molecular formula C6H8O2 B153096 METHYL 2-PENTYNOATE CAS No. 24342-04-9

METHYL 2-PENTYNOATE

Cat. No.: B153096
CAS No.: 24342-04-9
M. Wt: 112.13 g/mol
InChI Key: PUMCQAGLTAGULO-UHFFFAOYSA-N
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Description

METHYL 2-PENTYNOATE, also known as this compound, is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl pent-2-yn-1-oate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 289568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl pent-2-ynoate
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InChI

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PUMCQAGLTAGULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00179083
Record name Methyl pent-2-yn-1-oate
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Molecular Weight

112.13 g/mol
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CAS No.

24342-04-9
Record name 2-Pentynoic acid, methyl ester
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Record name Methyl pent-2-yn-1-oate
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Record name Methyl pent-2-yn-1-oate
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Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-Pentynoate

This guide provides a comprehensive overview of the primary synthetic routes to this compound, a valuable acetylenic ester intermediate in organic synthesis. The protocols detailed herein are designed for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction to this compound

This compound is a key building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and flavorings. Its reactivity, centered around the carbon-carbon triple bond and the ester functionality, allows for a diverse range of chemical transformations. This guide will focus on the most common and effective methods for its preparation.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary approaches:

  • Esterification of 2-Pentynoic Acid: This classical and straightforward method involves the reaction of 2-pentynoic acid with methanol under acidic conditions.

  • Alkylation of a Propiolate Synthon: This approach utilizes a smaller building block, such as methyl propiolate, which is then alkylated to introduce the propyl group.

Protocol 1: Fischer-Speier Esterification of 2-Pentynoic Acid

This method represents the most direct and atom-economical route to this compound, provided the starting carboxylic acid is readily available. The reaction is an acid-catalyzed equilibrium process.

Mechanistic Insight

The Fischer-Speier esterification proceeds via a series of proton transfer and nucleophilic acyl substitution steps. An acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired ester. To drive the equilibrium towards the product, it is common to either use an excess of the alcohol or to remove water as it is formed.

Fischer_Esterification Methanol Methanol Protonated_Acid Protonated Carboxylic Acid H_plus H+ 2_Pentynoic_Acid 2_Pentynoic_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester Protonated Ester Methyl_2_Pentynoate This compound Protonated_Ester->Methyl_2_Pentynoate - H+ Water Water

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

Materials:

  • 2-Pentynoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-pentynoic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Data Summary
ParameterValue
Typical Yield 75-85%
Purity (Post-distillation) >98%
Reaction Time 4-6 hours
Key Reagents 2-Pentynoic acid, Methanol, H₂SO₄

Protocol 2: Alkylation of Methyl Propiolate

Mechanistic Insight

This synthesis is a two-step process. First, a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to deprotonate the terminal alkyne of a suitable precursor, generating a highly nucleophilic acetylide anion. In the second step, this acetylide anion acts as a nucleophile and attacks an electrophilic source of the methyl group, typically methyl iodide or dimethyl sulfate, via an Sₙ2 reaction to form the desired product.

Alkylation_Pathway nBuLi n-BuLi Propyne Propyne Propynyl_Anion Propynyl Anion Carboxylate Carboxylate Intermediate Propynyl_Anion->Carboxylate + CO2 CO2 CO2 2_Pentynoic_Acid 2-Pentynoic Acid Carboxylate->2_Pentynoic_Acid + H3O+ workup Esterification Esterification (Protocol 1) 2_Pentynoic_Acid->Esterification Methyl_2_Pentynoate This compound Esterification->Methyl_2_Pentynoate

Caption: Synthesis via Carboxylation of Propyne followed by Esterification.

Detailed Experimental Protocol

Materials:

  • Propyne (or a suitable precursor)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry carbon dioxide (CO₂) (from dry ice or a cylinder)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Methanol

  • Sulfuric acid

  • Standard glassware for anhydrous reactions (e.g., Schlenk line)

Procedure:

Part A: Carboxylation of Propyne

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve propyne in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation: Slowly add one equivalent of n-BuLi in hexanes to the stirred solution. Maintain the temperature at -78 °C for 1 hour.

  • Carboxylation: Bubble dry CO₂ gas through the solution or add crushed dry ice in small portions. Allow the mixture to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by adding water. Acidify the aqueous layer with HCl and extract with diethyl ether. Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate to obtain 2-pentynoic acid.

Part B: Esterification

  • Follow the procedure outlined in Protocol 1 for the esterification of the obtained 2-pentynoic acid to yield this compound.

Data Summary
ParameterValue
Overall Yield 60-70% (over two steps)
Purity (Post-distillation) >98%
Reaction Conditions Anhydrous, inert atmosphere, low temperature (-78 °C)
Key Reagents Propyne, n-BuLi, CO₂, Methanol, H₂SO₄
General Experimental Workflow

General_Workflow Reagent_Prep Reagent Preparation & Stoichiometry Calculation Reaction_Setup Reaction Setup (Inert Atmosphere if needed) Reagent_Prep->Reaction_Setup Reaction Reaction under Controlled Conditions (Temp, Time) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety Considerations
  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Concentrated acids are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of protocol will depend on the availability and cost of starting materials, as well as the scale of the reaction. The Fischer-Speier esterification is a robust and straightforward method when 2-pentynoic acid is accessible. For cases where building the carbon skeleton is necessary, the alkylation of an acetylene-derived nucleophile provides a versatile alternative. Careful execution of the experimental procedures and adherence to safety protocols are paramount for successful synthesis.

References
  • Fischer-Speier Esterification

    • Title: Fischer-Speier Esterific
    • Source: Wikipedia
    • URL: [Link]

  • Organolithium Reagents

    • Title: Organolithium reagent
    • Source: Wikipedia
    • URL: [Link]

  • General Organic Synthesis Techniques

    • Title: Organic Synthesis
    • Source: LibreTexts Chemistry
    • URL: [Link]

Introduction: Unveiling a Versatile Chemical Synthon

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to METHYL 2-PENTYNOATE (CAS: 24342-04-9) for Advanced Research Applications

This compound (CAS No. 24342-04-9) is a bifunctional organic molecule that serves as a highly valuable building block in modern organic synthesis. Possessing both an activated alkyne and an ester functional group, it offers a unique combination of reactivity and structural features. For researchers, scientists, and professionals in drug development, this compound represents a strategic starting point for the construction of complex molecular architectures. The inherent linearity and reactivity of the alkyne moiety make it a powerful tool for creating rigid scaffolds, while the ester group provides a handle for further derivatization or hydrolysis. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles to empower its strategic use in research and development.

Section 1: Core Physicochemical & Structural Data

Accurate identification and understanding of a compound's fundamental properties are prerequisites for its successful application in any experimental setting. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 24342-04-9[1][2][3]
Molecular Formula C₆H₈O₂[1][3][4]
Molecular Weight 112.13 g/mol [1][4]
IUPAC Name methyl pent-2-ynoate[3]
Synonyms 2-Pentynoic acid, methyl ester[1][2]
Density 0.9630 g/cm³ (estimate)[5]
Boiling Point ~150.05°C (estimate)[5]
Canonical SMILES CCC#CC(=O)OC[3][4]
InChIKey PUMCQAGLTAGULO-UHFFFAOYSA-N[3][4]
Solubility Slightly soluble in water (3.8 g/L at 25°C)[4]

Section 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for verifying the identity and purity of this compound before its use in sensitive synthetic applications. The following sections detail the expected spectral characteristics based on its molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present.

  • C≡C Stretch: A sharp, medium-to-weak absorption is expected in the range of 2200-2260 cm⁻¹. The conjugation with the carbonyl group slightly influences its position and intensity. Its presence is a key indicator of the internal alkyne.

  • C=O Stretch: A strong, sharp absorption band characteristic of an α,β-unsaturated ester is anticipated around 1715-1730 cm⁻¹. This is typically shifted to a lower wavenumber compared to a saturated ester due to conjugation.

  • C-O Stretch: A strong band will appear in the 1200-1300 cm⁻¹ region, corresponding to the C-O single bond stretching of the ester group.

  • C-H Stretches: Absorptions from the sp³ hybridized C-H bonds of the methyl and ethyl groups will be observed just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • -OCH₃: A sharp singlet integrating to 3 protons is expected around δ 3.7 ppm.

    • -CH₂-CH₃: The ethyl group will manifest as a quartet around δ 2.2-2.4 ppm (2H, methylene adjacent to the alkyne) and a corresponding triplet around δ 1.1-1.2 ppm (3H, terminal methyl).

  • ¹³C NMR:

    • C=O: The ester carbonyl carbon signal is expected in the downfield region, around δ 155-165 ppm.

    • C≡C: Two distinct signals for the alkyne carbons will appear in the range of δ 70-90 ppm.

    • -OCH₃: The methyl ester carbon will have a signal around δ 52 ppm.

    • -CH₂CH₃: Signals for the ethyl group carbons will be present in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The parent peak should be observed at an m/z ratio of 112, corresponding to the molecular weight of the compound.[1][4]

  • Key Fragments: Common fragmentation pathways for esters include the loss of the methoxy group (-OCH₃, M-31) and the carbomethoxy group (-COOCH₃, M-59), leading to significant peaks at m/z 81 and 53, respectively.

Section 3: Synthesis Protocol: Fischer Esterification

A standard and reliable method for preparing this compound is the Fischer esterification of 2-pentynoic acid with methanol, catalyzed by a strong acid. This equilibrium-driven process requires careful control to achieve high yields.

Detailed Step-by-Step Methodology
  • Reactor Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pentynoic acid (0.1 mol, 9.81 g).

  • Reagent Addition: Add anhydrous methanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1-2 mL) as the catalyst while stirring in an ice bath. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The use of excess methanol helps drive the equilibrium towards the product side.

  • Quenching and Workup: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with brine (50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_output Output R1 2-Pentynoic Acid Reaction Fischer Esterification (Reflux, 4-6h) R1->Reaction R2 Methanol (Excess) R2->Reaction R3 H₂SO₄ (Catalyst) R3->Reaction Workup Neutralization (NaHCO₃) & Extraction (Et₂O) Reaction->Workup Cooling Purification Vacuum Distillation Workup->Purification Crude Product Product This compound Purification->Product Pure Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

Caption: Workflow for the synthesis of this compound.

Section 4: Key Chemical Transformations

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The alkyne, in particular, serves as a versatile handle for molecular elaboration.

Protocol: Selective Hydrogenation to (Z)-Methyl 2-Pentenoate

The stereoselective reduction of the alkyne to a cis (or Z)-alkene is a crucial transformation in synthesis, often accomplished using a poisoned catalyst.

  • Catalyst Preparation: Prepare Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) by adding it to a hydrogenation flask.

  • Reaction Setup: Dissolve this compound (10 mmol) in a suitable solvent such as ethyl acetate or hexane. Add this solution to the flask containing the catalyst.

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon). The reaction is stirred vigorously at room temperature.

  • Monitoring: The reaction is monitored by TLC or GC to observe the disappearance of the starting material and the formation of the product. It is critical to stop the reaction once the starting material is consumed to prevent over-reduction to the alkane.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield (Z)-Methyl 2-pentenoate. The stereoselectivity of this reaction is high due to the mechanism of hydrogen delivery from the catalyst surface.[6]

Reactivity Map

ReactivityMap center_node This compound alkene (Z)-Methyl 2-Pentenoate center_node->alkene H₂, Lindlar's Cat. alkane Methyl Pentanoate center_node->alkane H₂, Pd/C carboxylate 2-Pentynoate Salt center_node->carboxylate 1. NaOH, H₂O 2. Heat tertiary_alcohol Tertiary Alcohol center_node->tertiary_alcohol 1. R-MgBr (excess) 2. H₃O⁺

Caption: Key reactions of this compound.

Section 5: Strategic Applications in Drug Development

While not an active pharmaceutical ingredient itself, this compound is a valuable intermediate. Its utility in drug development lies in its function as a scaffold or linker. The rigid, linear geometry of the pentynoate backbone can be exploited to control the spatial orientation of pharmacophores in a drug candidate, which is a critical aspect of rational drug design.

  • Scaffold Synthesis: The alkyne can participate in powerful C-C bond-forming reactions like Sonogashira or Glaser couplings to build larger, conjugated systems often found in anticancer or antiviral agents.

  • Bioorthogonal Chemistry: Following modification, the alkyne functionality is a key player in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), used for conjugating molecules to biomacromolecules in proteomics and drug delivery.[1]

  • Heterocycle Formation: The activated alkyne is a precursor for the synthesis of various five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry due to their prevalence in existing drugs.

Section 6: Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. While specific GHS data for this compound is limited, data for the closely related analogue, Methyl 2-pentenoate, provides a strong basis for hazard assessment.[7]

GHS Hazard Classification (Proxy-Based)

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Recommended Safety Protocols
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Prevent breathing vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 7: References

  • PubChem. (n.d.). Methyl 2-pentenoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methyl-2-pentenoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl (Z)-5-hydroxy-2-pentenoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound CAS 24342-04-9 wiki. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-Pentynoic acid, methyl ester. American Chemical Society. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Methyl (±)-2-methylpentanoate (FDB015095). Retrieved from [Link]

  • Penta Chemicals. (2025). 4-Methyl-2-pentanone - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-pentenoate, 818-59-7. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-pentyl 2-methyl pentanoate, 90397-36-7. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Give the major organic product of each reaction of methyl pentanoate with the following reagents.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Pentynoic acid, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Filo. (2025). Give the products of reaction of methyl pentanoate with each of.... Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of Methyl 2-Pentynoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of methyl 2-pentynoate (CAS No. 24342-04-9), a valuable building block in organic synthesis. While readily available experimental spectra for this compound are scarce in public databases, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral data. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of acetylenic esters. We will explore the theoretical underpinnings of the expected spectral features, provide detailed protocols for data acquisition, and present the predicted data in a clear, tabular format for ease of reference.

Introduction: The Structural Significance of this compound

This compound, with the linear formula CH₃CH₂C≡CCO₂CH₃, is an organic compound featuring two key functional groups: a terminal ethyl group attached to an internal alkyne and a methyl ester. This combination of an electron-withdrawing ester group conjugated with a carbon-carbon triple bond makes it a versatile reagent in various chemical transformations, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and the synthesis of complex heterocyclic systems.

Accurate structural verification of this compound is paramount for its effective use in synthesis. Spectroscopic methods provide a non-destructive and highly informative means of confirming its identity and purity. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data, offering a roadmap for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can deduce the connectivity and chemical nature of the atoms within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show three distinct signals, each corresponding to the chemically non-equivalent protons in the molecule. The deshielding effect of the ester and the anisotropic effect of the alkyne are key to predicting the chemical shifts.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet. Their proximity to the electronegative oxygen atom will cause a downfield shift.

  • Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the sp-hybridized carbon of the alkyne. They will exhibit a triplet splitting pattern due to coupling with the neighboring methyl protons.

  • Terminal Methyl Protons (-CH₃): The three protons of the terminal methyl group will appear as a triplet, coupled to the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound should display six unique signals, one for each carbon atom in its distinct chemical environment. The chemical shifts are influenced by hybridization and proximity to electronegative atoms.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear significantly downfield.

  • Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts in the mid-range of the spectrum.

  • Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester will be influenced by the adjacent oxygen atom.

  • Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region.

  • Terminal Methyl Carbon (-CH₃): The terminal methyl carbon will be the most shielded and appear furthest upfield.

NMR Data Summary

The predicted NMR data for this compound is summarized in the table below.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Methyl Protons~3.7Singlet3H-OCH₃
Methylene Protons~2.3Quartet2H-CH₂-
Terminal Methyl Protons~1.1Triplet3H-CH₂CH₃
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~154C=O
Alkynyl Carbon~85-C ≡C-CO₂CH₃
Alkynyl Carbon~75-C≡C -CO₂CH₃
Methyl Ester Carbon~52-OCH₃
Methylene Carbon~13-CH₂-
Terminal Methyl Carbon~12-CH₂CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

For this compound, the following key absorption bands are predicted:

  • C≡C Stretch: The carbon-carbon triple bond of the internal alkyne will exhibit a sharp, and likely weak, absorption in the range of 2100-2260 cm⁻¹.[1][2] The conjugation with the carbonyl group may influence the intensity and exact position of this peak.

  • C=O Stretch: The carbonyl group of the ester will show a strong, sharp absorption band around 1715-1735 cm⁻¹.[3][4] Conjugation with the alkyne is expected to shift this absorption to a slightly lower wavenumber compared to a saturated ester.

  • C-O Stretch: The C-O single bond of the ester will have a strong absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[3]

  • sp³ C-H Stretch: The C-H bonds of the methyl and methylene groups will show strong absorptions in the 2850-3000 cm⁻¹ region.[3][4]

IR Data Summary
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
sp³ C-H Stretch2850 - 3000Strong
C≡C Stretch2100 - 2260Weak to Medium
C=O Stretch1715 - 1735Strong
C-O Stretch1000 - 1300Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure.

  • Molecular Ion Peak (M⁺): The molecular ion peak for this compound (C₆H₈O₂) is expected at a mass-to-charge ratio (m/z) of 112.13. This peak may be of low intensity due to the lability of the ester group.

  • Key Fragmentation Pathways: Esters are known to undergo characteristic fragmentation patterns.[5][6][7]

    • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the methoxy radical (•OCH₃, mass = 31), resulting in an acylium ion at m/z 81.

    • Loss of the Ethyl Group: Cleavage of the bond between the alkyne and the ethyl group can result in the loss of an ethyl radical (•CH₂CH₃, mass = 29), leading to a fragment at m/z 83.

    • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen, other complex rearrangements can occur.

MS Data Summary
m/z Predicted Fragment
112[M]⁺ (Molecular Ion)
81[M - •OCH₃]⁺
83[M - •CH₂CH₃]⁺
53[C₄H₅]⁺ (Propargyl cation or related isomer)

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same sample. A typical operating frequency is 75 MHz or higher. Utilize proton decoupling to obtain a spectrum with singlets for each carbon.[9] Key parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the internal standard.

IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[10]

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty salt plates first, which will be automatically subtracted from the sample spectrum.[11]

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer. Common introduction methods include direct infusion or via a gas chromatograph (GC-MS).[12]

  • Ionization: Utilize a suitable ionization technique. Electron ionization (EI) is a common method that will induce fragmentation and provide structural information.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu). The instrument will separate the ions based on their mass-to-charge ratio.[13]

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound, integrating information from each spectroscopic technique.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Interpretation Data Interpretation cluster_Structure Structural Confirmation NMR ¹H & ¹³C NMR Proton Environments Carbon Skeleton NMR_Data NMR Data Chemical Shifts Splitting Patterns Integration NMR:H->NMR_Data Connectivity NMR:C->NMR_Data Backbone IR Infrared (IR) Functional Groups IR_Data IR Data C≡C Stretch (2100-2260 cm⁻¹) C=O Stretch (1715-1735 cm⁻¹) C-H Stretch (2850-3000 cm⁻¹) IR:FG->IR_Data Vibrations MS Mass Spectrometry (MS) Molecular Weight Fragmentation MS_Data MS Data M⁺ at m/z 112 Fragments at m/z 81, 83 MS:MW->MS_Data Formula MS:Frag->MS_Data Substructures Structure This compound CH₃CH₂C≡CCO₂CH₃ NMR_Data->Structure Confirms H & C Framework IR_Data->Structure Confirms Functional Groups MS_Data->Structure Confirms MW & Fragments

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the unambiguous identification of this compound. The expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns collectively form a unique spectral fingerprint for this compound. By understanding these predicted spectral characteristics and employing the outlined experimental protocols, researchers can confidently verify the synthesis and purity of this compound, ensuring its successful application in their scientific endeavors.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link][5]

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An In-depth Technical Guide to the Solubility of METHYL 2-PENTYNOATE in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Overview of Methyl 2-Pentynoate

This compound, with the chemical formula C₆H₈O₂, is an unsaturated ester that presents as a subject of interest in various chemical syntheses.[1][2] Its structure, featuring both an ester functional group and a carbon-carbon triple bond, imparts unique reactivity and physicochemical properties. These characteristics make it a valuable intermediate in the synthesis of more complex molecules in fields such as pharmaceuticals and fragrance development.

Importance of Solubility in Research and Drug Development

The solubility of a compound is a critical parameter in both chemical research and the pharmaceutical industry.[3] In the context of drug development, solubility significantly influences a drug's bioavailability and its formulation into effective dosage forms. For researchers, understanding the solubility of a reagent like this compound is paramount for designing and optimizing reaction conditions, purification processes, and for the formulation of commercial products.[4]

Scope of the Guide

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. It is intended for researchers, scientists, and professionals in drug development. The guide will delve into the physicochemical properties of this compound, the theoretical principles governing its solubility, a detailed experimental protocol for solubility determination, and factors that can influence this critical property.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties.

Molecular Structure and Functional Groups

This compound possesses a linear five-carbon chain with a methyl ester group at one end and a terminal ethyl group. The key functional groups are the ester (-COOCH₃) and the alkyne (-C≡C-) moieties. The ester group is polar, capable of acting as a hydrogen bond acceptor, while the alkyne and the alkyl chain are nonpolar. This combination of polar and nonpolar features results in a molecule of moderate polarity.

Key Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₈O₂[1][2]
Molecular Weight 112.13 g/mol [2]
Boiling Point ~150.05 °C (rough estimate)
Density 0.9630 g/mL
Refractive Index 1.4455
Water Solubility 3.8 g/L (at 25 °C)[1]
XLogP3 1.5[2]
Topological Polar Surface Area 26.3 Ų[1][2]

XLogP3 is a computed octanol-water partition coefficient that indicates the lipophilicity of a compound. A positive value suggests a preference for nonpolar environments. The Topological Polar Surface Area (TPSA) is a measure of the polar surface area of a molecule, which is a good predictor of its ability to form hydrogen bonds.

Influence of Physicochemical Properties on Solubility

The moderate polarity of this compound, as indicated by its TPSA and XLogP3 value, suggests that it will not be highly soluble in very polar solvents like water, nor in very nonpolar solvents. Its solubility will be highest in solvents of intermediate polarity. The ester group can engage in dipole-dipole interactions and can accept hydrogen bonds from protic solvents. The alkyl chain and the alkyne group contribute to van der Waals forces, which are the primary interactions with nonpolar solvents.

Theoretical Principles of Solubility

The "Like Dissolves Like" Principle

The principle of "like dissolves like" is a fundamental concept in chemistry that provides a qualitative prediction of solubility.[5][6][7] It states that substances with similar intermolecular forces and polarities are likely to be soluble in one another.[5][6][7][8] Polar solvents tend to dissolve polar solutes, and nonpolar solvents tend to dissolve nonpolar solutes.

Intermolecular Forces and their Role in Solvation

The process of dissolution involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new intermolecular forces between the solute and the solvent. The main types of intermolecular forces at play are:

  • Van der Waals forces (London dispersion forces): Present in all molecules, these are the primary forces of attraction in nonpolar substances.

  • Dipole-dipole interactions: Occur between polar molecules.

  • Hydrogen bonding: A special type of strong dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).

For this compound to dissolve in a solvent, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome the solute-solute and solvent-solvent interactions.

Predicting the Solubility of this compound in Common Organic Solvents

Based on the "like dissolves like" principle and the physicochemical properties of this compound, we can predict its solubility in various classes of organic solvents. As a moderately polar compound, it is expected to be most soluble in solvents of similar polarity.

Solvent ClassExample SolventsPredicted Solubility of this compoundRationale
Nonpolar Aliphatic Hexane, CyclohexaneLow to MediumThe nonpolar alkyl chain of this compound will interact with nonpolar solvents via van der Waals forces, but the polar ester group will be disfavored.
Nonpolar Aromatic Toluene, BenzeneMediumThe π-system of the alkyne may interact favorably with the aromatic ring of the solvent, in addition to van der Waals forces.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)HighThese solvents have polarities similar to this compound. They can engage in dipole-dipole interactions with the ester group.
Polar Protic Ethanol, MethanolHighThese solvents can act as hydrogen bond donors to the carbonyl oxygen of the ester group, leading to strong solute-solvent interactions.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)LowThe large nonpolar part of the this compound molecule will be poorly solvated by these highly polar solvents.

Experimental Determination of Solubility

While theoretical predictions are useful, experimental determination is necessary for obtaining accurate quantitative solubility data.

Introduction to Common Methodologies

Several methods can be used to determine the solubility of a liquid in an organic solvent. A common and reliable method is the isothermal saturation method . This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

Detailed Step-by-Step Protocol: Isothermal Saturation Method
  • Preparation of the System: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a separate phase of the solute is necessary to ensure saturation.

  • Equilibration: Place the sealed container in a constant temperature bath (e.g., a shaking water bath or a temperature-controlled incubator with agitation). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated with the solute.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. This can be accelerated by centrifugation.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette. It is crucial to avoid disturbing the undissolved solute phase.

  • Analysis: Determine the concentration of this compound in the collected sample. This can be achieved using a suitable analytical technique such as:

    • Gas Chromatography (GC): A highly accurate method for volatile compounds. A calibration curve must be prepared using standard solutions of known concentrations.

    • High-Performance Liquid Chromatography (HPLC): Suitable if the compound has a UV chromophore or can be derivatized.

    • Gravimetric Analysis: Involves evaporating the solvent from the collected sample and weighing the residual solute. This method is simpler but may be less accurate for volatile solutes.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction) based on the measured concentration and the volume of the sample.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis prep1 Add excess Methyl 2-Pentynoate to Solvent prep2 Seal Container prep1->prep2 equil1 Place in Constant Temperature Bath prep2->equil1 equil2 Agitate for 24-48h equil1->equil2 sep1 Cease Agitation & Allow to Settle equil2->sep1 sep2 Withdraw Supernatant sep1->sep2 analysis1 Determine Concentration (e.g., by GC) sep2->analysis1 analysis2 Calculate Solubility analysis1->analysis2

Caption: Experimental workflow for the determination of solubility using the isothermal saturation method.

Data Analysis and Interpretation

The experimentally determined solubility value should be reported along with the temperature at which the measurement was made. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results. The obtained data can then be used to validate the theoretical predictions and to build a comprehensive solubility profile for this compound.

Factors Influencing the Solubility of this compound

Effect of Temperature

For most solid and liquid solutes dissolving in liquid solvents, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards the formation of the solution. However, the extent of this effect can vary and should be determined experimentally.

Impact of Solvent Polarity

As discussed in the theoretical principles section, the polarity of the solvent is a major determinant of solubility. A systematic study of the solubility of this compound in a range of solvents with varying polarities would provide valuable insights into its solvation thermodynamics.

Influence of Impurities

The presence of impurities in either the solute or the solvent can affect the measured solubility. Impurities can alter the intermolecular forces and may lead to either an increase or a decrease in solubility. Therefore, it is essential to use high-purity materials for accurate solubility determination.

Conclusion

Summary of Key Findings

This guide has provided a detailed examination of the solubility of this compound in organic solvents. While quantitative experimental data is not widely available in the literature, a qualitative understanding of its solubility can be derived from its physicochemical properties and the fundamental principle of "like dissolves like." this compound is a moderately polar compound and is predicted to be most soluble in polar aprotic and polar protic solvents of similar polarity. A robust experimental protocol for the quantitative determination of its solubility has also been presented.

Future Research Directions

To further enhance the understanding of the solubility of this compound, it is recommended that experimental studies be conducted to generate quantitative solubility data in a wide range of organic solvents at various temperatures. This data would be invaluable for chemists and chemical engineers working with this compound and would allow for the development of predictive solubility models.

References

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The Alkyne Moiety in Methyl 2-Pentynoate: A Hub of Latent Reactivity for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-pentynoate, a readily accessible α,β-acetylenic ester, represents a versatile and highly valuable building block in modern organic synthesis. The inherent electronic characteristics of its conjugated system—a consequence of the juxtaposition of an electron-withdrawing methyl ester and an electron-rich triple bond—endow the alkyne group with a rich and tunable reactivity. This guide provides an in-depth exploration of the primary modes of reactivity of the alkyne moiety in this compound, offering a technical resource for researchers, scientists, and professionals engaged in drug development and complex molecule synthesis. We will delve into the mechanistic underpinnings and practical applications of conjugate additions, stereoselective reductions, cycloaddition reactions, and oxidative transformations, supported by established protocols and authoritative literature.

Introduction: Electronic Landscape of this compound

The reactivity of this compound is fundamentally governed by the electronic interplay between the alkyne and the ester functional groups. The electron-withdrawing nature of the carbonyl group polarizes the π-system, rendering the β-carbon (C4) electrophilic and susceptible to nucleophilic attack. This electronic bias is the cornerstone of its utility as a Michael acceptor in conjugate additions. Conversely, the alkyne itself can act as a nucleophile in certain contexts or participate in pericyclic reactions, showcasing its chemical versatility. Understanding this electronic dichotomy is crucial for predicting and controlling the outcomes of its various transformations.

Nucleophilic Conjugate Addition: Crafting Carbon-Carbon and Carbon-Heteroatom Bonds

One of the most powerful applications of this compound is its role as a Michael acceptor in conjugate addition reactions. This strategy allows for the stereocontrolled formation of new bonds at the β-position, leading to a diverse array of functionalized alkenes.

The Mechanism of Conjugate Addition

The general mechanism involves the attack of a nucleophile at the electrophilic β-carbon of the alkyne. This initial addition generates a vinyl anion intermediate, which is subsequently protonated to yield the final product. The regioselectivity of the attack (1,4-addition) is favored over direct addition to the carbonyl group (1,2-addition) for a wide range of "soft" nucleophiles.[1][2]

G cluster_0 Conjugate Addition to this compound Reactants This compound + Nu⁻ TransitionState [Transition State] Reactants->TransitionState Nucleophilic Attack at β-carbon Intermediate Vinyl Anion Intermediate TransitionState->Intermediate Product Protonated Product Intermediate->Product Protonation G cluster_workflow Stereoselective Alkyne Reduction Start This compound (Alkyne) Process H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) Start->Process Syn-Hydrogenation Product (Z)-Methyl 2-Pentenoate (cis-Alkene) Process->Product G cluster_PKR Pauson-Khand Reaction reactants This compound (Alkyne) + Alkene + CO catalyst Co₂(CO)₈ reactants->catalyst Coordination product Substituted Cyclopentenone catalyst->product [2+2+1] Cycloaddition

Sources

Foreword: Navigating the Thermal Landscape of Reactive Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of Methyl 2-Pentynoate

For researchers, scientists, and drug development professionals, the journey from a novel molecule to a viable product is paved with critical data points. Among the most crucial of these is a thorough understanding of a compound's thermal stability. This is not merely a matter of academic interest; it is the bedrock of process safety, enabling the secure handling, storage, and scale-up of chemical syntheses.[1][2][3][4][5] this compound, an unsaturated ester featuring a reactive alkyne functional group, serves as an exemplary case study. Its structure suggests a predisposition to exothermic activity, making a comprehensive evaluation of its thermal behavior an absolute prerequisite for its use in any application.

This guide eschews a rigid, templated approach. Instead, it is structured to provide a foundational understanding of how to assess the thermal stability of a compound like this compound, even in the absence of extensive public literature on the molecule itself. We will delve into the core analytical methodologies, explain the causality behind experimental design, and provide the framework for building a robust safety case for any reactive chemical intermediate. Our focus is on empowering the scientist with the principles and protocols necessary to generate trustworthy, self-validating data.

The Analytical Trinity: Core Methodologies for Thermal Hazard Assessment

The evaluation of thermal stability is not reliant on a single technique but on a complementary suite of analyses. The three pillars of this assessment are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). Each provides a unique and vital piece of the safety puzzle.

Differential Scanning Calorimetry (DSC): The Initial Screen for Thermal Events

Expertise & Experience: DSC is the frontline tool for rapidly screening materials for thermal events.[6][7] It operates on a simple, yet powerful, principle: it measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[6][7] An exothermic event, such as decomposition, releases heat, which the instrument detects as a positive heat flow. Conversely, an endothermic event, like melting, absorbs heat. For a volatile liquid like this compound, this initial screen can immediately indicate the temperature range where decomposition begins, providing a critical parameter for further, more intensive testing.

Trustworthiness: The self-validating nature of a DSC experiment comes from its precise calibration with known standards (e.g., indium, tin) and the clarity of the data it produces.[6][8] The onset temperature of an exotherm is a clear, reproducible data point that serves as a conservative first warning of thermal instability.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel pan.[9] The use of hermetic pans is critical to prevent mass loss due to evaporation before decomposition, which would confound the results.[9]

    • A small sample mass is chosen to minimize the energy released and protect the instrument, while still being representative.[10]

  • Instrument Setup:

    • Place the sealed sample pan and an identical, empty reference pan into the DSC cell.

    • Purge the cell with an inert nitrogen atmosphere (typically 20-50 mL/min) to prevent oxidative decomposition, which may not be representative of typical process conditions.[9]

  • Thermal Program:

    • Equilibrate the cell at a sub-ambient temperature (e.g., 25 °C).

    • Ramp the temperature at a linear rate, typically 10 °C/min, to a final temperature well beyond the suspected decomposition.[10] A preliminary TGA scan is often used to set this upper limit to avoid excessive contamination of the DSC cell.[10]

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Identify the extrapolated onset temperature (T_onset_) of any exothermic peak. This represents the temperature at which decomposition begins to accelerate under the chosen conditions.

    • Integrate the area under the exotherm to determine the enthalpy of decomposition (ΔH_decomp_ in J/g).

Caption: DSC Experimental Workflow.

Thermogravimetric Analysis (TGA): Quantifying Mass Change

Expertise & Experience: TGA complements DSC by precisely measuring changes in a sample's mass as a function of temperature.[11] This is indispensable for distinguishing between simple evaporation and thermal decomposition. For a volatile compound, a TGA thermogram will show an initial mass loss due to boiling, followed by a second, often more rapid, mass loss if decomposition occurs at a higher temperature. It can also quantify non-volatile residues, such as char, which can inform the decomposition mechanism.

Trustworthiness: TGA provides a direct, quantitative measure of mass loss. When evaluating volatile organic compounds (VOCs), specific protocols, such as those developed by the California Department of Pesticide Regulation, use TGA to determine the potential for volatile emissions under controlled isothermal conditions.[12] This establishes a precedent for using TGA as a reliable, self-validating system for quantifying volatility and decomposition.

  • Sample Preparation:

    • Tare a clean, empty TGA pan (typically platinum or alumina).

    • Dispense 10-20 mg of this compound into the pan. A larger sample size than in DSC is often used to ensure accurate mass loss detection.[12]

  • Instrument Setup:

    • Place the sample pan onto the TGA's microbalance.

    • Purge the furnace with a controlled flow of inert gas (e.g., nitrogen at 60-70 mL/min) to provide a stable, non-reactive environment.[12]

  • Thermal Program:

    • Equilibrate at 35 °C.

    • Ramp the temperature at a controlled rate (e.g., 5-20 °C/min) to a final temperature where all mass loss is complete.

  • Data Analysis:

    • Plot the sample mass (%) and the first derivative of the mass loss (DTG, %/°C) against temperature.

    • Determine the onset temperature of each mass loss step. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss for each step.

    • Quantify the percentage of mass lost at each stage.

Caption: TGA Experimental Workflow.

Accelerating Rate Calorimetry (ARC): The Gold Standard for Runaway Scenarios

Expertise & Experience: The ARC is the definitive tool for assessing thermal runaway potential.[13][14] Unlike DSC, which imposes a heating rate, the ARC creates a near-adiabatic environment.[15] This means that once the sample begins to self-heat, the instrument's heaters match the sample temperature, preventing heat loss to the surroundings.[16] This simulates a worst-case scenario in a large, poorly-cooled reactor. The data generated—temperature and pressure as a function of time—is critical for process safety design, including emergency relief sizing.[14]

Trustworthiness: The ARC operates on a "Heat-Wait-Search" principle, a self-validating protocol defined by standards like ASTM E1981.[13] The instrument heats the sample in small steps, then waits to see if the rate of self-heating exceeds a predefined sensitivity threshold (typically 0.02 °C/min).[13][16] This methodical search ensures that even very slow, low-energy exotherms are detected, providing a highly reliable onset temperature for self-accelerating decomposition.

  • Sample Preparation:

    • A 3-5 g sample is loaded into a robust, spherical sample bomb, typically made of titanium or another inert metal to prevent catalytic effects.[13][16]

    • The bomb is fitted with a pressure transducer and a thermocouple.

  • Instrument Setup:

    • The sealed bomb is placed inside the ARC's adiabatic calorimeter chamber.

  • Thermal Program (Heat-Wait-Search Mode):

    • The system heats the sample by a set increment (e.g., 5 °C).

    • It then enters the "Wait" period, allowing the system to reach thermal equilibrium.

    • The "Search" mode begins, where the instrument monitors the sample's temperature for any self-heating rate exceeding the sensitivity threshold.

    • If no exotherm is detected, the cycle repeats at the next higher temperature.

    • Once an exotherm is detected, the instrument switches to adiabatic mode, and the heaters track the sample's temperature as the reaction proceeds.[17]

  • Data Analysis:

    • Plot temperature and pressure versus time.

    • From these plots, derive the onset temperature of the self-accelerating reaction, the rates of temperature and pressure rise (dT/dt and dP/dt), and the Time to Maximum Rate (TMR).

    • This data can be used to calculate kinetic parameters (e.g., activation energy) and the adiabatic temperature rise.[17]

Caption: ARC "Heat-Wait-Search" Workflow.

Anticipated Decomposition Profile of this compound

Proposed Decomposition Mechanism

The thermal decomposition of esters can proceed through several pathways. For simpler alkyl esters, a six-centered elimination reaction can produce a carboxylic acid and an alkene.[18] However, studies on the pyrolysis of various methyl esters at high temperatures show that free-radical chain reactions are a common and significant pathway.[19] This process typically involves the homolytic cleavage of C-C bonds to produce smaller, more volatile products.[20]

For this compound, the presence of the triple bond adds a layer of complexity. Alkynes can undergo exothermic oligomerization or polymerization, a potential runaway reaction hazard.[2] Therefore, a plausible decomposition could be initiated by C-C bond cleavage, followed by a cascade of radical reactions and potential polymerization of the reactive fragments.

Decomposition_Pathway cluster_initiation Initiation cluster_propagation Propagation & Products M2P This compound (C6H8O2) Heat Δ (Heat) M2P->Heat Poly Exothermic Oligomerization/ Polymerization M2P->Poly Direct Polymerization (Catalyzed?) R1 Radical Fragments (e.g., •CH3, •C4H5COOCH3) Heat->R1 Homolytic Cleavage P1 Smaller Alkenes & Alkynes (e.g., C2H4) R1->P1 Radical Cascade P2 Unsaturated Esters (e.g., Methyl Acrylate) R1->P2 Radical Cascade P3 CO, CO2 R1->P3 Radical Cascade R1->Poly Radical Polymerization

Caption: Plausible Decomposition Pathways.

Illustrative Data Summary

The following table summarizes the type of data a comprehensive thermal analysis would generate for this compound. Note: These values are illustrative and not based on experimental results.

ParameterAnalytical TechniqueTypical Value RangeSignificance
T_onset (Onset Temperature)DSC150 - 250 °CInitial indication of thermal instability.
ΔH_decomp (Heat of Decomposition)DSC-100 to -500 J/gMagnitude of the energy released; higher values indicate greater hazard.
Mass Loss due to Decomposition TGA80 - 100%Confirms decomposition and quantifies non-volatile residue.
T_onset (Adiabatic) ARC120 - 220 °COnset of self-accelerating decomposition; often lower than DSC T_onset.[15]
Time to Maximum Rate (TMR) ARCVaries (minutes to hours)Time from onset to the most rapid phase of the runaway reaction.
Max Self-Heat Rate (dT/dt) ARC>10 °C/minMaximum rate of temperature increase during runaway.[17]
Max Pressure Rate (dP/dt) ARC>10 bar/minMaximum rate of pressure generation; critical for vent sizing.

Critical Factors Influencing Thermal Stability

The thermal stability of a pure substance is an intrinsic property. However, in a real-world setting, this stability can be profoundly affected by extrinsic factors.

The Role of Impurities

Impurities are a primary concern as they can significantly lower the decomposition temperature. For this compound, potential sources of hazardous impurities include:

  • Residual Catalysts: Synthesis of esters often involves acidic or basic catalysts.[21] Trace amounts remaining in the final product can catalyze decomposition pathways at temperatures far below the onset for the pure material.

  • Starting Materials & Byproducts: Unreacted starting materials or byproducts from the synthesis could be less stable than the final product or could react with it upon heating.

  • Oxidation/Degradation Products: Improper storage can lead to the formation of peroxides or other degradation products that are notoriously unstable.

Impact of Atmosphere

The presence of oxygen can introduce new, lower-energy decomposition pathways (thermo-oxidative degradation) compared to decomposition under an inert atmosphere.[11] Therefore, it is standard practice to conduct initial screening tests under a nitrogen atmosphere to understand the intrinsic stability of the molecule. If the material will be handled in air at elevated temperatures, further testing in an air atmosphere is warranted.

Conclusion: A Framework for Safety

This guide provides a comprehensive framework for evaluating the thermal stability of this compound, a task of paramount importance for ensuring the safety of researchers and the integrity of chemical processes. While direct literature on this specific molecule is sparse, the principles and protocols detailed herein are universal. By employing the complementary techniques of DSC for initial screening, TGA for quantifying mass loss, and ARC for worst-case scenario analysis, a scientist can build a robust and reliable thermal hazard assessment. This methodical, evidence-based approach allows for the confident and safe utilization of reactive intermediates in the advancement of science and medicine.

References

  • Grayson, M. A., & Wolf, C. J. (1967). Vapor Phase Pyrolysis Gas Chromatography of Methyl Esters. Analytical Chemistry, 39(12), 1438-1441.
  • Zhang, Z., et al. (2022). Reaction Mechanism of Pyrolysis and Combustion of Methyl Oleate: A ReaxFF-MD Analysis. Molecules, 27(19), 6659.
  • Zhang, X., & Mani Sarathy, S. (2021). High-Temperature Pyrolysis and Combustion of C5–C19 Fatty Acid Methyl Esters (FAMEs): A Lumped Kinetic Modeling Study. Energy & Fuels, 35(23), 19339-19355.
  • Prime Process Safety Center. (n.d.).
  • Bow, Y., et al. (2021). Biodiesel from Pyrolysis Fatty Acid Methyl Ester (FAME) using Fly Ash as a Catalyst. Forum In Research, Science and Technology (FIRST), 9, 175.
  • Bow, Y., et al. (2021). Biodiesel from Pyrolysis Fatty Acid Methyl Ester (FAME) using Fly Ash as a Catalyst.
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  • California Department of Pesticide Regulation. (2005). Method for Estimation of Volatile Emission Potential of Pesticides by Thermogravimetry.
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  • Sigma-HSE. (n.d.). Chemical Reaction Hazards Testing & Thermal Screening.
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  • Anderson, D. A., & Freeman, E. S. (1961). The Thermal Degradation Mechanism of a Thermostable Polyester. Journal of Applied Polymer Science, 5(17), S45-S46.
  • Chemistry Stack Exchange. (2019). Thermal decomposition of ester.
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  • Schieweck, A., et al. (2017). Analytical procedure for the determination of very volatile organic compounds (C3–C6) in indoor air. Analytical and Bioanalytical Chemistry, 409(23), 5565-5579.
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  • Gexcon. (n.d.).
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The Emerging Therapeutic Potential of Methyl 2-Pentynoate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The methyl 2-pentynoate scaffold, a seemingly simple acetylenic ester, represents a privileged starting point for the synthesis of a diverse array of bioactive molecules. While research into this compound itself is nascent, its derivatives have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammation. This technical guide provides an in-depth exploration of the known biological activities of this compound analogues and structurally related compounds. We will delve into their mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in the field of drug discovery and development to explore this promising chemical space.

Introduction: The Allure of the Alkynoate Scaffold

Alkynes are highly versatile functional groups in medicinal chemistry, prized for their unique linear geometry and reactivity. The incorporation of an alkyne moiety into a small molecule can profoundly influence its conformational rigidity, metabolic stability, and ability to interact with biological targets. This compound, with its terminal alkyne and ester functionalities, offers multiple avenues for chemical modification, leading to the generation of extensive and diverse compound libraries. This guide will focus on the demonstrated biological activities of molecules derived from or structurally similar to this core, highlighting their potential as next-generation therapeutics.

Anticancer Activities: Inducing Mitotic Catastrophe and Apoptosis

Several derivatives of pentenoate, a close structural relative of pentynoate, have exhibited potent anticancer properties. A notable example is methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide (IS-MF08), which has demonstrated significant activity against leukemia and melanoma cell lines[1][2].

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

IS-MF08 exerts its antitumor effects through the induction of mitotic arrest and the activation of apoptotic pathways[1]. The proposed mechanism involves:

  • Mitotic Arrest: The compound disrupts the normal process of mitosis, leading to cell cycle arrest.

  • Apoptosis Induction: IS-MF08 triggers programmed cell death, primarily through the extrinsic pathway. This is achieved by engaging the Fas death receptor, leading to the activation of a caspase cascade (caspase-8 and -3) and a concomitant decrease in the anti-apoptotic protein Bcl-2[1].

Another area of interest is the development of microtubule targeting agents (MTAs). One such compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has shown greater toxicity towards breast cancer cell lines compared to normal fibroblast cells[3].

Quantitative Data: Cytotoxicity of Pentenoate Derivatives
CompoundCell LineIC50 (µM)Reference
IS-MF08Leukemia Cell LineNot Specified[1]
IS-MF08B16F10 MelanomaNot Specified[2]
MBICMCF-7 (Breast Cancer)0.73 ± 0.0[3]
MBICMDA-MB-231 (Breast Cancer)20.4 ± 0.2[3]
MBICL-cells (Normal Fibroblast)59.6 ± 2.5[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., IS-MF08) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway: Apoptosis Induction by IS-MF08

G ISMF08 IS-MF08 FasR Fas Receptor ISMF08->FasR activates Bcl2 Bcl-2 ISMF08->Bcl2 inhibits Mitotic_Arrest Mitotic Arrest ISMF08->Mitotic_Arrest Casp8 Caspase-8 FasR->Casp8 activates Casp3 Caspase-3 Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis DNA_Damage DNA Damage Casp3->DNA_Damage G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Rhodanine-3-acetic acid derivatives) Condensation Knoevenagel Condensation Start->Condensation Products Pentanoic Acid Derivatives (4a-4h) Condensation->Products Screening In vitro Antibacterial Screening (Gram-positive bacteria) Products->Screening MIC MIC Determination Screening->MIC Cytotoxicity Cytotoxicity Assay Screening->Cytotoxicity

Caption: Workflow for the synthesis and evaluation of antibacterial pentanoic acid derivatives.

Conclusion and Future Directions

The derivatives of pentanoate and pentenoate have demonstrated a remarkable breadth of biological activities, from potent anticancer effects to broad-spectrum antimicrobial properties. These findings strongly suggest that the this compound core is a highly promising scaffold for the development of novel therapeutics. Future research should focus on:

  • Synthesis of Novel Derivatives: Exploration of the chemical space around the this compound core to generate new analogues with improved potency and selectivity.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy: Evaluation of the most promising candidates in relevant animal models of cancer and infectious diseases.

By leveraging the versatility of the alkynoate functional group, the scientific community is well-positioned to unlock the full therapeutic potential of this compound derivatives.

References

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The Synthetic Versatility of Methyl 2-Pentynoate: A Technical Guide to its Core Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Simple Alkynoate

In the landscape of organic synthesis, the utility of a building block is measured by its reactivity, selectivity, and the diversity of complex structures it can efficiently generate. Methyl 2-pentynoate, a seemingly simple α,β-acetylenic ester, is a powerful and versatile precursor in the synthesis of a wide array of molecular architectures. Its strategic importance lies in the dual reactivity of the electron-deficient alkyne and the ester functionality, providing multiple avenues for carbon-carbon and carbon-heteroatom bond formation. This guide offers an in-depth exploration of the core reactions of this compound, providing both mechanistic insights and field-proven experimental protocols for researchers, scientists, and professionals in drug development.

I. Nucleophilic Conjugate Addition: Mastering 1,4-Addition

The electron-withdrawing nature of the carbomethoxy group renders the β-carbon of this compound highly electrophilic and susceptible to nucleophilic attack. This conjugate or Michael addition is one of the most fundamental and widely utilized transformations of this substrate.

A. The Power of Organocuprates (Gilman Reagents)

Among the pantheon of nucleophiles, organocuprates, particularly lithium dialkylcuprates (R₂CuLi), are exceptionally effective for achieving 1,4-addition to α,β-acetylenic esters with high stereoselectivity, typically affording the (E)-alkene product. Unlike more reactive organolithium or Grignard reagents, which often lead to a mixture of 1,2- and 1,4-addition products, Gilman reagents exhibit a strong preference for conjugate addition.[1]

Causality in Experimental Design: The choice of a Gilman reagent is a deliberate one to ensure regiocontrol. The "softer" nucleophilic character of the organocuprate, compared to the "harder" nature of organolithiums, directs the attack to the "softer" electrophilic β-carbon of the alkyne.[1] The reaction proceeds through a putative copper(III) intermediate, leading to a syn-addition of the R group and the metal, followed by protonolysis of the resulting vinylcuprate to yield the trisubstituted alkene.

Diagram 1: General Mechanism of Organocuprate Conjugate Addition

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonolysis M2P This compound Intermediate Vinylcuprate Intermediate M2P->Intermediate 1,4-Addition Cuprate R₂CuLi (Gilman Reagent) Cuprate->Intermediate Intermediate2 Vinylcuprate Intermediate Workup H₃O⁺ (Aqueous Workup) Product (E)-Alkene Product Workup->Product Intermediate2->Product

Caption: Mechanism of organocuprate addition to this compound.

Representative Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate

This protocol details the synthesis of methyl 3-methyl-2-pentenoate via the conjugate addition of lithium dimethylcuprate to this compound.

Materials:

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • This compound

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Gilman Reagent: To a flame-dried, argon-purged flask containing CuI (1.0 eq) in anhydrous Et₂O at 0 °C, add a solution of MeLi (2.0 eq) dropwise. The mixture is stirred at this temperature for 30 minutes to form the lithium dimethylcuprate solution.

  • Conjugate Addition: The reaction flask is cooled to -78 °C. A solution of this compound (1.0 eq) in anhydrous Et₂O is added dropwise to the stirred Gilman reagent.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 1-2 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The aqueous layer is extracted with Et₂O (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

B. Thia-Michael Addition

The addition of thiols to this compound is a highly efficient method for the synthesis of β-thioalkenyl esters. This reaction, often referred to as the thia-Michael addition, can frequently proceed without a catalyst or with a mild base like triethylamine.[2][3]

Table 1: Comparison of Nucleophilic Conjugate Addition Reactions

Nucleophile SourceReagent ExampleTypical ConditionsProduct TypeKey Considerations
Organocuprate (CH₃)₂CuLiAnhydrous THF or Et₂O, -78 °C to 0 °C(E)-β-Alkyl-α,β-unsaturated esterExcellent for C-C bond formation with high stereoselectivity. Requires anhydrous conditions.
Thiols ThiophenolNeat or in a solvent (e.g., CH₂Cl₂), often with Et₃Nβ-Thioalkenyl esterHighly efficient, often catalyst-free. The reaction is typically fast and high-yielding.[2]
Amines DiethylamineNeat or in a polar solvent, may require heatingβ-Aminoalkenyl ester (Enamino ester)Product exists in equilibrium with the imine tautomer.

II. Cycloaddition Reactions: Building Rings with Precision

The alkyne functionality of this compound serves as an excellent dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, providing a direct route to six-membered rings.

A. The Diels-Alder Reaction with Furan

Furan, an aromatic heterocycle, can act as a diene in Diels-Alder reactions, although its aromaticity reduces its reactivity compared to non-aromatic dienes.[4] The reaction with an acetylenic dienophile like this compound yields a 7-oxabicyclo[2.2.1]heptadiene derivative. These adducts are valuable intermediates, as the oxygen bridge can be subsequently cleaved or modified. The reaction often requires thermal conditions to overcome the aromatic stabilization of the furan ring.[5]

Causality in Experimental Design: The Diels-Alder reaction is a concerted, pericyclic reaction. The stereochemistry of the dienophile is retained in the product. With a cyclic diene like furan, two stereoisomeric products, endo and exo, are possible. While the endo product is often the kinetic product due to favorable secondary orbital interactions, the exo adduct can be the thermodynamically more stable product. For the reaction between furan and maleic anhydride, the exo-adduct is often the major product after longer reaction times, indicating a reversible reaction where the initial kinetic endo-product can revert and reform the more stable exo-product.[5]

Diagram 2: Diels-Alder Reaction Workflow

G Start Combine this compound and Furan in a sealed tube Heat Heat at elevated temperature (e.g., 80-100 °C) Start->Heat Monitor Monitor reaction progress by NMR or GC-MS Heat->Monitor Purify Purify by column chromatography Monitor->Purify Product Isolate 7-Oxabicyclo[2.2.1]heptadiene Adduct Purify->Product

Caption: A typical workflow for a Diels-Alder reaction involving this compound.

Representative Experimental Protocol: Diels-Alder Reaction with Furan

This protocol describes a general procedure for the cycloaddition of this compound with furan.

Materials:

  • This compound

  • Furan (freshly distilled)

  • Toluene (anhydrous)

  • Heavy-walled sealed tube or a flask with a reflux condenser

Procedure:

  • Reaction Setup: In a heavy-walled sealed tube, dissolve this compound (1.0 eq) in anhydrous toluene. Add an excess of furan (3.0-5.0 eq).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 90-110 °C.

  • Monitoring: Monitor the reaction over 24-48 hours by TLC or by taking aliquots for ¹H NMR analysis to observe the disappearance of starting material and the appearance of product peaks.

  • Work-up: After cooling to room temperature, carefully unseal the tube. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess furan.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the Diels-Alder adduct.

III. Stereoselective Reduction: Accessing (Z)-Alkenes

The partial reduction of the alkyne in this compound is a critical transformation, allowing for the stereoselective synthesis of the corresponding (Z)-alkene, methyl (Z)-2-pentenoate.

A. Lindlar Catalysis

The Lindlar catalyst, a "poisoned" palladium catalyst (typically Pd on CaCO₃ or BaSO₄ treated with lead acetate and quinoline), is the reagent of choice for the stereoselective semi-hydrogenation of alkynes to cis-(Z)-alkenes.[6][7] The catalyst's reduced activity prevents over-reduction to the corresponding alkane.

Causality in Experimental Design: The reaction occurs on the surface of the heterogeneous catalyst. The alkyne adsorbs onto the palladium surface, and hydrogen is delivered to the same face of the triple bond in a syn-addition fashion, leading exclusively to the cis-alkene.[8] The "poisons" (lead and quinoline) deactivate the catalyst just enough to prevent the subsequent adsorption and reduction of the newly formed, less reactive alkene product.[6]

Diagram 3: Mechanism of Lindlar Reduction

Caption: Stereoselective reduction of an alkyne to a (Z)-alkene using a Lindlar catalyst.

Representative Experimental Protocol: Lindlar Hydrogenation

This protocol provides a general method for the partial reduction of this compound.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Ethyl acetate or methanol

  • Hydrogen gas (H₂) balloon

  • Standard hydrogenation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent such as ethyl acetate. Add Lindlar's catalyst (5-10 mol% by weight).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas from a balloon three times. The mixture is stirred vigorously under a positive pressure of hydrogen (balloon).

  • Monitoring: The reaction progress is carefully monitored by TLC or GC-MS. The reaction should be stopped as soon as the starting material is consumed to prevent over-reduction.

  • Work-up: The reaction mixture is filtered through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The catalyst can be pyrophoric upon drying; keep the filter cake moist.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude methyl (Z)-2-pentenoate, which can be further purified by distillation if necessary.

IV. Synthesis of Heterocycles: Building Blocks for Medicinal Chemistry

The reactivity of this compound with binucleophiles provides a direct and efficient entry into various heterocyclic systems, which are privileged scaffolds in drug discovery.

A. Pyrazole Synthesis

The reaction of α,β-acetylenic ketones and esters with hydrazine derivatives is a classical and reliable method for the synthesis of pyrazoles.[9][10] The reaction proceeds via an initial conjugate addition of the hydrazine, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. When an unsymmetrical hydrazine (e.g., methylhydrazine) is used, a mixture of regioisomers can be formed.[9]

Table 2: Overview of Key Reactions of this compound

Reaction ClassReagent/CatalystProduct ClassKey Features
Conjugate Addition Lithium Dialkylcuprates(E)-β-Substituted α,β-Unsaturated EstersHigh stereoselectivity for (E)-isomer; excellent for C-C bond formation.
Diels-Alder Cycloaddition Furan7-Oxabicyclo[2.2.1]heptadiene DerivativesForms six-membered rings; requires thermal conditions.[5]
Partial Reduction H₂, Lindlar's Catalyst(Z)-α,β-Unsaturated EstersStereoselective syn-addition of hydrogen to form the cis-alkene.[6]
Pyrazole Synthesis HydrazineSubstituted PyrazolesForms a five-membered aromatic heterocycle via cyclocondensation.[10]
Baylis-Hillman Reaction Aldehyde, DABCODensely Functionalized Allylic AlcoholsAtom-economical C-C bond formation at the α-position.[11]
Representative Experimental Protocol: Pyrazole Synthesis

This protocol outlines the synthesis of a pyrazole from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Standard laboratory glassware with a reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add hydrazine hydrate (1.1 eq) to the solution.

  • Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours.

  • Monitoring: The reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

  • Purification: The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude pyrazole can be purified by recrystallization or column chromatography.

Conclusion

This compound is a testament to the synthetic power that can be unlocked from a simple, readily available starting material. Its predictable reactivity in conjugate additions, cycloadditions, stereoselective reductions, and heterocycle formations makes it an invaluable tool for the modern synthetic chemist. Understanding the mechanistic underpinnings of these transformations, as detailed in this guide, allows for the rational design of complex synthetic routes and the efficient construction of molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The protocols provided herein serve as a validated starting point for further exploration and innovation in the rich and varied chemistry of this versatile building block.

References

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  • NROChemistry. (n.d.). Baylis-Hillman Reaction: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds. [Link]

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  • ChemSynthesis. (2025, May 20). methyl (2Z)-5-cyano-3-methyl-2-pentenoate. [Link]

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  • Arkat USA. (2016). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. [Link]

  • Scribd. (n.d.). Diels Alder Lab. [Link]

  • ResearchGate. (n.d.). New process of synthesis of 2-methyl-2-pentenoic acid. [Link]

  • ResearchGate. (2022, January 18). Tandem Thio‐Michael Addition/Remote Lactone Activation of 5‐Hydroxymethylfurfural‐Derived δ‐Lactone‐Fused Cyclopentenones. [Link]

  • Keck, G. E., & Welch, D. S. (2002). Intramolecular Baylis-Hillman and Morita Reactions Using Unsaturated Thiol Ester Substrates Containing Enolizable Aldehydes. Organic letters, 4(21), 3687–3690. [Link]

  • Google Patents. (n.d.). CN103539655A - Synthesis method of 2-methyl-2-pentenoic acid.
  • Chem-Station. (2014, October 29). Lindlar Reduction. Chem-Station Int. Ed. [Link]

  • ResearchGate. (n.d.). Calculated results of the thia‐Michael addition of thiophenol to.... [Link]

  • Chem Help ASAP. (2021, February 19). intramolecular Diels-Alder cycloaddition on a furan ring [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Reactions of organocopper reagents. [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]

  • MDPI. (n.d.). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules. [Link]

  • Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst. [Link]

  • Google Patents. (n.d.). CN102653510A - Production method of 2-methyl-2-pentenoic acid.
  • Khiste, S. A., & Bhalvankar, R. B. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Chemistry & Chemical Technology, 17(4), 841-852. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Addition of methyl but-2-enedithioate to cyclopentadiene. Cyclopentadiene as a dienophile. [Link]

  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. [Link]

  • Organic Chemistry with Victor. (2023, October 14). All You Need to Know about the Reduction of Alkynes | Lindlar's Reduction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Lewis Acid catalyzed cycloaddition reaction of methylglyoxylateoxime.... [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of Alkyne Esters in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Precision of Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and create byproducts that are easily removed, making them exceptionally reliable for creating new molecular connections.[1] The cornerstone of this chemical philosophy is the azide-alkyne cycloaddition, a powerful ligation reaction that forms a stable triazole linkage.[2] This methodology has become indispensable in drug discovery, bioconjugation, and materials science due to its remarkable specificity and compatibility with a wide range of functional groups and reaction conditions.[2][3][4]

This guide provides a detailed examination of the use of alkyne-containing methyl esters in click chemistry. A critical distinction will be made between internal and terminal alkynes, using METHYL 2-PENTYNOATE as a key example of an internal alkyne, to clarify its specific applications and limitations compared to the more commonly used terminal alkynes in the context of the most prevalent click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Part 1: The Core Principle — Why Alkyne Position Matters

The success and mechanism of an azide-alkyne cycloaddition are fundamentally dictated by the position of the alkyne's triple bond.

  • Terminal Alkynes: Possess a triple bond at the end of the carbon chain, featuring a reactive C-H bond. This acidic proton is the critical feature enabling the most common and efficient form of click chemistry, CuAAC.

  • Internal Alkynes: Feature a triple bond within the carbon chain, flanked by other carbon atoms on both sides. They lack the reactive terminal proton.

This compound is an internal alkyne. Its structure (CH₃CH₂C≡CCOOCH₃) means it is generally not a suitable substrate for the standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The CuAAC mechanism proceeds via the in-situ formation of a copper-acetylide intermediate, which requires the acidic proton of a terminal alkyne.[1][5]

For the purposes of these application notes, we will provide detailed protocols for a structurally related terminal alkyne , Methyl 4-pentynoate, which is a proper substrate for CuAAC. We will then discuss the alternative catalytic systems required for internal alkynes like this compound.

Caption: Structural comparison of an internal vs. a terminal alkyne ester.

Part 2: Application Protocol for CuAAC with a Terminal Alkyne

This section provides a robust protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a model terminal alkyne, applicable to both small molecule synthesis and bioconjugation.

Mechanism of Action: The CuAAC Catalytic Cycle

The CuAAC reaction's efficiency stems from the copper(I) catalyst, which dramatically accelerates the reaction by over a million-fold compared to the uncatalyzed thermal reaction.[1] The process avoids the formation of regioisomer mixtures, yielding exclusively the 1,4-disubstituted triazole.[6] The catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[7][8]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle Alkyne Terminal Alkyne (R-C≡C-H) Acetylide Copper-Acetylide Intermediate Alkyne->Acetylide Azide Azide (R'-N₃) Complex Azide Coordination Complex Azide->Complex CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Acetylide Coordination Acetylide->Complex Metallocycle Six-Membered Cu-Metallocycle Complex->Metallocycle Cyclization Product 1,4-Disubstituted Triazole Metallocycle->Product Reductive Elimination Product->CuI Regenerates Catalyst

Caption: Simplified catalytic cycle of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 1: CuAAC for Small Molecule Synthesis in Organic Solvents

This protocol is optimized for synthesizing triazoles from small molecule alkynes and azides.

Materials:

  • Terminal Alkyne (e.g., Methyl 4-pentynoate)

  • Organic Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent: A 1:1 mixture of t-butanol and water is robust, but other systems like THF/water or DMSO can be used.[9]

  • Nitrogen or Argon source for degassing

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable flask, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.1 eq) in the chosen solvent system (e.g., 5 mL of 1:1 t-BuOH/H₂O).

  • Catalyst Preparation: In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and Sodium Ascorbate (e.g., 1.0 M in water). Causality Note: Fresh sodium ascorbate is crucial as it readily oxidizes in air, which would prevent the reduction of Cu(II) to the active Cu(I) state.[3]

  • Reaction Initiation: Add the CuSO₄ solution (typically 1-5 mol%) to the reactant mixture, followed by the sodium ascorbate solution (typically 5-10 mol%). The amount of ascorbate should be equal to or greater than the amount of copper.

  • Degassing (Optional but Recommended): For sensitive substrates or to maximize yield, bubble nitrogen or argon through the solution for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[3]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

ParameterTypical RangeRationale
Alkyne:Azide Ratio 1:1 to 1:1.2A slight excess of one reagent can drive the reaction to completion.
CuSO₄ Loading 0.5 - 5 mol%Catalytic amount; higher loading can increase speed but may require more rigorous removal.
Sodium Ascorbate 1 - 10 mol%Ensures sufficient Cu(II) is reduced to Cu(I) and maintained in that state.
Temperature 20 - 40 °CReaction is typically efficient at room temperature. Gentle heating can accelerate slow reactions.
Reaction Time 1 - 24 hoursHighly dependent on substrate reactivity.
Protocol 2: CuAAC for Aqueous Bioconjugation

This protocol is designed for labeling biomolecules (proteins, DNA, etc.) in an aqueous environment. The use of a copper-chelating ligand is essential to stabilize the Cu(I) catalyst, increase reaction efficiency, and protect the biomolecule from oxidative damage caused by reactive oxygen species (ROS) generated by the catalyst system.[10]

Key Reagent: The Ligand

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): A highly water-soluble and effective ligand that simplifies aqueous click chemistry and improves biocompatibility.[7][8]

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing label (e.g., azide-fluorophore, azide-biotin)

  • THPTA Ligand Stock Solution (e.g., 100 mM in water)

  • CuSO₄ Stock Solution (e.g., 20 mM in water)

  • Sodium Ascorbate Stock Solution (e.g., 300 mM in water, prepared fresh)

Bioconjugation_Workflow Start Start: Alkyne-Biomolecule in Buffer (e.g., PBS) Add_Azide 1. Add Azide Label (e.g., Azide-Fluorophore) Start->Add_Azide Add_Ligand 2. Add THPTA Ligand (Stabilizes Cu(I)) Add_Azide->Add_Ligand Add_Cu 3. Add CuSO₄ Solution Add_Ligand->Add_Cu Initiate 4. Add Fresh Sodium Ascorbate (Initiates Reaction) Add_Cu->Initiate Incubate 5. Incubate at Room Temperature (30-60 min) Initiate->Incubate Purify 6. Purify Conjugate (e.g., SEC, Dialysis, Precipitation) Incubate->Purify End End: Labeled Bioconjugate Purify->End

Caption: Standard experimental workflow for a bioconjugation reaction using CuAAC with a THPTA ligand.

Step-by-Step Methodology:

  • Pre-complexation (Optional but Recommended): A few minutes before the reaction, mix the THPTA ligand and CuSO₄ solutions in a 2:1 or greater molar ratio (e.g., 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄). This pre-forms the catalyst complex and improves stability.[8]

  • Reaction Assembly: In a microfuge tube, combine the following in order, vortexing gently after each addition:

    • Your alkyne-modified biomolecule solution (e.g., 50 µL of 1-5 mg/mL protein).

    • Buffer to reach the desired final volume.

    • The azide-labeling reagent (typically 4-50 equivalents excess over the biomolecule).

    • The THPTA/CuSO₄ complex.

  • Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of ascorbate should be significantly higher than the copper.

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. For sensitive applications, protect the reaction from light.[7][8]

  • Purification: Once the reaction is complete, the resulting bioconjugate must be purified from excess reagents and catalyst. Common methods include:

    • Size Exclusion Chromatography (SEC): Ideal for separating proteins from small molecules.

    • Ethanol/Acetone Precipitation: Suitable for oligonucleotides and DNA.[3]

    • Dialysis: Effective for removing small molecules from large protein conjugates.

Part 3: Using Internal Alkynes like this compound

While unsuitable for CuAAC, internal alkynes can participate in other forms of azide-alkyne cycloaddition, most notably the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Key Differences: CuAAC vs. RuAAC

FeatureCuAAC (Copper-Catalyzed) RuAAC (Ruthenium-Catalyzed)
Alkyne Substrate Terminal alkynes only Terminal AND Internal alkynes
Product Regioisomer 1,4-disubstituted ("1,2,3-triazole")1,5-disubstituted ("1,2,3-triazole")
Catalyst Copper(I) salts (e.g., CuI, CuSO₄/Ascorbate)Ruthenium complexes (e.g., Cp*RuCl)
Mechanism Stepwise via copper-acetylideOxidative coupling via a ruthenacycle intermediate[1]
Commonality Extremely common, "gold standard" of clickLess common, used for specific synthetic goals

Application Considerations for this compound: To use this compound in a click-type reaction, one would need to employ a RuAAC protocol. This reaction is synthetically valuable as it provides access to the opposite regioisomer of the triazole product, which is inaccessible via CuAAC.[1] However, the catalysts are more specialized, and the reaction conditions are often less forgiving than the robust CuAAC systems. It is primarily a tool for synthetic organic chemists aiming for specific, fully substituted triazole structures.

Conclusion

The strategic application of alkyne-containing esters in click chemistry hinges on a precise understanding of the alkyne's structure. For the vast majority of applications in bioconjugation and straightforward synthesis, terminal alkynes are the required substrate for the highly efficient and reliable Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The protocols provided herein for a model terminal alkyne offer a validated starting point for researchers. Internal alkynes, such as this compound, are not inert but require alternative catalytic systems like RuAAC to participate in cycloaddition, yielding different products and expanding the synthetic toolkit for creating complex triazoles. The choice of alkyne, therefore, is the foundational decision that dictates the entire experimental approach.

References

  • Click Chemistry: new protocol for the labeling and modific
  • Click Chemistry Protocols. BroadPharm.
  • Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd.
  • What is the best procedure for click reaction between alkyl azide and terminal alkyne group?
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • 1,2,3-Triazoles: Synthesis and Biological Application.
  • Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry.
  • Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Chemical Reviews.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. RSC Publishing.
  • Bioconjugation application notes. Abbkine Scientific Co., Ltd.
  • It Takes Two To Tango, Part 2: Applications Of Bioconjug
  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.
  • Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry. PMC.

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Application Notes & Protocols: METHYL 2-PENTYNOATE as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-pentynoate is a versatile and highly reactive building block in organic synthesis. Its structure, featuring an electron-deficient carbon-carbon triple bond conjugated to a methyl ester, makes it an excellent substrate for a wide array of chemical transformations. This guide provides an in-depth exploration of its utility, focusing on key reaction classes including conjugate additions, cycloadditions, and selective reductions. Detailed, field-tested protocols are provided to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable intermediate.

Introduction: Chemical Profile and Reactivity

This compound (C₆H₈O₂) is an α,β-alkynyl ester. The strong electron-withdrawing effect of the ester group polarizes the alkyne, rendering the β-carbon (C4) highly electrophilic and susceptible to nucleophilic attack. This electronic feature is the cornerstone of its reactivity, making it a powerful Michael acceptor. Furthermore, the alkyne moiety can participate in various pericyclic reactions and can be selectively transformed through reduction or other addition reactions, providing access to a diverse range of functionalized molecules.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol
CAS Number 763-70-2
Appearance Colorless to pale yellow liquid
Boiling Point ~155-157 °C

The strategic placement of the ethyl group at one terminus and the methyl ester at the other provides a scaffold that can be elaborated into complex molecular architectures, which is particularly valuable in the synthesis of heterocyclic compounds and pharmaceutical intermediates.

Conjugate (Michael) Addition: C-C and C-Heteroatom Bond Formation

The most prominent reaction of this compound is the conjugate addition, also known as the Michael addition.[1] The electrophilic β-carbon readily accepts a wide range of soft nucleophiles. This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds in a predictable and often stereoselective manner.

Scientific Principle

In a conjugate addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system.[2] The resulting negative charge is delocalized onto the carbonyl oxygen, forming a stable enolate intermediate. Subsequent protonation yields the final saturated product.[1] The choice of nucleophile is critical; soft nucleophiles, such as organocuprates, thiols, and amines, preferentially undergo 1,4-addition, whereas hard nucleophiles like Grignard or organolithium reagents tend to attack the carbonyl carbon directly (1,2-addition).[3][4]

// Node styles "R-Nu" [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; M2P [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enolate [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; } . Caption: General workflow of a conjugate addition reaction.

Application: Synthesis with Organocuprates (Gilman Reagents)

Lithium dialkylcuprates (R₂CuLi), or Gilman reagents, are exceptionally effective for delivering alkyl groups to the β-position of α,β-unsaturated systems.[4] This reaction is a cornerstone of modern organic synthesis for creating new C-C bonds with high fidelity.

Protocol 1: Synthesis of Methyl 4-methyl-2-pentenoate

This protocol details the 1,4-addition of a methyl group using lithium dimethylcuprate.

Materials:

  • Copper(I) Iodide (CuI), purified

  • Methyllithium (MeLi) in diethyl ether (e.g., 1.6 M)

  • This compound

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and stir bars

  • Round-bottom flasks, syringes, and cannulas

  • Low-temperature thermometer

Step-by-Step Methodology:

  • Preparation of the Gilman Reagent:

    • To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add CuI (1.90 g, 10.0 mmol).

    • Add anhydrous diethyl ether (40 mL) and cool the resulting slurry to -40 °C using an acetonitrile/dry ice bath.

    • Slowly add MeLi solution (12.5 mL, 1.6 M, 20.0 mmol) dropwise via syringe over 15 minutes, maintaining the internal temperature below -35 °C. The solution will change color, indicating the formation of lithium dimethylcuprate, (CH₃)₂CuLi. Stir the resulting solution for 30 minutes at -40 °C.

  • Conjugate Addition:

    • In a separate flame-dried flask, dissolve this compound (1.01 g, 9.0 mmol) in anhydrous diethyl ether (10 mL).

    • Cool this solution to -78 °C (acetone/dry ice bath).

    • Using a cannula, slowly transfer the prepared Gilman reagent solution into the solution of this compound over 20 minutes.

    • Allow the reaction to stir at -78 °C for 2 hours, then let it warm to 0 °C over 1 hour.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (30 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir until the aqueous layer becomes deep blue.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to afford the target compound.

Trustworthiness Check: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. The formation of the enolate intermediate is key; a careful, slow quench is necessary to ensure proper protonation and avoid side reactions.

ParameterCondition/ValueRationale
Nucleophile (CH₃)₂CuLiSoft nucleophile, ensures 1,4-addition over 1,2-addition.[4]
Stoichiometry ~1.1 eq CuprateEnsures complete consumption of the starting ester.
Solvent Anhydrous Et₂OAprotic and compatible with organometallic reagents.
Temperature -78 °C to 0 °CLow temperature controls reactivity and minimizes side reactions.
Workup Sat. aq. NH₄ClMildly acidic quench to protonate the enolate without hydrolyzing the ester.
Typical Yield 75-90%Highly efficient transformation.

Cycloaddition Reactions: Building Ring Systems

The alkyne functionality of this compound makes it an excellent partner in cycloaddition reactions, providing a direct route to five- and six-membered rings. These reactions are fundamental in constructing the core scaffolds of many natural products and pharmaceuticals.

[3+2] Cycloaddition for Heterocycle Synthesis

In a [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile (in this case, this compound) to form a five-membered heterocyclic ring.[5] A classic example is the synthesis of pyrazoles from diazo compounds or hydrazines. Pyrazoles are a privileged scaffold in medicinal chemistry.[6][7]

Protocol 2: Synthesis of a Substituted Pyrazole

This protocol describes the reaction of this compound with hydrazine to form a pyrazole derivative. The reaction proceeds via an initial Michael addition followed by an intramolecular cyclization and dehydration.[8]

Materials:

  • This compound

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Acetic acid (catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve this compound (1.12 g, 10.0 mmol) in ethanol (20 mL).

    • Add hydrazine monohydrate (0.55 mL, 11.0 mmol, 1.1 eq) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Execution:

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water (30 mL) and ethyl acetate (30 mL) to the residue.

    • Carefully neutralize the mixture with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent to yield the crude pyrazole.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or purify by column chromatography to obtain the pure product.

Pyrazole_Synthesis cluster_workflow Synthesis Workflow Start This compound + Hydrazine Step1 Michael Addition Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Cyclic_Intermediate Pyrazolidinone Intermediate Step2->Cyclic_Intermediate Step3 Dehydration (Aromatization) Cyclic_Intermediate->Step3 Product Substituted Pyrazole Step3->Product

[2+2+1] Cycloaddition: The Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[9] This reaction, typically mediated by cobalt carbonyl complexes, is highly valuable for constructing five-membered rings, which are common motifs in natural products.[10][11]

Scientific Principle: The reaction is believed to proceed via the initial formation of a stable alkyne-dicobalt hexacarbonyl complex.[12] This complex then coordinates to an alkene, followed by a series of migratory insertions of the alkene and carbon monoxide, and finally, reductive elimination to release the cyclopentenone product.[13] The regioselectivity is generally high, with the larger substituent on the alkyne (the ethyl group in this case) ending up adjacent to the newly formed carbonyl group.[13]

Due to the requirement for high-pressure CO gas and stoichiometric use of toxic metal carbonyls, modern protocols often utilize catalysts and CO-releasing molecules. However, the classical protocol is illustrative of the core transformation.

Selective Reduction of the Alkyne

The triple bond of this compound can be selectively reduced to either a (Z)-alkene, a (E)-alkene, or a fully saturated alkane, providing access to a variety of useful synthetic intermediates. The choice of catalyst and reaction conditions is paramount for achieving the desired selectivity.

Catalytic Hydrogenation to a (Z)-Alkene

The syn-hydrogenation of an alkyne to a (Z)- or cis-alkene is classically achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[14] This catalyst is specifically designed to be active enough to reduce the alkyne but is "poisoned" to prevent over-reduction to the alkane.[14]

Protocol 3: Synthesis of Methyl (Z)-2-pentenoate

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Hydrogen gas (H₂)

  • Ethyl acetate (EtOAc) or Methanol (MeOH)

  • Quinoline (optional, 1-2 drops)

  • Celite

Step-by-Step Methodology:

  • Reaction Setup:

    • To a hydrogenation flask, add this compound (1.12 g, 10.0 mmol) and ethyl acetate (50 mL).

    • Add Lindlar's catalyst (100 mg, ~1 mol% Pd). A single drop of quinoline can be added to further prevent over-reduction.

    • Seal the flask, evacuate it, and backfill with hydrogen gas (using a balloon or a Parr hydrogenator). Repeat this cycle three times.

  • Reaction Execution:

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm) at room temperature.

    • Monitor the reaction by GC-MS or ¹H NMR. The reaction is typically complete when 1 equivalent of H₂ has been consumed. Careful monitoring is crucial to prevent over-reduction to the alkane.

  • Workup and Purification:

    • Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield methyl (Z)-2-pentenoate. The product is often pure enough for subsequent steps, but can be purified by distillation if necessary.

Data Summary for Selective Reductions:

Desired ProductReagent/CatalystKey ConditionsSelectivity Rationale
(Z)-Alkene H₂, Lindlar's Catalyst1 atm H₂, EtOAc, RTPoisoned catalyst surface allows for syn-addition but prevents further reduction.[14]
(E)-Alkene Na in liquid NH₃-78 °CDissolving metal reduction proceeds via a radical anion intermediate, leading to the thermodynamically more stable trans product.
Alkane H₂, Pd/C (10%)1-3 atm H₂, EtOH, RTHighly active catalyst ensures complete saturation of the triple bond.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Johnson, J. B., & Rovis, T. (2015). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 137(30), 9579–9582. Available from: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Molecules, 21(8), 984. Available from: [Link]

  • Dömling, A., & Beck, B. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 12, 2239–2279. Available from: [Link]

  • Gibson, S. E., & Mainolfi, N. (2005). The Pauson-Khand Reaction.
  • PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]

  • NROChemistry. (n.d.). Pauson-Khand Reaction. Retrieved from [Link]

  • Liu, X., et al. (2025). Selective Reduction of α,β-Unsaturated Carbonyls with Ketoreductase. ChemRxiv.
  • Wikipedia. (n.d.). Pauson–Khand reaction. Retrieved from [Link]

  • J & K Scientific LLC. (2021). Pauson-Khand Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pauson-Khand Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch18: Organocopper reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link]

  • Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conjugate Addition Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic conjugate addition. Retrieved from [Link]

  • Gevorgyan, V., & Yamamoto, Y. (1996). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society.
  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Hsung, R. P., et al. (2005). Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. Organic Letters, 7(16), 3473–3476. Available from: [Link]

  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Organocuprates (Gilman Reagents): How They're Made. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Carbonyl Chemistry :: Conjugate Addition - the Michael and Related Reactions. Retrieved from [Link]

  • Kącka-Zych, A., & Krawczyk, T. (2022). On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. Molecules, 27(19), 6289. Available from: [Link]

Sources

The Versatility of Palladium: A Guide to Catalytic Reactions of Methyl 2-Pentynoate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, palladium catalysis represents a cornerstone of molecular innovation. Its remarkable versatility in forging carbon-carbon and carbon-heteroatom bonds has revolutionized the synthesis of complex organic molecules. This guide provides an in-depth exploration of palladium-catalyzed reactions involving methyl 2-pentynoate, an α,β-alkynoic ester that serves as a valuable building block for the synthesis of functionalized alkenes and saturated esters. We will delve into the mechanistic underpinnings of these transformations, offering detailed protocols and expert insights to empower your research endeavors.

I. The Landscape of Palladium-Catalyzed Transformations of this compound

This compound, with its electron-deficient triple bond, is a versatile substrate for a variety of palladium-catalyzed reactions. The regioselectivity and stereoselectivity of these transformations can be finely tuned by the choice of palladium catalyst, ligands, and reaction conditions, opening avenues to a diverse array of molecular architectures. Key reaction classes that will be explored include:

  • Stereoselective Hydrogenation: The controlled reduction of the alkyne to either a (Z)-alkene or a fully saturated ester.

  • Cross-Coupling Reactions: The formation of new carbon-carbon bonds at the alkyne carbons, including Heck-type reactions and Suzuki-Miyaura coupling.

  • Carbopalladation and Subsequent Reactions: The addition of an organopalladium species across the alkyne, creating a vinylpalladium intermediate that can be trapped by various reagents.

This guide will provide a detailed examination of these key reaction types, offering both the "how" and the "why" behind the experimental design.

II. Stereoselective Hydrogenation: Accessing (Z)-Alkenes and Saturated Esters

The selective reduction of the triple bond in this compound is a fundamental transformation. Palladium catalysts are highly effective for this purpose, and the outcome can be directed towards either partial or full reduction.

A. Semihydrogenation to (Z)-Methyl 2-Pentenoate

The synthesis of the cis-alkene is a common objective in organic synthesis. Palladium catalysts, particularly when "poisoned" or supported on specific materials, can exhibit high selectivity for the syn-addition of hydrogen to the alkyne, leading to the (Z)-alkene.

Causality Behind Experimental Choices:

The choice of catalyst is paramount for achieving high selectivity. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is a classic example, though more modern and less toxic alternatives are often preferred. The support material and the presence of additives can modulate the catalyst's activity and prevent over-reduction to the alkane. The solvent also plays a role in catalyst performance and substrate solubility.

Experimental Protocol: Semihydrogenation of this compound

This protocol is a representative procedure and may require optimization for specific laboratory conditions and desired purity.

Materials:

  • This compound

  • Palladium on barium sulfate (5 wt. % Pd)

  • Quinoline

  • Methanol (reagent grade)

  • Hydrogen gas (balloon or H-Cube®)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the substrate in methanol (approx. 0.1 M concentration).

  • Add 5% Pd/BaSO₄ (typically 1-5 mol % of Pd relative to the substrate).

  • Add a small amount of quinoline (typically 1-2 equivalents relative to Pd) as a catalyst poison to enhance selectivity for the alkene.

  • Seal the flask and purge with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude (Z)-methyl 2-pentenoate.

  • Purify the product by column chromatography on silica gel if necessary.

Data Presentation:

CatalystAdditiveSolventTemperature (°C)Time (h)ProductYield (%)Reference
5% Pd/BaSO₄QuinolineMethanol252-4(Z)-Methyl 2-pentenoate>95Adapted from general procedures
5% Pd/C-Ethanol251-3Methyl pentanoate>99Adapted from general procedures
B. Full Hydrogenation to Methyl Pentanoate

For the complete reduction of the alkyne to the corresponding alkane, a more active palladium catalyst is employed without the use of a poison.

Experimental Protocol: Full Hydrogenation of this compound

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd)

  • Ethanol (reagent grade)

  • Hydrogen gas

  • Hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (approx. 0.1 M).

  • Carefully add 10% Pd/C (typically 0.5-2 mol % of Pd).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and filter the catalyst through Celite®.

  • Rinse the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl pentanoate.

  • Purification by distillation or column chromatography may be performed if necessary.

Visualization of Hydrogenation Pathways:

Hydrogenation Alkyne This compound Alkene (Z)-Methyl 2-Pentenoate Alkyne->Alkene Pd/BaSO4, H2, Quinoline Alkane Methyl Pentanoate Alkyne->Alkane Pd/C, H2 Alkene->Alkane Pd/C, H2 (over-reduction)

Caption: Palladium-catalyzed hydrogenation pathways of this compound.

III. Forging New Carbon-Carbon Bonds: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular frameworks. While the classic Sonogashira coupling is typically performed with terminal alkynes, related transformations of internal alkynes like this compound are also achievable, often proceeding through a carbopalladation mechanism.

A. Heck-Type Reactions (Carboarylation)

The Heck reaction traditionally involves the coupling of an aryl or vinyl halide with an alkene.[1] In the context of this compound, a Heck-type reaction, more accurately described as a carboarylation, involves the addition of an organopalladium species (Ar-Pd-X) across the triple bond. This is followed by a subsequent reaction, often a reduction or another coupling event, as there is no β-hydride to eliminate in the traditional sense from the resulting vinylpalladium intermediate.

Mechanistic Insights:

The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting arylpalladium(II) species then undergoes a syn-carbopalladation of the alkyne, leading to a vinylpalladium(II) intermediate. The fate of this intermediate determines the final product. In the presence of a suitable proton source, protonolysis can lead to the formation of a trisubstituted alkene.

Experimental Protocol: Palladium-Catalyzed Carboarylation of this compound with an Aryl Bromide

This is a generalized protocol based on known Heck-type reactions of internal alkynes and will likely require optimization.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2-5 mol %), PPh₃ (4-10 mol %), and the aryl bromide (1.0 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add this compound (1.2 eq) and triethylamine (2.0 eq).

  • Seal the tube and heat the reaction mixture at 80-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the substituted alkene product.

Visualization of the Heck-Type Catalytic Cycle:

Heck_Type Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl Oxidative Addition (Ar-X) Carbopalladation Vinyl-Pd(II) Intermediate PdII_Aryl->Carbopalladation Carbopalladation of This compound Carbopalladation->Pd0 Reductive Elimination (if applicable) Product Substituted Alkene Carbopalladation->Product Protonolysis or Further Reaction

Caption: A simplified catalytic cycle for the Heck-type reaction of this compound.

B. Suzuki-Miyaura-Type Coupling

While a direct Suzuki-Miyaura coupling on the alkyne is not standard, a three-component coupling involving an aryl halide, this compound, and an organoboron reagent can be envisioned. This would proceed via a carbopalladation followed by a Suzuki-Miyaura cross-coupling of the vinylpalladium intermediate.

Conceptual Framework:

This reaction would follow a similar initial pathway to the Heck-type reaction, forming a vinylpalladium intermediate. This intermediate would then undergo transmetalation with the organoboron reagent, followed by reductive elimination to form the tetrasubstituted alkene product. The success of such a reaction would be highly dependent on the relative rates of the competing reaction pathways of the vinylpalladium species.

Hypothetical Reaction Scheme:

Aryl-Br + this compound + R-B(OH)₂ --(Pd catalyst, base)--> Aryl(R)C=C(Et)CO₂Me

Due to the lack of specific literature protocols for this direct three-component reaction with this compound, a detailed experimental procedure is not provided. However, researchers could adapt conditions from known three-component couplings of other internal alkynes.

IV. Hydrostannylation: Synthesis of Vinylstannanes

Palladium-catalyzed hydrostannylation of alkynes is a highly efficient method for the synthesis of vinylstannanes, which are versatile intermediates in organic synthesis, particularly for Stille cross-coupling reactions.[2] The reaction involves the syn-addition of a tin hydride across the triple bond.

Causality Behind Experimental Choices:

The choice of palladium catalyst and ligands can influence the regioselectivity of the hydrostannylation of unsymmetrical internal alkynes. For α,β-alkynoic esters, the electronic nature of the substrate often directs the tin atom to the β-position. The reaction is typically carried out under mild conditions and gives high yields of the desired vinylstannane.

Experimental Protocol: Palladium-Catalyzed Hydrostannylation of this compound

This protocol is based on general procedures for the hydrostannylation of activated alkynes.

Materials:

  • This compound

  • Tributyltin hydride (Bu₃SnH)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Add Pd(PPh₃)₄ (1-2 mol %).

  • Slowly add tributyltin hydride (1.1 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or ¹H NMR spectroscopy. The reaction is often complete within a few hours.

  • Upon completion, carefully remove the solvent under reduced pressure.

  • The crude vinylstannane can often be used in subsequent reactions without further purification. If necessary, purification can be achieved by column chromatography on silica gel (care should be taken as organotin compounds can be unstable on silica).

Data Presentation:

CatalystReagentSolventTemperature (°C)ProductRegioselectivityStereoselectivityReference
Pd(PPh₃)₄Bu₃SnHTHF25(E)-Methyl 3-(tributylstannyl)-2-pentenoateHigh (Sn at C3)High (syn-addition)[2]

Visualization of the Hydrostannylation Process:

Hydrostannylation Start This compound + Bu3SnH Intermediate [Pd(0) complex] Start->Intermediate Pd(PPh3)4 Product (E)-Methyl 3-(tributylstannyl)-2-pentenoate Intermediate->Product Oxidative Addition, Migratory Insertion, Reductive Elimination

Caption: A simplified workflow for the palladium-catalyzed hydrostannylation of this compound.

V. Conclusion and Future Perspectives

The palladium-catalyzed reactions of this compound presented in this guide highlight the immense potential of this substrate in the synthesis of a wide range of organic molecules. From the selective formation of (Z)-alkenes and saturated esters through hydrogenation to the construction of complex substituted alkenes via cross-coupling and hydrostannylation reactions, palladium catalysis offers a powerful and versatile toolkit.

The field continues to evolve, with ongoing research focused on developing more active, selective, and sustainable catalytic systems. The exploration of novel ligands, alternative reaction media, and the development of one-pot, multi-component reactions will undoubtedly expand the synthetic utility of this compound and related α,β-alkynoic esters. It is our hope that the detailed protocols and mechanistic insights provided herein will serve as a valuable resource for researchers and professionals in the chemical sciences, inspiring further innovation in this exciting area of organic synthesis.

VI. References

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2007). Palladium-catalyzed reactions for the synthesis of benzodiazepines. Chemical Society Reviews, 36(7), 1115-1127.

  • Zhang, H. X., Guibé, F., & Balavoine, G. (1990). Palladium- and molybdenum-catalyzed hydrostannation of alkynes: a novel access to regio- and stereodefined vinylstannanes. The Journal of Organic Chemistry, 55(6), 1857–1867.

Sources

Application Notes and Protocols for METHYL 2-PENTYNOATE in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of a Niche Acetylenic Ester

Methyl 2-pentynoate (CAS No. 24342-04-9) is an acetylenic ester that presents a unique profile for the adventurous fragrance chemist. Unlike its more common olefinic (containing double bonds) or saturated counterparts, the presence of a carbon-carbon triple bond (alkyne) in its structure suggests a departure from typical fruity and floral notes, hinting at a more complex and potent olfactory character. It is important to note that this compound is not a widely utilized or extensively documented fragrance ingredient. Consequently, detailed public-domain descriptions of its scent profile are scarce. This guide, therefore, serves as a comprehensive resource for the research and development professional, providing not only a theoretical framework for its synthesis and application but also a discussion of the broader class of acetylenic esters in perfumery to infer its potential contributions. The protocols herein are designed with scientific integrity, emphasizing safety and a systematic approach to characterization and application.

Physicochemical and Structural Properties

A foundational understanding of a molecule's physical and chemical properties is paramount before its inclusion in any experimental workflow.

PropertyValueSource
CAS Number 24342-04-9[1]
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [2]
Canonical SMILES CCC#CC(=O)OC[1]
InChIKey PUMCQAGLTAGULO-UHFFFAOYSA-N[1]
Solubility Slightly soluble in water (3.8 g/L at 25°C)[1]
Appearance Clear liquid (presumed)[3]

The Acetylenic Ester Class in Fragrance: An Olfactory Hypothesis

It is plausible that this compound, with its shorter carbon chain, may exhibit a sharper, greener, and perhaps more volatile character than its longer-chain relatives. The potential for metallic or ethereal facets should also be considered during olfactory evaluation.

Synthesis Protocol: Fischer Esterification of 2-Pentynoic Acid

The most direct and classical approach to synthesizing this compound is through the Fischer esterification of 2-pentynoic acid with methanol, using a strong acid catalyst. This reaction is an equilibrium process, and measures must be taken to drive it towards the product side.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 2-Pentynoic Acid p1 This compound r1->p1 +       r2 Methanol r2->p1 c1 Acid Catalyst (e.g., H₂SO₄) c1->p1  Catalyzes c2 Reflux (Heat) c2->p1  Drives Reaction p2 Water p1->p2 +

Caption: Fischer Esterification of 2-Pentynoic Acid.

Materials and Equipment
  • 2-Pentynoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Step-by-Step Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-pentynoic acid and a 3 to 5-fold molar excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid). Caution: This addition is exothermic.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux using the heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reflux is typically maintained for 2-4 hours.

  • Workup - Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Caution: CO₂ evolution will cause pressure buildup. Vent the separatory funnel frequently.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water-soluble components. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final, high-purity product.

Application in Fragrance Compositions: A Theoretical Framework

Given the anticipated potent and diffusive nature of this compound, its application in fragrance formulations would likely be as a powerful modifier, used at very low concentrations (e.g., 0.01% to 0.5% of the fragrance concentrate).

Potential Blending Partners and Effects
  • Green and Ozonic Accords: Its sharp, green character could enhance the freshness of green notes like galbanum, cis-3-hexenol, and violet leaf absolute. It could also provide a modern, metallic sparkle to ozonic and marine accords.

  • Fruity and Floral Bouquets: In trace amounts, it could add a unique, unripe fruitiness to apple, pear, or pineapple notes.[5] In floral compositions, it might lift the top notes of muguet, freesia, or peony, providing a dewy and vibrant effect.

  • Woody and Chypre Structures: The juxtaposition of a sharp, green note against a backdrop of warm woods (e.g., cedarwood, sandalwood) or a classic chypre structure could create a compelling, modern tension in a fragrance.

G cluster_accords Potential Fragrance Applications This compound This compound Green/Ozonic Green/Ozonic This compound->Green/Ozonic Enhances Freshness Adds Metallic Sparkle Fruity/Floral Fruity/Floral This compound->Fruity/Floral Lifts Top Notes Adds Unripe Nuance Woody/Chypre Woody/Chypre This compound->Woody/Chypre Creates Modern Tension

Caption: Potential Blending Applications of this compound.

Safety and Handling Protocols

As specific safety data for this compound is limited, it is prudent to handle it with the precautions appropriate for a potentially hazardous, volatile organic compound. The safety data for the related compound, Methyl 2-pentenoate, indicates it can cause skin and eye irritation.[6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Ventilation: All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

  • Spill and Waste Disposal: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion

This compound remains an intriguing yet largely unexplored molecule in the perfumer's palette. Its acetylenic structure promises a departure from the ordinary, offering the potential for novel and impactful fragrance effects. The protocols and insights provided in this document are intended to equip the research and development scientist with a robust framework for its synthesis, characterization, and safe handling. Further empirical investigation into its precise olfactory profile and blending characteristics is essential to fully unlock its creative potential in the art and science of fragrance synthesis.

References

  • PrepChem.com. (n.d.). Synthesis of methyl (Z)-5-hydroxy-2-pentenoate. Retrieved from [Link]

  • Google Patents. (n.d.). 2-methyl pentanoic acid esters and perfume compositions containing them.
  • The Good Scents Company. (n.d.). methyl 2-methyl valerate methyl 2-methylpentanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-hydroxy-3-methyl pentanoate, 41654-19-7. Retrieved from [Link]

  • Scent.vn. (n.d.). Methyl 2-hydroxy-3-methylpentanoate (CAS 41654-19-7). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (E)-2-methyl-2-pentenoate, 1617-40-9. Retrieved from [Link]

  • Agilent Technologies. (2019). 4-Methyl-2-Pentanone - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). New process of synthesis of 2-methyl-2-pentenoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-2-pentenoic acid, 3142-72-1. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539655A - Synthesis method of 2-methyl-2-pentenoic acid.
  • ChemSynthesis. (n.d.). methyl (2Z)-5-cyano-3-methyl-2-pentenoate. Retrieved from [Link]

  • Google Patents. (n.d.). DE602005003858T2 - Use of methyl 2-methylbenzoate in perfume compositions.
  • PubMed. (2019). RIFM fragrance ingredient safety assessment, methyl 2-octynoate, CAS Registry Number 111-12-6. Retrieved from [Link]

  • PubMed. (2010). Fragrance material review on 4-methyl-2-pentanol. Retrieved from [Link]

  • PubMed. (2025). Update to RIFM fragrance ingredient safety assessment, ethyl 2-methyl-3-pentenoate, CAS Registry Number 1617-23-8. Retrieved from [Link]

  • Mastering Fragrance Formulations: The Role of Methyl 2-Octynoate. (n.d.). Retrieved from [Link]

  • LookChem. (n.d.). This compound 24342-04-9 wiki. Retrieved from [Link]

  • Google Patents. (n.d.). ES2297631T3 - USE OF METHYL ESTER 2-METHYL-BENZOIC ACID IN PERFUME COMPOSITIONS.
  • PubMed. (n.d.). RIFM fragrance ingredient safety assessment, 3-pentenoic acid, 2-methyl-, hexyl ester, CAS Registry Number 85508-08-3. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5-methyl-, methyl ester, CAS Registry Number 22717-57-3. Retrieved from [Link]

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METHYL 2-PENTYNOATE in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to METHYL 2-PENTYNOATE in Heterocyclic Synthesis

Abstract

This compound is a versatile and highly valuable building block in synthetic organic chemistry. Its unique electronic and structural features—a terminal alkyne conjugated with an electron-withdrawing methyl ester group—render it an excellent substrate for a variety of cycloaddition and condensation reactions. This guide provides researchers, scientists, and drug development professionals with a detailed overview of its application in the synthesis of key heterocyclic scaffolds, including pyrazoles, isoxazoles, thiophenes, and pyridines. Each section elucidates the core reaction mechanisms, provides detailed experimental protocols, and summarizes key data to facilitate practical application in the laboratory.

Introduction: The Synthetic Versatility of this compound

This compound, also known as methyl pent-2-ynoate, is an α,β-acetylenic ester. The propargylic protons on the terminal ethyl group and the electrophilic nature of the carbon-carbon triple bond, activated by the adjacent ester functionality, make it a versatile precursor for constructing five- and six-membered heterocyclic rings. These heterocyclic motifs are foundational in medicinal chemistry, appearing in a vast array of pharmaceuticals where they modulate properties like metabolic stability, receptor binding, and solubility.[1][2] The strategic application of this compound allows for the efficient assembly of complex molecular architectures from simple, commercially available starting materials.

This document serves as a practical guide, explaining the causality behind experimental choices and providing self-validating protocols grounded in established chemical principles.

Synthesis of Substituted Pyrazoles via [3+2] Cycloaddition

Pyrazoles are a cornerstone of medicinal chemistry, found in drugs such as the anti-inflammatory agent Celecoxib and the anticoagulant Rivaroxaban. The most direct method for synthesizing the pyrazole core is the reaction of a 1,3-dielectrophilic species with a binucleophile like hydrazine.[3][4] this compound serves as an ideal 1,3-dielectrophile precursor for this transformation.

Mechanistic Rationale

The reaction proceeds through a cyclocondensation mechanism. Hydrazine, acting as a bidentate nucleophile, first attacks the β-carbon of the alkyne in a Michael-type addition.[4] This initial step is often catalyzed by a base, which enhances the nucleophilicity of hydrazine, or an acid, which activates the alkyne. The resulting enamine intermediate then undergoes intramolecular cyclization via the attack of the second nitrogen atom onto the ester carbonyl carbon. Subsequent elimination of methanol drives the reaction forward, yielding the aromatic pyrazolone product.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product M2P This compound Michael_Addition 1. Michael Addition (Nucleophilic Attack) M2P->Michael_Addition Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Michael_Addition Cyclization 2. Intramolecular Cyclization Michael_Addition->Cyclization Enamine Intermediate Elimination 3. Elimination of Methanol Cyclization->Elimination Cyclic Intermediate Pyrazole 5-Ethyl-1H-pyrazol-3(2H)-one Elimination->Pyrazole

Caption: Mechanism for Pyrazole Synthesis.

Experimental Protocol: Synthesis of 5-Ethyl-1H-pyrazol-3(2H)-one

This protocol describes a general procedure for the cyclocondensation of this compound with hydrazine hydrate.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (approx. 5 mL per mmol of substrate), add hydrazine hydrate (1.1 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[5]

  • Stir the reaction mixture at reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the purified pyrazole derivative.

Data Summary
Reagent 1Reagent 2SolventCatalystConditionsYieldReference
This compoundHydrazineEthanolAcetic AcidReflux, 4-6hGood to Excellent[5],[3]
Acetylenic KetonesPhenylhydrazineEthanolNoneN/AMixture of Isomers[3]

Synthesis of Substituted Isoxazoles

Isoxazoles are another class of five-membered heterocycles with significant applications in drug discovery, found in antibiotics like Cloxacillin and the anti-inflammatory drug Valdecoxib.[6] Their synthesis from this compound follows a pathway analogous to pyrazole formation, using hydroxylamine as the binucleophile.[7][8]

Mechanistic Rationale

The reaction involves the condensation of this compound with hydroxylamine hydrochloride. The nitrogen atom of hydroxylamine attacks the electrophilic β-carbon of the alkyne. Following this initial nucleophilic addition, the hydroxyl group's oxygen atom performs an intramolecular cyclization onto the ester carbonyl. The subsequent elimination of methanol from the cyclic intermediate yields the final isoxazolone product. The use of a mild base like sodium acetate is crucial to liberate the free hydroxylamine from its hydrochloride salt.[6]

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product M2P This compound Addition 1. Nucleophilic Addition M2P->Addition Hydroxylamine Hydroxylamine (H₂N-OH) Hydroxylamine->Addition Cyclization 2. Intramolecular O-Cyclization Addition->Cyclization Oxime Intermediate Elimination 3. Elimination of Methanol Cyclization->Elimination Cyclic Intermediate Isoxazole 5-Ethylisoxazol-3(2H)-one Elimination->Isoxazole

Caption: Mechanism for Isoxazole Synthesis.

Experimental Protocol: Synthesis of 5-Ethylisoxazol-3(2H)-one

This protocol outlines a standard procedure for isoxazole synthesis.

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate or Potassium hydroxide (1.2 eq)

  • Ethanol (95%, solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.2 eq) in 95% ethanol.[6]

  • Reflux the mixture for 6-8 hours. The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to ambient temperature and concentrate it under vacuum.

  • Pour the resulting residue into ice water.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Purify the crude isoxazole by recrystallization from ethanol to obtain the final product.[8]

Data Summary
Reagent 1Reagent 2BaseSolventConditionsYieldReference
This compoundHydroxylamine HClSodium AcetateEthanolReflux, 6-8hGood[6],[7]
ChalconeHydroxylamine HClKOHEthanolReflux, 6h78%[9]

Synthesis of Functionalized Thiophenes

Thiophene derivatives are prevalent in pharmaceuticals such as the antidepressant Duloxetine and the anticoagulant Rivaroxaban.[10] The synthesis of highly functionalized thiophenes can be achieved through multicomponent reactions, where this compound serves as a key electrophilic component.

Mechanistic Rationale

A common strategy is the Gewald reaction, or variations thereof, which involves the condensation of a sulfur source, an active methylene compound, and an α,β-unsaturated carbonyl or ester. In the context of this compound, a plausible multicomponent reaction involves an α-haloketone, a sulfur source like tetramethyl thiourea, and the acetylenic ester. The reaction likely proceeds via initial formation of a sulfur ylide or related nucleophile, which then attacks the alkyne. Subsequent intramolecular cyclization and aromatization lead to the substituted thiophene ring.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product M2P This compound S_Attack 1. Sulfur Nucleophile Attack M2P->S_Attack Sulfur_Source Sulfur Source (e.g., Thiourea) Sulfur_Source->S_Attack Alpha_Halo α-Haloketone Alpha_Halo->S_Attack Cyclization 2. Intramolecular Annulation S_Attack->Cyclization Intermediate Adduct Aromatization 3. Aromatization Cyclization->Aromatization Cyclized Intermediate Thiophene Highly Functionalized Thiophene Aromatization->Thiophene

Caption: Multicomponent Thiophene Synthesis.

Experimental Protocol: Multicomponent Thiophene Synthesis

This protocol is a generalized procedure based on known multicomponent reactions for thiophene synthesis.[10]

Materials:

  • This compound (1.0 eq)

  • Elemental sulfur or another suitable sulfur source

  • An active methylene compound (e.g., malononitrile)

  • A base (e.g., triethylamine or piperidine)

  • Ethanol or DMF (solvent)

Procedure:

  • In a round-bottom flask, combine the active methylene compound (1.0 eq), elemental sulfur (1.1 eq), and this compound (1.0 eq) in ethanol.

  • Add a catalytic amount of a base, such as triethylamine, to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into acidified water (pH ~ 5-6).

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the functionalized thiophene.

Data Summary
C-C-C SourceSulfur SourceThird ComponentCatalystConditionsProductReference
Acetylenic KetoneMethyl Thioglycolate-CsCO₃MeOHMethyl Thiophene-2-carboxylate[11]
Acetylenic EsterTetramethyl Thioureaα-HaloketoneN/AN/AFunctionalized Thiophene[10]

Synthesis of Pyridines via [2+2+2] Cycloaddition

Pyridines are among the most important heterocyclic scaffolds in the pharmaceutical industry. The construction of the pyridine ring can be elegantly achieved through transition-metal-catalyzed [2+2+2] cycloadditions, where two alkyne units and a nitrile co-cyclize.[12] this compound is an excellent candidate for this transformation.

Mechanistic Rationale

The reaction is typically catalyzed by a cobalt(I) complex, such as dicarbonyl(cyclopentadienyl)cobalt(I). The mechanism involves the stepwise coordination of two alkyne molecules (e.g., two molecules of this compound, or one molecule of this compound and another alkyne) to the cobalt center, forming a cobaltacyclopentadiene intermediate. This metallacycle then coordinates with a nitrile. Subsequent reductive elimination from the resulting seven-membered cobaltacycle releases the substituted pyridine product and regenerates the active cobalt(I) catalyst.[12] This method offers high regioselectivity and efficiency.

G cluster_reactants Reactants cluster_process Catalytic Cycle cluster_product Product M2P 2x this compound Coordination 1. Alkyne Coordination M2P->Coordination Nitrile Nitrile (R-C≡N) Reductive_Elim 3. Nitrile Insertion & Reductive Elimination Nitrile->Reductive_Elim Catalyst Cobalt(I) Catalyst Catalyst->Coordination Metallacycle 2. Cobaltacyclopentadiene Formation Coordination->Metallacycle Metallacycle->Reductive_Elim Reductive_Elim->Catalyst Catalyst Regeneration Pyridine Substituted Pyridine Reductive_Elim->Pyridine

Caption: Cobalt-Catalyzed Pyridine Synthesis.

Experimental Protocol: Cobalt-Catalyzed Pyridine Synthesis

This protocol provides a general framework for the [2+2+2] cycloaddition.

Materials:

  • This compound (2.0 eq)

  • A nitrile (e.g., acetonitrile, 1.0 eq)

  • CpCo(CO)₂ (5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Set up a reaction under an inert atmosphere (Nitrogen or Argon).

  • In a Schlenk flask, dissolve the nitrile (1.0 eq) and this compound (2.0 eq) in anhydrous toluene.

  • Add the cobalt catalyst, CpCo(CO)₂, (5 mol%) to the solution.

  • Heat the reaction mixture to reflux under irradiation with a high-intensity lamp (e.g., a slide projector lamp) to facilitate the dissociation of CO ligands and initiate the catalytic cycle.

  • Monitor the reaction by GC-MS or TLC. The reaction may take 24-48 hours.

  • Upon completion, cool the mixture and pass it through a short plug of silica or alumina to remove the cobalt catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the substituted pyridine derivative.

Data Summary

| Alkyne(s) | Nitrile Source | Catalyst | Conditions | Product | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2 eq. Alkyne | 1 eq. Nitrile | CpCo(CO)₂ | Toluene, Reflux, Irradiation | Substituted Pyridine |[12] | | α,ω-diyne | Nitrile | CpCo(CO)₂ | Toluene, Reflux | Annulated Pyridine |[12] |

Conclusion

This compound has proven to be a remarkably versatile and powerful reagent for the synthesis of a wide range of biologically relevant heterocyclic compounds. Its ability to act as a key building block in cyclocondensation and cycloaddition reactions allows for the efficient construction of pyrazoles, isoxazoles, thiophenes, and pyridines. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full synthetic potential of this valuable starting material in their drug discovery and development efforts.

References

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  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7509.
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  • Journal of Islamic Academy of Sciences. (1992). A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. 5(2), 81-85.
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  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]

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  • Martins, M. A. P., et al. (2023).
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  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(5), 1083.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.
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  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2024).
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  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports, 13(1), 2955.
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  • Organic Syntheses. (n.d.). (37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution. Retrieved from [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2013). Journal of Archives in Military Medicine, 2(1).
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Part 1: Stereoselective Reduction of the Alkyne Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Selective Reduction of Methyl 2-Pentynoate

For researchers and professionals in synthetic and medicinal chemistry, the selective reduction of multifunctional molecules like this compound is a foundational task. As an α,β-acetylenic ester, this substrate offers three distinct reducible sites: the carbon-carbon triple bond and the ester carbonyl. The ability to selectively target one site over the other, and to control the stereochemical outcome of the alkyne reduction, is paramount for the synthesis of complex molecular architectures.

This guide provides a detailed overview of established protocols for the reduction of this compound, designed to yield specific target molecules. We move beyond simple procedural lists to explain the underlying principles and mechanistic rationale, empowering chemists to make informed decisions in their synthetic planning. Each protocol is presented as a self-contained module, complete with step-by-step instructions, safety considerations, and expected outcomes.

The primary challenge in reducing this compound is achieving selective transformation of the alkyne to either a (Z)- or (E)-alkene without affecting the ester group or over-reducing to the alkane. The choice of catalyst and reaction conditions is the critical determinant of the stereochemical outcome.

Protocol for (Z)-Selective Reduction via Catalytic Semihydrogenation

The most reliable method for converting an alkyne to a (Z)- or cis-alkene is through catalytic hydrogenation using a "poisoned" catalyst, famously the Lindlar catalyst.[1][2] This system is active enough to reduce the alkyne but is deactivated to prevent the subsequent reduction of the resulting alkene to an alkane.[3][4]

Principle of Operation: The Lindlar catalyst consists of palladium supported on calcium carbonate (or barium sulfate) and treated with a catalytic poison like lead acetate and quinoline.[1][4] The reaction proceeds via the syn-addition of two hydrogen atoms across the triple bond as it is adsorbed onto the catalyst's surface, leading exclusively to the cis-stereoisomer.[5][6]

G cluster_workflow Workflow for (Z)-Selective Hydrogenation A Dissolve this compound in Solvent (e.g., MeOH) B Add Lindlar's Catalyst (5% w/w) A->B C Purge Flask with H₂ (via balloon) B->C D Stir Vigorously at RT Monitor by TLC/GC C->D E Filter through Celite to Remove Catalyst D->E F Concentrate Filtrate under Reduced Pressure E->F G Obtain (Z)-Methyl Pent-2-enoate F->G G cluster_mechanism Mechanism of Dissolving Metal Reduction A Alkyne B Radical Anion A->B + Na• C Vinylic Radical B->C + NH₃ D Vinylic Anion (trans-favored) C->D + Na• E (E)-Alkene D->E + NH₃ G cluster_workflow Workflow for LiAlH₄ Reduction A Suspend LiAlH₄ in Anhydrous THF at 0 °C B Add Ester Solution Dropwise A->B C Stir at 0 °C to RT Monitor by TLC B->C D Quench Reaction Carefully (Fieser Workup) C->D E Filter Aluminum Salts D->E F Extract with Et₂O/EtOAc and Concentrate E->F G Obtain Allylic Alcohol F->G

Sources

analytical methods for quantification of METHYL 2-PENTYNOATE

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of Methyl 2-Pentynoate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound, a key intermediate and component in various chemical syntheses. We present two robust analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document is structured to provide not only step-by-step instructions but also the scientific rationale behind the selection of specific techniques and parameters. It includes complete protocols for sample preparation, instrument setup, and method validation, adhering to established scientific and regulatory standards. The aim is to equip researchers and quality control professionals with the necessary tools to achieve accurate, reproducible, and reliable quantification of this compound in diverse sample matrices.

Introduction and Scientific Context

This compound (C₆H₈O₂) is an unsaturated methyl ester with significant applications as a building block in organic synthesis, particularly in the fragrance and pharmaceutical industries. Its reactive alkyne functionality makes it a versatile precursor for the synthesis of more complex molecules. The accurate quantification of this compound is critical for several reasons:

  • Reaction Monitoring: To track the progress and yield of chemical reactions where it is a reactant or product.

  • Quality Control: To ensure the purity and specified concentration of raw materials and finished products.

  • Stability Studies: To assess its degradation over time under various storage conditions.

The selection of an appropriate analytical method is paramount and depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[1] This guide focuses on the two most powerful and commonly employed techniques for such analyses: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

Understanding the physical and chemical properties of the analyte is the foundation for robust method development.

PropertyValueSignificance for Analysis
Molecular Formula C₆H₈O₂Determines the exact mass for mass spectrometry detection.
Molecular Weight 112.13 g/mol Essential for preparing standard solutions of known concentration.
Boiling Point ~155 °CIts volatility makes it an excellent candidate for Gas Chromatography (GC).
Polarity Moderately PolarInfluences the choice of GC stationary phase and HPLC mobile/stationary phases.
UV Absorbance Weak chromophoreThe conjugated triple bond allows for UV detection, though sensitivity may be limited.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like this compound.[2] It offers unparalleled separation efficiency (GC) and definitive identification and quantification (MS).

Principle of GC-MS Analysis

The sample is first vaporized in a heated inlet and introduced into a long, thin capillary column. An inert carrier gas (e.g., Helium) pushes the analyte through the column. Separation occurs based on the analyte's boiling point and its differential partitioning between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), fragmented into characteristic ions, and detected. The resulting mass spectrum serves as a chemical fingerprint for unambiguous identification, while the signal intensity is used for quantification.

Experimental Protocol: GC-MS Method

This protocol provides a validated starting point for the analysis. Optimization may be required depending on the specific instrument and sample matrix.

2.2.1. Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as Ethyl Acetate or Dichloromethane (GC-grade).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the same solvent.

  • Sample Preparation:

    • For liquid samples (e.g., reaction mixtures): Accurately dilute a known volume or weight of the sample with the chosen solvent to bring the expected concentration of this compound within the calibration range.

    • For complex matrices: A liquid-liquid extraction may be necessary. A general procedure is outlined in the workflow diagram below.[2]

  • Final Step: Filter all solutions through a 0.45 µm syringe filter into a GC vial to remove particulate matter.[3]

2.2.2. GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system.

ParameterRecommended SettingRationale
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of volatile compounds.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A standard flow rate for this column dimension, ensuring good peak shape.
Oven Program Initial 50°C (hold 2 min), ramp 10°C/min to 200°C (hold 5 min)The temperature program is designed to separate the analyte from solvent and potential impurities effectively.
Injector Split/SplitlessUse Split mode (e.g., 50:1 ratio) for concentrated samples to avoid column overload and Splitless mode for trace analysis to maximize sensitivity.
Injector Temp. 250°CEnsures rapid and complete vaporization of the analyte without thermal degradation.
MS Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp. 230°CA standard temperature to maintain cleanliness and optimal ionization.
MS Quad Temp. 150°CEnsures consistent mass filtering.
Acquisition Mode Full Scan (m/z 40-200) & SIMUse Full Scan for initial method development and identification. Use Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 59, 81, 112) for enhanced sensitivity and quantitative accuracy.
GC-MS Workflow for Quantification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dilution with Ethyl Acetate A->B C Liquid-Liquid Extraction (if required) A->C Complex Matrix D Filtration (0.45 µm) B->D C->D E Vial Transfer & Autosampler D->E F Injection & Vaporization (250°C) E->F G Chromatographic Separation (HP-5MS Column) F->G H Ionization (EI) & Mass Analysis G->H I Peak Integration H->I J Calibration Curve Generation (Linear Regression) I->J K Quantification of Unknowns I->K J->K L Reporting K->L

Caption: Workflow for this compound analysis by GC-MS.

Alternative Technique: High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile compounds, HPLC provides a valuable alternative, especially for non-volatile impurities or when a GC system is unavailable.[3] For this compound, which lacks a strong UV chromophore, detection can be challenging. A high-sensitivity UV detector set to a low wavelength (e.g., 205-210 nm) is required, or an alternative detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.[4]

Principle of HPLC Analysis

In Reverse-Phase HPLC (RP-HPLC), the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a non-polar stationary phase (typically C18). Separation is based on the analyte's hydrophobicity; more non-polar compounds are retained longer on the column. This compound, being moderately polar, will elute under appropriate mobile phase conditions.

Experimental Protocol: HPLC-UV Method

3.2.1. Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase (or a compatible solvent like Acetonitrile).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range.[3]

  • Final Step: Filter all solutions through a 0.45 µm syringe filter before injection.

3.2.2. HPLC Instrumentation and Parameters

ParameterRecommended SettingRationale
HPLC Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)The industry standard for reverse-phase chromatography, offering good retention for a wide range of compounds.[5]
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)A common mobile phase for separating moderately polar compounds. The ratio can be optimized for desired retention time.
Elution Mode IsocraticA constant mobile phase composition provides simplicity and reproducibility for routine analysis.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume; can be adjusted based on sensitivity needs.
Detector UV/Vis or DADDiode-Array Detector (DAD) is preferred to assess peak purity.
Wavelength 210 nmLow wavelength is necessary to detect the weak chromophore of the alkyne group.
HPLC Workflow for Quantification

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard/Sample Weighing B Dilution with Mobile Phase A->B C Filtration (0.45 µm) B->C D Vial Transfer & Autosampler C->D E Injection into Mobile Phase Stream D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (210 nm) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of Unknowns I->J K Reporting J->K

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Application Notes and Protocols: The Use of Methyl 2-Pentynoate in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Polymer Chemist

The pursuit of novel polymeric materials with tailored functionalities is a cornerstone of modern materials science. Substituted polyacetylenes have emerged as a particularly promising class of polymers, owing to their unique conjugated backbones which can impart desirable electronic, optical, and physical properties. This guide delves into the untapped potential of methyl 2-pentynoate as a monomer for the synthesis of functional polymers. While direct, extensive literature on the homopolymerization of this compound is nascent, this document serves as a detailed, forward-looking technical guide. By drawing upon established principles and proven methodologies for structurally analogous monomers, we provide researchers, scientists, and drug development professionals with a robust framework to explore this promising frontier. We will detail potential synthetic pathways, provide adaptable experimental protocols, and discuss the anticipated properties and applications of poly(this compound).

The Monomer: Understanding this compound

This compound is an α,β-unsaturated ester with a terminal alkyne functionality. This unique combination of a reactive triple bond and an electron-withdrawing ester group dictates its polymerization behavior and the prospective properties of the resulting polymer.

Chemical Structure and Reactivity:

The key reactive site for polymerization is the carbon-carbon triple bond. The presence of the methyl ester group significantly influences the electron density of the alkyne, making it susceptible to specific catalytic and initiation methods. This electron-withdrawing nature suggests that both transition-metal-catalyzed and anionic polymerization pathways are viable synthetic routes.

Synthetic Pathways: Charting the Course to Poly(this compound)

Based on extensive research into the polymerization of substituted acetylenes, two primary methods are proposed for the synthesis of poly(this compound): Transition-Metal-Catalyzed Polymerization and Anionic Polymerization.

Transition-Metal-Catalyzed Polymerization: Precision and Control

Transition metal catalysts, particularly those based on rhodium (Rh), tungsten (W), and niobium (Nb), have proven highly effective for the controlled polymerization of substituted acetylenes.[1][2][3] Rhodium-based catalysts, in particular, are known for their ability to mediate living polymerizations, offering precise control over molecular weight and enabling the synthesis of block copolymers.[4]

The proposed mechanism for a rhodium-catalyzed polymerization of this compound involves the coordination of the alkyne to the metal center, followed by migratory insertion into a metal-carbon bond, propagating the polymer chain.

Diagram: Proposed Rhodium-Catalyzed Polymerization of this compound

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination [Rh]-R [Rh] Catalyst with Initiating Group (R) Coordination Monomer Coordination to Rhodium Center [Rh]-R->Coordination Insertion First Insertion Coordination->Insertion Migratory Insertion Monomer Monomer Monomer->Coordination This compound Growing_Chain Growing Polymer Chain [Rh]-(Monomer)n-R Insertion->Growing_Chain Active Species Coordination2 Further Monomer Coordination Growing_Chain->Coordination2 Further_Insertion Chain Growth Coordination2->Further_Insertion Repetitive Insertion Monomer2 n (Monomer) Monomer2->Coordination2 Polymer Poly(this compound) Further_Insertion->Polymer Quenching Agent

Caption: Proposed mechanism for Rh-catalyzed polymerization.

Anionic Polymerization: Leveraging Electrophilicity

The electron-withdrawing nature of the ester group in this compound makes the alkyne bond susceptible to nucleophilic attack, a key requirement for anionic polymerization.[5][6] This method is advantageous due to its potential for producing polymers with narrow molecular weight distributions and the ability to be initiated by common organometallic reagents.

The initiation step involves the addition of a potent nucleophile (e.g., an organolithium reagent) across the triple bond, generating a carbanion. This carbanion then propagates by attacking subsequent monomer units.

Diagram: Proposed Anionic Polymerization of this compound

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Nucleophilic Initiator (e.g., n-BuLi) Attack Initial Attack Initiator->Attack Carbanion Initial Carbanion Attack->Carbanion Nucleophilic Attack Monomer This compound Monomer->Attack Attack2 Subsequent Attack Carbanion->Attack2 Growing_Chain Living Polymer Chain Attack2->Growing_Chain Chain Growth Monomer2 n (Monomer) Monomer2->Attack2 Polymer Poly(this compound) Growing_Chain->Polymer Protic Source (e.g., MeOH)

Caption: Proposed mechanism for anionic polymerization.

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar monomers and should be considered as starting points for optimization. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: Rhodium-Catalyzed Polymerization of this compound (Adapted from Rh-catalyzed alkyne polymerization)

Materials:

  • This compound (purified by distillation)

  • [Rh(nbd)Cl]₂ (Rhodium(I) norbornadiene chloride dimer)

  • Triethylamine (Et₃N) (distilled)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

Procedure:

  • Catalyst Preparation: In a Schlenk flask, dissolve [Rh(nbd)Cl]₂ in anhydrous toluene to a desired concentration (e.g., 10 mM).

  • Initiation: To the catalyst solution, add an excess of triethylamine (e.g., 10 equivalents relative to Rh). Stir for 10-15 minutes at room temperature. The solution should change color, indicating the formation of the active catalytic species.

  • Polymerization: In a separate Schlenk flask, dissolve the purified this compound in anhydrous toluene. The monomer concentration can be varied (e.g., 0.5-1.0 M).

  • Inject the prepared catalyst solution into the monomer solution with vigorous stirring. The reaction mixture may change in color and viscosity as the polymerization proceeds.

  • Allow the reaction to proceed for a predetermined time (e.g., 1-24 hours) at a controlled temperature (e.g., 30-80 °C). Monitor the reaction progress by taking aliquots and analyzing by techniques such as ¹H NMR or GPC.

  • Termination and Isolation: Quench the polymerization by adding a small amount of acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Anionic Polymerization of this compound (Adapted from anionic polymerization of activated alkenes)

Materials:

  • This compound (purified by distillation and stored over molecular sieves)

  • n-Butyllithium (n-BuLi) in hexanes (titered solution)

  • Tetrahydrofuran (THF) (anhydrous)

  • Methanol (anhydrous, for termination)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous THF. Cool the flask to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Monomer Addition: Add the purified this compound to the cold THF.

  • Initiation: Slowly add the n-BuLi solution dropwise to the stirred monomer solution. The initiation is often indicated by a color change.

  • Propagation: Allow the reaction to stir at -78 °C for a specified period (e.g., 1-4 hours). The viscosity of the solution will likely increase as the polymer chains grow.

  • Termination: Quench the living polymerization by the dropwise addition of anhydrous methanol. The color of the solution should dissipate.

  • Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or water).

  • Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.

Anticipated Polymer Properties and Characterization

While experimental data for poly(this compound) is not yet widely available, we can extrapolate potential properties based on analogous polyacetylenes.

PropertyAnticipated CharacteristicsCharacterization Technique(s)
Structure & Composition Linear polymer with a conjugated backbone and pendant methyl ester groups. The stereochemistry (cis/trans) of the double bonds in the backbone will depend on the polymerization method and catalyst used. For instance, NbCl₅-based systems are known to produce predominantly cis-double bonds.[1]¹H NMR, ¹³C NMR, FT-IR Spectroscopy
Molecular Weight & PDI Transition-metal-catalyzed methods, especially living polymerizations, are expected to yield polymers with controlled molecular weights and narrow polydispersity indices (PDI < 1.5). Anionic polymerization can also provide good control over these parameters.Gel Permeation Chromatography (GPC)
Thermal Properties The polymer is expected to be a glassy material with a relatively high glass transition temperature (Tg) due to the rigid backbone. Thermal stability can be assessed by TGA. The Tg of scl-PHAs like PHB range around 5–10 °C.[7][8]Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)
Solubility The presence of the methyl ester groups should enhance solubility in common organic solvents such as THF, chloroform, and toluene, which is an advantage over unsubstituted polyacetylene.Visual inspection, Light Scattering
Optical Properties The conjugated backbone is expected to absorb in the UV-Visible region. The polymer may exhibit interesting photoluminescent properties.UV-Vis Spectroscopy, Fluorescence Spectroscopy

Potential Applications: A Forward Look

The unique combination of a conjugated backbone and functional ester groups in poly(this compound) opens up a wide range of potential applications:

  • Functional Materials: The ester groups can be post-polymerization modified to introduce a variety of functionalities, such as hydrophilic groups for biocompatibility or specific ligands for sensing applications.[1]

  • Drug Delivery: The polymer could be designed to be biodegradable, with the ester linkages susceptible to hydrolysis, making it a candidate for controlled drug release systems.

  • Membranes for Separations: Substituted polyacetylenes are known for their high gas permeability, suggesting potential use in gas separation membranes.[9]

  • Organic Electronics: The conjugated backbone may impart semiconductor properties, making the polymer of interest for applications in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).

Conclusion

This compound stands as a monomer with significant, yet largely unexplored, potential in polymer chemistry. The synthetic pathways and protocols detailed in this guide, derived from established knowledge on analogous systems, provide a solid foundation for researchers to begin synthesizing and characterizing poly(this compound). The anticipated properties of this novel polymer suggest a promising future in a diverse array of applications, from advanced functional materials to biomedical devices. It is our hope that this guide will catalyze further research and development in this exciting area.

References

  • Maeda, K., et al. (2021). Polymerization of diphenylacetylenes with TaCl₅ pretreated with ⁿBu₄Sn in toluene to yield cyclic polymers. Macromolecules, 56(15), 5873–5880.
  • Nagai, K., Masuda, T., Nakagawa, T., Freeman, B.D., & Pinnau, I. (2001). Poly[1-(trimethylsilyl)-1-propyne] and related polymers: Synthesis, properties and functions. Progress in Polymer Science, 26(5), 721-798.
  • Roland, C. D., Li, H., Abboud, K. A., Wagener, K. B., & Veige, A. S. (2016). Cyclic Polymers from Alkynes.
  • Furlan, S., et al. (2025). Synthesis of poly(4-methyl-2-pentyne) with various configurations of macromolecular chains. Polymer Science, Series A, 67(4), 385-395.
  • Finkel'shtein, E. S., et al. (1985). Polymerization of 4-methyl-2-pentyne on the catalyst system WCl₆-Ph₃Bi. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, (11), 2633-2634.
  • Kishimoto, Y., et al. (2003). Living Polymerization of Phenylacetylenes by [Rh(nbd)Cl]₂-Amine Catalysts. Macromolecules, 36(16), 5904–5909.
  • Laycock, B., et al. (2017). Poly(hydroxyalkanoate)
  • Evans, M. (2023).
  • Kourmentza, C., et al. (2017).
  • Bamford, C. H., & Denyer, R. (1966). Photolysis of methyl- and acetyl-manganese pentacarbonyls in methyl methacrylate. Initiation of polymerization and formation of methyl(2-methyl-4-oxopentanoate). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 62, 1794-1806.
  • Breit, B., et al. (2016). Rhodium-Catalyzed Addition of Carboxylic Acids to Terminal Alkynes towards Z-Enol Esters. Organic Syntheses, 93, 367-384.
  • Anionic addition polymers. (2019). YouTube.

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Troubleshooting & Optimization

Technical Support Center: Purification of METHYL 2-PENTYNOATE from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 2-pentynoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound from typical reaction mixtures.

Introduction to Purification Challenges

This compound, a valuable building block in organic synthesis, is commonly prepared via Fischer esterification of 2-pentynoic acid with methanol under acidic catalysis.[1][2][3] While the reaction itself is straightforward, the subsequent purification of the target ester from the crude reaction mixture can present several challenges. The volatility of the product, the presence of closely boiling impurities, and the potential for side reactions during workup necessitate a carefully considered purification strategy.

This guide provides a systematic approach to troubleshooting common issues and offers detailed protocols for the most effective purification techniques: Liquid-Liquid Extraction , Distillation , and Flash Column Chromatography .

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the purification of this compound.

General Issues

Q1: My final product yield is low. What are the potential causes?

A1: Low yield can stem from several factors throughout the synthesis and purification process:

  • Incomplete Reaction: The Fischer esterification is an equilibrium process.[1] To drive the reaction towards the product, consider using a large excess of methanol or removing water as it forms, for example, by using a Dean-Stark apparatus.[4]

  • Losses during Workup: this compound is volatile. Significant loss can occur during solvent removal under reduced pressure if the conditions are not carefully controlled (i.e., temperature of the water bath is too high).

  • Inefficient Extraction: Inadequate mixing during liquid-liquid extraction or using an insufficient volume of organic solvent can lead to incomplete transfer of the product from the aqueous phase.

  • Poor Separation during Distillation/Chromatography: Co-elution with impurities or loss of product in the distillation residue or column can reduce the isolated yield.

Q2: My purified this compound is not stable and decomposes over time. Why is this happening?

A2: The stability of α,β-alkynyl esters can be compromised by the presence of acidic or basic residues from the workup. Traces of the acid catalyst (e.g., sulfuric acid) or residual base from a neutralization step can catalyze decomposition or polymerization upon storage. Ensure that the product is thoroughly washed to neutrality and completely dry before storage. Storing under an inert atmosphere (e.g., argon or nitrogen) at a low temperature can also enhance stability.

Issues Related to Specific Purification Techniques

Q3: During liquid-liquid extraction, I'm observing an emulsion that is difficult to separate.

A3: Emulsion formation is a common issue, particularly when basic solutions are used to neutralize the acid catalyst. To break an emulsion:

  • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[5]

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • If the emulsion persists, filtering the mixture through a pad of Celite or glass wool can be effective.

Q4: My distilled this compound is still impure according to GC-MS analysis.

A4: This suggests that the impurities have boiling points very close to that of this compound.

  • Improve Distillation Efficiency: Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).

  • Optimize Distillation Parameters: Conduct the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences between your product and the impurities. A slow and steady distillation rate is crucial for good separation.

Q5: In flash column chromatography, my product is co-eluting with an impurity.

A5: Co-elution indicates that the chosen solvent system does not provide adequate separation.

  • Optimize the Eluent System: Perform a thorough TLC analysis with various solvent systems of different polarities and compositions to find an eluent that provides a good separation between your product and the impurity (a ΔRf of at least 0.2 is recommended).[6] Common solvent systems for esters include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[7]

  • Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina, for your chromatography.

Purification Protocols and Troubleshooting Guides

This section provides detailed step-by-step protocols for the purification of this compound, along with specific troubleshooting advice for each technique.

Liquid-Liquid Extraction: The Initial Workup

This is the first step to separate the ester from the water-soluble components of the reaction mixture, such as excess methanol, the acid catalyst, and any remaining 2-pentynoic acid.

Experimental Protocol:

  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature.

  • Quenching: Slowly pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.[8]

  • Separation: Allow the layers to separate. The organic layer (containing the ester) will typically be the upper layer. Drain the lower aqueous layer.

  • Washing with Base: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize and remove any remaining 2-pentynoic acid and the acid catalyst. Be cautious as CO2 gas will be evolved.[9]

  • Washing with Brine: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any residual water and salts.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure. Crucially, use a low bath temperature to avoid co-evaporation of the volatile this compound.

Troubleshooting Liquid-Liquid Extraction:

Problem Possible Cause Solution
Persistent Emulsion Vigorous shaking with a basic solution.Add brine, allow to stand, or filter through Celite.
Poor Separation of Layers Solvents are partially miscible.Add more of the organic solvent or brine to improve phase separation.
Low Yield after Extraction Incomplete extraction.Perform multiple extractions with smaller volumes of the organic solvent.

Diagram: Liquid-Liquid Extraction Workflow

G start Crude Reaction Mixture quench Quench with Water start->quench extract Extract with Organic Solvent quench->extract separate1 Separate Layers extract->separate1 wash_base Wash with NaHCO3 Solution separate1->wash_base Organic Layer separate2 Separate Layers wash_base->separate2 wash_brine Wash with Brine separate2->wash_brine Organic Layer separate3 Separate Layers wash_brine->separate3 dry Dry with Anhydrous MgSO4 separate3->dry Organic Layer filter_concentrate Filter and Concentrate dry->filter_concentrate product Crude this compound filter_concentrate->product

Caption: Workflow for the initial purification of this compound via liquid-liquid extraction.

Distillation: For Volatile Impurities

Distillation is an effective method for separating this compound from less volatile or more volatile impurities. Due to its relatively low boiling point, vacuum distillation is often preferred to prevent thermal decomposition.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus. For better separation, use a Vigreux column or a packed column.

  • Charging the Flask: Transfer the crude this compound into the distillation flask and add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum (if applicable): If performing vacuum distillation, ensure all joints are well-sealed. Slowly reduce the pressure to the desired level.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect the distillate in fractions based on the boiling point. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound at the given pressure.

  • Monitoring Purity: Analyze the purity of the collected fractions using a suitable analytical technique, such as GC-MS.

Troubleshooting Distillation:

Problem Possible Cause Solution
Bumping/Uncontrolled Boiling Uneven heating or lack of boiling chips.Use a magnetic stirrer or fresh boiling chips. Ensure uniform heating with a heating mantle.
Flooding of the Column Heating too rapidly.Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column.
Poor Separation Insufficient column efficiency.Use a longer fractionating column or one with a more efficient packing material.

Diagram: Distillation Troubleshooting

G action action start Distillation Issue? bumping Bumping? start->bumping flooding Flooding? bumping->flooding No action_bumping Use stir bar/boiling chips Ensure even heating bumping->action_bumping Yes poor_sep Poor Separation? flooding->poor_sep No action_flooding Reduce heating rate flooding->action_flooding Yes action_poor_sep Use more efficient column Optimize reflux ratio poor_sep->action_poor_sep Yes

Caption: Decision-making workflow for troubleshooting common distillation problems.

Flash Column Chromatography: For Non-Volatile Impurities

Flash column chromatography is a powerful technique for separating this compound from non-volatile impurities or isomers with different polarities.

Experimental Protocol:

  • TLC Analysis: Determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.4 for good separation.[6]

  • Column Packing: Pack a column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, applying pressure with air or nitrogen.

  • Fraction Collection: Collect the eluate in fractions.

  • Fraction Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

Troubleshooting Flash Column Chromatography:

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Optimize the eluent system based on further TLC analysis. Consider a gradient elution.
Cracking of Silica Gel Improper column packing.Repack the column carefully, ensuring a uniform and compact bed.
Compound Stuck on Column Compound is too polar for the eluent.Gradually increase the polarity of the eluent (gradient elution).

Diagram: Flash Chromatography Workflow

G start Crude Product tlc TLC Analysis to Determine Eluent start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Optimized Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Step-by-step workflow for the purification of this compound using flash column chromatography.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895, 28 (3), 3252–3258.
  • Science Ready. Fischer Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems For Flash Column Chromatography. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • Chemistry LibreTexts. Liquid-Liquid Extraction. [Link]

  • Reddit. How to purify esters. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • ResearchGate. How to purify esterefication product? [Link]

  • YouTube. Esterification: Reflux, Isolation and Purification. [Link]

  • YouTube. Esters 4. Organic Preparation & Purification of an Ester. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

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Technical Support Center: Synthesis of Methyl 2-Pentynoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the synthesis of methyl 2-pentynoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our focus is on anticipating and resolving common issues encountered during synthesis, with a particular emphasis on the formation of byproducts.

Section 1: Understanding the Synthetic Landscape and Common Byproducts

The synthesis of this compound can be approached through several synthetic routes. Each pathway, while effective, is susceptible to the formation of specific byproducts. Understanding the mechanistic origin of these impurities is the first step toward effective troubleshooting and optimization.

Dehydrohalogenation of a Dihalopentane Precursor

A common and robust method for creating the alkyne functionality is through the double dehydrohalogenation of a vicinal or geminal dihalopentane. This E2 elimination reaction, typically employing a strong base, is a powerful tool but can lead to isomeric impurities.

Common Byproducts:

  • Positional Isomers (e.g., Methyl 4-pentynoate): Isomerization of the triple bond can occur, particularly with strong bases, leading to the thermodynamically more stable internal alkyne.

  • Allenic Byproducts (e.g., Methyl 2,3-pentadienoate): Incomplete isomerization or alternative elimination pathways can result in the formation of allenes, which are compounds with adjacent double bonds.[1]

  • Vinyl Halide Intermediate: Incomplete dehydrohalogenation can leave behind a vinyl halide intermediate.

Esterification of 2-Pentynoic Acid

Direct esterification of 2-pentynoic acid with methanol, typically under acidic catalysis (Fischer Esterification), is another viable route. The primary challenge here is the reversible nature of the reaction.[2][3]

Common Byproducts:

  • Unreacted 2-Pentynoic Acid: Due to the equilibrium nature of the Fischer esterification, some starting carboxylic acid will likely remain.

  • Unreacted Methanol: As the alcohol is often used in excess to drive the equilibrium, its removal is a key purification step.

  • Byproducts from Acid Catalyst: Strong acid catalysts like sulfuric acid can cause side reactions, such as dehydration or ether formation, although this is less common at moderate temperatures.

Alkylation of 1-Pentyne

This approach involves the deprotonation of terminal 1-pentyne with a strong base to form an acetylide, which is then reacted with an electrophilic methyl source, such as methyl chloroformate or dimethyl sulfate.

Common Byproducts:

  • Unreacted 1-Pentyne: Incomplete deprotonation or alkylation will result in the presence of the starting alkyne.

  • Byproducts from the Methylating Agent: For example, with methyl chloroformate, byproducts from its decomposition or side reactions can occur.[4]

  • Positional Isomers: While less common in this route if the reaction is kinetically controlled, some isomerization to the more stable internal alkyne can still occur depending on the reaction conditions.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, linking them to likely byproduct formation and providing actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps
GC/MS analysis shows multiple peaks with the same mass as the product. Formation of positional isomers (e.g., methyl 4-pentynoate) or allenic byproducts.[1]- Optimize Base and Temperature: For dehydrohalogenation, a very strong base like sodium amide in liquid ammonia can favor the terminal alkyne, while weaker bases at higher temperatures may promote isomerization to the internal alkyne.[5] - Purification: Fractional distillation is often effective in separating isomers with different boiling points. Preparative chromatography (HPLC or column chromatography) can also be employed for more challenging separations.
NMR spectrum shows a broad peak in the acid region (~10-12 ppm). Incomplete esterification, leaving unreacted 2-pentynoic acid.- Drive the Equilibrium: In Fischer esterification, use a large excess of methanol and remove water as it forms, for example, with a Dean-Stark apparatus.[2] - Aqueous Workup: Perform a basic aqueous wash (e.g., with sodium bicarbonate solution) to extract the acidic starting material.
Product is contaminated with a lower boiling point impurity. Presence of unreacted 1-pentyne or methanol.- Ensure Complete Reaction: For the alkylation of 1-pentyne, ensure a sufficient excess of the base and methylating agent. - Purification: Carefully perform fractional distillation to remove the more volatile impurities.
TLC analysis shows a streak instead of a clean spot. Presence of multiple byproducts or polar impurities.- Re-evaluate the Reaction Conditions: Consider side reactions and adjust temperature, reaction time, or choice of reagents accordingly. - Thorough Purification: Employ a multi-step purification strategy, such as an aqueous wash followed by column chromatography with a suitable solvent system.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to minimize byproducts for high-purity this compound?

A1: The "best" route depends on the available starting materials and equipment. However, for high purity, the alkylation of 1-pentyne can offer good control over the position of the triple bond, provided the reaction is carried out carefully at low temperatures to prevent isomerization. The esterification of commercially available 2-pentynoic acid is also a good option, as the primary byproduct (unreacted acid) is easily removed.

Q2: How can I effectively remove allenic byproducts from my final product?

A2: Allenes can sometimes be challenging to separate from the desired alkyne due to similar boiling points. Argentic chromatography, which utilizes the interaction of silver ions with the pi systems of unsaturated compounds, can be a powerful technique for this separation. Alternatively, careful fractional distillation under reduced pressure may be successful.

Q3: My dehydrohalogenation reaction is not going to completion. What can I do?

A3: Incomplete dehydrohalogenation is often due to an insufficiently strong base or inadequate reaction time/temperature. Consider switching to a stronger base system, such as sodium amide in liquid ammonia.[5] Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient duration. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.

Q4: Are there any safety concerns I should be aware of during these syntheses?

A4: Yes, several safety precautions are crucial. When working with strong bases like sodium amide, it is important to use an inert atmosphere (e.g., nitrogen or argon) and handle the reagent with care as it is highly reactive with water. Liquid ammonia requires a cold trap and a well-ventilated fume hood. Methylating agents like dimethyl sulfate are toxic and should be handled with appropriate personal protective equipment.

Section 4: Experimental Protocols

Protocol: Synthesis of this compound via Dehydrohalogenation

This protocol is a general guideline and may require optimization based on your specific dihalopentane precursor.

Step 1: Reaction Setup

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium amide in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

Step 2: Addition of Dihalopentane

  • Dissolve the dihalopentane (e.g., methyl 2,3-dibromopentanoate) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the dihalopentane solution dropwise to the stirred sodium amide suspension over 1-2 hours, maintaining the temperature below 10°C.

Step 3: Reaction

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

Step 4: Quenching and Workup

  • Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Step 5: Purification

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol: Synthesis of this compound via Fischer Esterification

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser, combine 2-pentynoic acid and a significant excess of methanol (e.g., 10-20 equivalents).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

Step 2: Reaction

  • Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC or GC analysis.

Step 3: Workup

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted 2-pentynoic acid.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

Step 4: Purification

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • If necessary, further purify by distillation under reduced pressure.

Section 5: Visualizing Reaction Pathways

Dehydrohalogenation Pathway and Byproduct Formation

dehydrohalogenation Dihalopentanoate Methyl 2,3-Dihalopentanoate VinylHalide Vinyl Halide Intermediate Dihalopentanoate->VinylHalide -HX (Base) Product This compound (Desired Product) VinylHalide->Product -HX (Base) Allene Allenic Byproduct VinylHalide->Allene Alternative Elimination

Caption: Dehydrohalogenation of a dihalopentanoate to this compound.

Fischer Esterification Equilibrium

esterification CarboxylicAcid 2-Pentynoic Acid Ester This compound CarboxylicAcid->Ester + Methanol, H+ Methanol Methanol Ester->CarboxylicAcid + Water, H+ Water Water

Caption: Reversible nature of the Fischer esterification.

References

  • In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile. PubMed Central. Available at: [Link]

  • Allene synthesis by olefination or allenation. Organic Chemistry Portal. Available at: [Link]

  • Video: Preparation of Alkynes: Dehydrohalogenation. JoVE. Available at: [Link]

  • 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. Available at: [Link]

  • Allene–alkyne cross-coupling for stereoselective synthesis of substituted 1,4-dienes and cross-conjugated trienes. PubMed Central. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • 2-Methyl-2-pentenoic acid | C6H10O2 | CID 5365909. PubChem. Available at: [Link]

  • 2-METHYL-2-PENTENOIC ACID. precisionFDA. Available at: [Link]

  • RU2228323C2 - Method for preparing 4-methyl-2-pentyne. Google Patents.
  • Showing metabocard for 2-Methyl-2-pentenoic acid (HMDB0031560). Human Metabolome Database. Available at: [Link]

  • 2-Pentynoic acid, methyl ester | C6H8O2 | CID 90470. PubChem. Available at: [Link]

  • (r)-(−)-10-methyl-1(9)-octal-2-one. Organic Syntheses Procedure. Available at: [Link]

  • EP0010710A1 - Process for the production of methyl chloroformate. Google Patents.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Synthesis of 2-alkyl-3-methyl-2-cyclopentenones from carboxylic acids or methylketones. J-STAGE. Available at: [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

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preventing polymerization of METHYL 2-PENTYNOATE

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-Pentynoate

Introduction: Understanding the Reactivity of this compound

This compound is a valuable reagent in organic synthesis, prized for its internal alkyne and ester functionalities. However, the very electronic nature that makes it useful also renders it susceptible to unwanted polymerization. The electron-withdrawing character of the ester group, combined with the reactivity of the carbon-carbon triple bond, creates a molecule that can polymerize through several pathways, primarily free-radical and acid/base-catalyzed mechanisms.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing, identifying, and troubleshooting issues related to the polymerization of this compound, ensuring experimental success and reagent integrity.

Part 1: Quick Reference & Frequently Asked Questions (FAQs)

This section addresses the most common and immediate concerns regarding the handling and storage of this compound.

Core Storage & Handling Recommendations

For optimal stability, all quantitative storage and handling data are summarized in the table below.

ParameterRecommendationRationale
Temperature 2–8°CReduces thermal energy, lowering the rate of spontaneous polymerization.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and minimizes exposure to oxygen, which can form peroxides that initiate radical polymerization.
Light Exposure Amber Glassware / Dark LocationProtects against photochemically-induced radical formation.[3]
Container Tightly Sealed Glass BottlePrevents contamination from atmospheric moisture and other potential initiators.
Inhibitor Confirm Presence from SupplierMost suppliers add a free-radical inhibitor (e.g., MEHQ, BHT). Knowing the specific inhibitor is crucial for reaction planning.[4]
Frequently Asked Questions

Q1: My bottle of this compound has become viscous or solidified. What happened and what should I do? A: This is a clear sign of polymerization. It occurs when the monomer is exposed to initiators like heat, light, or air over time.[3] The solidified or highly viscous material is a polymer and is unsuitable for most reactions. You must purify the remaining monomer before use.

  • Solution: See Protocol 2: Purification via Vacuum Distillation .

Q2: The liquid has a yellow or brown tint. Is it still usable? A: Discoloration often indicates the formation of oligomers or degradation products, which can act as polymerization initiators in your reaction.[3] While it might be usable for non-sensitive applications, for reproducible and high-yielding results, purification is strongly recommended.

  • Solution: Purify the material using Protocol 2: Purification via Vacuum Distillation .

Q3: Can I use this compound directly from the bottle for my reaction? A: It depends on your reaction chemistry. The compound is typically supplied with a phenolic free-radical inhibitor like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT).[4]

  • If your reaction is NOT sensitive to acidic phenols and does not involve radical mechanisms or strong bases , you can often use it directly.

  • If your reaction involves organometallics, strong bases, or radical chemistry , the inhibitor will likely interfere.[3] In this case, you must remove it immediately before use. See Protocol 1: Removal of Phenolic Inhibitors .

Q4: My reaction mixture solidified unexpectedly after adding a reagent. How do I prevent this? A: This indicates that a component of your reaction mixture initiated polymerization. Common triggers include:

  • Heat: Exothermic reactions can elevate the temperature, leading to thermal polymerization.

  • Radical Initiators: Reagents like AIBN or benzoyl peroxide will cause rapid polymerization.

  • Strong Bases or Acids: These can catalyze polymerization pathways.[1][5]

  • Transition Metals: Certain metal catalysts used for other transformations can also polymerize alkynes.[6]

  • Solution: Refer to the Troubleshooting Guide below for specific mitigation strategies.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving polymerization issues encountered during experimentation.

Issue Observed Probable Cause(s) Troubleshooting & Optimization Steps
Polymerization During Reaction 1. Excessive Heat: Reaction temperature is too high or an exotherm was uncontrolled.• Run the reaction at the lowest feasible temperature. • Use a cooling bath (ice/water, dry ice/acetone) for reagent addition. • Add reagents slowly and monitor the internal temperature.[3]
2. Incompatible Reagents: A reagent is acting as an initiator (e.g., strong base, Lewis acid, radical source).• If using a strong base, consider protecting the alkyne first.[7] • Ensure all reagents are pure and free of peroxide contaminants. • If radical chemistry is intended for another part of the molecule, the alkyne is not a suitable substrate without protection.
3. Prolonged Reaction Time: Extended exposure to reaction conditions increases the probability of polymerization.• Monitor the reaction closely by TLC or GC/LC-MS and work it up promptly upon completion.
Polymerization During Workup/Purification 1. Heat During Solvent Evaporation: High temperatures on a rotary evaporator can initiate polymerization.• Remove solvent under reduced pressure at low temperature. • Do not evaporate to complete dryness; leave a small amount of solvent.
2. Acid/Base Exposure: Strong acidic or basic conditions during an aqueous wash can be problematic.• Use dilute or weak acids/bases (e.g., sat. NaHCO₃, dil. NH₄Cl) for extractions. • Minimize contact time with aqueous layers.
3. Heat During Distillation: Heating the distillation flask without an inhibitor causes polymerization.Crucially, add a fresh polymerization inhibitor (e.g., a few crystals of hydroquinone) to the distillation pot before heating.[3] • Perform distillation under high vacuum to lower the boiling point.

Part 3: Understanding the Science - Mechanisms & Prevention

A foundational understanding of why this compound polymerizes is key to preventing it.

Primary Polymerization Pathway: Free-Radical Mechanism

The most common cause of unwanted polymerization is a free-radical chain reaction, which can be initiated by heat, UV light, or contaminating peroxides.

cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Initiator Radical R• Initiator->Radical Heat/Light Monomer1 Methyl 2-Pentynoate Radical->Monomer1 Attack GrowingChain R-M• Monomer1->GrowingChain Monomer2 Methyl 2-Pentynoate GrowingChain->Monomer2 Attack LongerChain R-M-M• Monomer2->LongerChain ... ... LongerChain->... Inhibitor Inhibitor (e.g., HQ) LongerChain->Inhibitor Radical Scavenging Terminated Stable Species Inhibitor->Terminated

Caption: Free-radical polymerization and the point of intervention by an inhibitor.

Phenolic inhibitors like hydroquinone (HQ) or MEHQ function by donating a hydrogen atom to the propagating radical (R-M-M•), creating a stable, non-reactive species and a resonance-stabilized inhibitor radical that is incapable of continuing the chain reaction.[][9]

Workflow for Safe Handling and Use

This workflow ensures that the reagent's stability is considered at every step of the experimental process.

A Receive & Log This compound B Check CoA/Label for Inhibitor Type A->B C Store at 2-8°C Under Inert Gas in the Dark B->C Note Inhibitor D Plan Experiment C->D E Is Inhibitor Compatible with Reaction Chemistry? D->E F Proceed with Reaction (Using Inhibited Monomer) E->F Yes G Perform Protocol 1: Remove Inhibitor E->G No I Reaction Complete F->I H Use Immediately in Reaction G->H H->I

Caption: Decision workflow for handling this compound from receipt to use.

Part 4: Detailed Experimental Protocols

These protocols provide step-by-step instructions for common procedures required when working with this compound.

Protocol 1: Removal of Phenolic Inhibitors (e.g., MEHQ, BHT)

This procedure should be performed immediately before the reaction, as uninhibited this compound is highly prone to polymerization.[3]

Materials:

  • This compound containing inhibitor

  • Separatory funnel

  • 5% (w/v) Sodium hydroxide (NaOH) solution, pre-chilled to 0-5°C

  • Saturated sodium chloride (brine) solution, pre-chilled

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of cold 5% NaOH solution. Stopper the funnel and shake gently, periodically venting to release any pressure. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.

  • Allow the layers to separate and drain the lower aqueous (basic) layer.

  • Repeat the wash with cold 5% NaOH solution two more times to ensure complete removal.

  • Wash the organic layer with an equal volume of cold brine to remove residual NaOH. Drain the aqueous layer.

  • Transfer the organic layer to a flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the dried liquid to remove the drying agent.

  • Crucial: The resulting inhibitor-free this compound is now highly reactive. It should be used immediately. Do not attempt to store it.

Protocol 2: Purification via Vacuum Distillation

This method is used to purify monomer that has partially polymerized or discolored.

Materials:

  • Polymer-contaminated this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • A few crystals of a fresh polymerization inhibitor (e.g., hydroquinone or phenothiazine)

Procedure:

  • Assemble the distillation apparatus. Ensure all glass joints are properly greased for a high vacuum.

  • Place the polymer-contaminated this compound into the round-bottom distillation flask.

  • Crucial Safety Step: Add a small amount of a fresh polymerization inhibitor (e.g., a few crystals of hydroquinone) to the distillation flask.[3] This prevents polymerization during heating.

  • Connect the apparatus to the vacuum pump and slowly reduce the pressure to the desired level (the boiling point will depend on the pressure).

  • Once the vacuum is stable, begin to gently heat the distillation flask.

  • Collect the pure, colorless fraction that distills at the expected boiling point for the applied pressure. The polymer and inhibitor will remain as a residue in the distillation flask.

  • The purified monomer will not contain an inhibitor. It should be used immediately or stored with a newly added inhibitor under the strict conditions outlined in Part 1.

References

  • Alkyne-Functional Homopolymers and Block Copolymers through Nitroxide-Mediated Free Radical Polymerization of 4-(Phenylethynyl)styrene. Macromolecules - ACS Publications. [Link]

  • Alkynes polymerization inhibitor - CN105566034B.
  • Alkyne-Functional Homopolymers and Block Copolymers through Nitroxide-Mediated Free Radical Polymerization of 4-(Phenylethynyl)styrene. Scilit. [Link]

  • Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. ChemRxiv. [Link]

  • 4-Methyl-2-pentanone - SAFETY DATA SHEET. Penta s.r.o.. [Link]

  • Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. MDPI. [Link]

  • Methyl 2-pentenoate | C6H10O2. PubChem. [Link]

  • Polymer Functionalization by Free Radical Addition to Alkynes. ResearchGate. [Link]

  • 4-Methyl-2-Pentanone - Safety Data Sheet. acc. to OSHA HCS. [Link]

  • Cyclic Polymers from Alkynes: Scope and Degradation. Macromolecules - ACS Publications. [Link]

  • Polymerisation inhibitor. Wikipedia. [Link]

  • How Do Polymerization Inhibitors Work?. Chemistry For Everyone - YouTube. [Link]

  • Cyclic polymers from alkynes: a review. ResearchGate. [Link]

  • Notes On Alkynes: Reactions - CBSE Class 11 Chemistry. NextGurukul. [Link]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. [Link]

  • This compound. gsrs.ncats.nih.gov. [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. [Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. [Link]

  • methyl 2-hydroxy-3-methyl pentanoate. The Good Scents Company. [Link]

  • This compound 24342-04-9 wiki. lookchem.com. [Link]

  • Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

  • (S)-methyl 2-methylpentanoate. NIST WebBook. [Link]

  • Methyl 2-methylpentanoate | C7H14O2. PubChem. [Link]

  • Methyl 2-methyl-2-pentenoate | C7H12O2. PubChem. [Link]

  • 10.8: Alkynes. Chemistry LibreTexts. [Link]

  • Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI. [Link]

  • methyl 2-methyl valerate methyl 2-methylpentanoate. The Good Scents Company. [Link]

  • Method for inhibiting polymerization of (meth)acrylic acid and esters thereof - EP0620206B2.
  • 2-Pentynoic acid, methyl ester | C6H8O2. PubChem. [Link]

  • Chemical Properties of Pentane, 2-methyl- (CAS 107-83-5). Cheméo. [Link]

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Technical Support Center: Troubleshooting Low Yields in Methyl 2-Pentynoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Methyl 2-pentynoate is a versatile functionalized internal alkyne, serving as a key building block in the synthesis of complex organic molecules, pharmaceuticals, and materials. Its unique structure, featuring an electron-deficient triple bond conjugated with an ester, allows it to participate in a diverse range of chemical transformations. However, this reactivity profile can also present challenges, leading to suboptimal reaction yields.

This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during reactions with this compound. By understanding the causality behind experimental outcomes, you can systematically troubleshoot your synthesis and improve efficiency.

Troubleshooting Guide: Common Low-Yield Scenarios

This section addresses specific, frequently encountered problems in a question-and-answer format, providing in-depth analysis and actionable protocols.

Q1: My hydrogenation of this compound is non-selective, producing a mixture of the (Z)-alkene, (E)-alkene, and fully saturated alkane. How can I achieve high selectivity for the (Z)-alkene?

Root Cause Analysis: Achieving selective hydrogenation of an internal alkyne to a (Z)-alkene requires precise control over the catalyst's activity and the reaction conditions. Over-reduction to the alkane or isomerization to the more stable (E)-alkene are common side reactions.

  • Catalyst Choice: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are often too active, readily catalyzing the reduction of the alkyne all the way to the alkane.[1][2]

  • Catalyst Poisoning (or Deactivation): For selective hydrogenation, a "poisoned" or deactivated catalyst is necessary to stop the reaction at the alkene stage. Lindlar's catalyst (Pd on CaCO₃, treated with lead acetate and quinoline) is the classic choice for this transformation.[1][2] The lead and quinoline selectively deactivate the catalyst surface, preventing further reduction of the initially formed (Z)-alkene.

  • Hydrogen Pressure: High hydrogen pressures increase the rate of hydrogenation and can lead to over-reduction, even with a poisoned catalyst.

  • Solvent and Temperature: The choice of solvent can influence catalyst activity and substrate solubility. Low temperatures are generally preferred to moderate the reaction rate and prevent side reactions.

Troubleshooting Workflow & Protocol:

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} caption: Troubleshooting selective hydrogenation.

Experimental Protocol: Selective Hydrogenation to (Z)-Methyl 2-Pentenoate

  • Catalyst Preparation: In a round-bottom flask, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 5-10 mol% relative to the substrate).

  • Reaction Setup: Place the flask under an inert atmosphere (N₂ or Ar). Add a suitable solvent, such as methanol or ethyl acetate. Add this compound (1.0 eq).

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure using a balloon.

  • Monitoring: Vigorously stir the reaction at room temperature. Monitor the reaction progress closely by TLC or GC-MS. The reaction is typically complete when hydrogen uptake ceases.[3]

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

ParameterRecommendationRationale
Catalyst Lindlar's Catalyst (5% Pd/CaCO₃/Pb)Deactivated catalyst prevents over-reduction to the alkane.
Catalyst Loading 5–10 mol%Balances reaction rate with cost and potential for side reactions.
Solvent Methanol, Ethyl Acetate, HexaneCommon solvents for hydrogenation; choice may depend on substrate solubility.
H₂ Pressure 1 atm (balloon)Low pressure minimizes the risk of over-reduction.
Temperature 0 °C to Room TemperatureLower temperatures improve selectivity by slowing down the reaction rate.
Q2: My Sonogashira coupling reaction with this compound gives a low yield of the desired cross-coupled product, and I observe significant amounts of homocoupled alkyne (Glaser coupling) byproducts. How can I suppress this side reaction?

Root Cause Analysis: The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[4][5] When using an internal alkyne like this compound, the reaction is more challenging. If your reaction partner is a terminal alkyne, the primary issue is often the undesired homocoupling of this terminal alkyne.

  • Copper(I) Co-catalyst: The copper(I) species is essential for activating the terminal alkyne but also catalyzes the oxidative homocoupling (Glaser coupling) in the presence of oxygen.[6]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Trace oxygen can facilitate the Cu(I) to Cu(II) oxidation, which promotes the Glaser pathway.

  • Base: The amine base (e.g., triethylamine, diisopropylamine) is crucial for both the palladium and copper catalytic cycles.[4] An inappropriate choice or insufficient amount of base can stall the reaction.

  • Solvent: The solvent must be thoroughly deoxygenated to prevent side reactions.

Troubleshooting Workflow & Protocol:

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Suppressing Sonogashira side reactions.

Experimental Protocol: Optimized Sonogashira Coupling

  • Solvent Degassing: Degas the solvent (e.g., THF or DMF) by bubbling argon through it for 30-60 minutes or by using three freeze-pump-thaw cycles.

  • Reaction Setup: To a flame-dried Schlenk flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), copper(I) iodide (CuI, 1-5 mol%), and the aryl/vinyl halide (1.0 eq).

  • Reagent Addition: Add the degassed solvent, followed by the amine base (e.g., triethylamine, 2-3 eq), and this compound (1.1-1.2 eq). If coupling with a terminal alkyne, add it last and slowly.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting halide is consumed (monitor by TLC/GC-MS).

  • Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous NH₄Cl to remove the copper salts, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Q3: My Michael (conjugate) addition of a nucleophile to this compound is sluggish and gives a complex mixture of products. What factors should I investigate?

Root Cause Analysis: this compound is an α,β-unsaturated system, making it a Michael acceptor.[7][8] The reaction involves the 1,4-addition of a nucleophile.[9] Low yields or complex mixtures can arise from several issues:

  • Nucleophile Reactivity: "Soft" nucleophiles (e.g., thiolates, cuprates, enamines) are strongly preferred for 1,4-addition. "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) tend to attack the "hard" electrophilic center—the ester carbonyl—via 1,2-addition.[9]

  • Base Strength: If the nucleophile needs to be generated in situ by deprotonation (e.g., from a malonate), the base must be strong enough to form the nucleophile but not so strong that it promotes unwanted side reactions like polymerization.

  • Solvent Effects: The solvent can significantly impact the reactivity of the nucleophile and the stability of intermediates. Aprotic solvents are generally preferred.

  • Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate the this compound, making it more electrophilic and promoting the conjugate addition.

Troubleshooting Decision Tree:

dot graph G { layout=neato; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10]; bgcolor="#F1F3F4";

} caption: Decision tree for Michael addition issues.

General Protocol for Michael Addition

  • Nucleophile Generation (if necessary): In an oven-dried flask under an inert atmosphere, dissolve the nucleophile precursor in a dry, aprotic solvent (e.g., THF). Cool the solution (e.g., to 0 °C or -78 °C) and add the base (e.g., NaH, LDA) dropwise. Stir for 15-30 minutes.

  • Addition: Add a solution of this compound (1.0 eq) in the same solvent to the nucleophile mixture dropwise at the low temperature.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Quench and Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.

  • Purification: Concentrate and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q: How should I properly store and handle this compound? A: this compound is a reactive chemical. It should be stored in a cool, dry, and dark place under an inert atmosphere (argon or nitrogen) to prevent polymerization or degradation.[10][11] Ensure the container is tightly sealed. Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q: What are the best analytical techniques to monitor the progress of my reaction? A: The choice depends on the reaction, but a combination of techniques is often best.[3]

  • Thin-Layer Chromatography (TLC): Fast, simple, and excellent for qualitatively tracking the consumption of starting material and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds. It provides information on the relative amounts of components in the mixture and their mass, helping to identify byproducts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a crude reaction aliquot can provide a clear picture of conversion and the formation of major products by observing the disappearance of characteristic starting material peaks and the appearance of new product signals.[3]

Q: Can the methyl ester be hydrolyzed? What are the recommended conditions? A: Yes, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This is typically done after the alkyne has been modified.

  • Basic Hydrolysis (Saponification): This is the most common method. The ester is treated with an aqueous base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a polar solvent mixture such as THF/methanol/water.[12] The reaction is typically stirred at room temperature or gently heated. An acidic workup is then required to protonate the carboxylate salt and isolate the carboxylic acid.[12]

  • Acidic Hydrolysis: While possible, acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄) is an equilibrium process and may require harsher conditions (e.g., prolonged heating), which could potentially degrade sensitive functional groups in the molecule.[13][14]

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Catellani, M., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 324-333.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]

  • ChemHelp ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Bloom Tech. (2023, March 21). What is the synthetic route of 4-Methyl-2-pentanol. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Sykam, N., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Reddit. (2022). Hydrolysis of methyl esters. r/chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • University of California, Santa Cruz, Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • Center for Chemical Process Safety (CCPS). (1995).
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • Vineet Kumar. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from [Link]

  • Wikipedia. (2023). Michael addition reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Patsnap. (2025, July 25). Application of 2-Methylpentane in Catalytic Hydrogenation. Patsnap Eureka. Retrieved from [Link]

  • Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reactions of Alkynes. Retrieved from [Link]

  • Słowik, G., et al. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis.
  • Wang, C., et al. (2025). Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr) Catalysts.
  • Chemistry Steps. (n.d.). Reactions of Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • Zhang, S., et al. (2017). Selectivity and kinetics of methyl crotonate hydrogenation over Pt/Al2O3. Catalysis Science & Technology, 7(21), 5039-5051.
  • Ashenhurst, J. (2014, January 29). Synthesis (5) – Reactions of Alkynes. Master Organic Chemistry. Retrieved from [Link]

  • Leah4sci. (2016, April 23). Alkyne Reactions Products and Shortcuts [Video]. YouTube. Retrieved from [Link]

  • Narayanan, N. K., et al. (2025). A Low-Yield Reaction Is Still a Result: A Study on Grignard Reagent Free Cobalt Catalyzed C(sp2)
  • Royal Society of Chemistry. (n.d.). Selectivity and kinetics of methyl crotonate hydrogenation over Pt/Al2O3. Retrieved from [Link]

Sources

Technical Support Center: METHYL 2-PENTYNOATE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 2-Pentynoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile acetylenic ester. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the stability, proper storage, and successful application of this compound in your research.

I. Understanding the Stability of this compound

This compound is an α,β-acetylenic ester, a class of compounds known for their utility in organic synthesis. However, the presence of the electron-withdrawing ester group conjugated with the carbon-carbon triple bond makes the molecule susceptible to certain degradation pathways. Understanding these potential instabilities is crucial for obtaining reliable and reproducible experimental results.

The primary stability concerns for this compound are:

  • Polymerization: Like many alkynes, this compound can undergo polymerization, especially when exposed to heat, light, or certain catalysts. This can lead to a viscous or solid residue in your sample.

  • Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid (2-pentynoic acid) and methanol, particularly in the presence of acid or base and water.

  • Addition Reactions: The electron-deficient triple bond is susceptible to nucleophilic addition (Michael addition) from various nucleophiles.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the handling, storage, and use of this compound.

Problem 1: Inconsistent Reaction Yields or Unexpected Side Products

Symptoms:

  • Lower than expected yield of the desired product.

  • Presence of unknown peaks in your NMR or GC-MS analysis.

  • Formation of a viscous or polymeric substance in the reaction vessel.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Degradation of this compound The starting material may have degraded during storage due to exposure to light, heat, or air.1. Verify Purity: Before use, check the purity of your this compound using GC-MS or NMR spectroscopy. Look for signs of polymerization (broad peaks in NMR) or hydrolysis (presence of 2-pentynoic acid). 2. Purification: If impurities are detected, consider purifying the compound by vacuum distillation.[1][2] Due to its potential thermal sensitivity, distillation under reduced pressure is recommended to avoid decomposition.[1][2]
In-situ Polymerization The reaction conditions (e.g., elevated temperature, presence of radical initiators or certain metals) may be promoting the polymerization of the starting material or the product.1. Lower Reaction Temperature: If the reaction allows, perform it at a lower temperature. 2. Use a Polymerization Inhibitor: For reactions that require heating, consider adding a small amount of a polymerization inhibitor like hydroquinone or butylated hydroxytoluene (BHT).[3] 3. Degas Solvents: Remove dissolved oxygen from your reaction solvents by sparging with an inert gas (e.g., argon or nitrogen), as oxygen can sometimes initiate polymerization.[3]
Unintended Michael Addition Nucleophiles present in the reaction mixture (e.g., amines, thiolates, or even some solvents under basic conditions) can add across the triple bond.1. Protect Nucleophilic Groups: If your other reactants contain nucleophilic functional groups that are not intended to react, consider using a suitable protecting group strategy. 2. Control Stoichiometry and Addition Order: Carefully control the stoichiometry of your reagents and the order of addition to minimize side reactions.

Experimental Protocol: Purity Check by GC-MS

  • Sample Preparation: Dilute a small aliquot of your this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: Inject the sample into a GC-MS system.

  • Data Interpretation:

    • The main peak should correspond to the molecular weight of this compound (112.13 g/mol ).[4]

    • Look for higher molecular weight species that could indicate oligomers or polymers.

    • A peak corresponding to 2-pentynoic acid might indicate hydrolysis.

Diagram: Troubleshooting Workflow for Inconsistent Reactions

G start Inconsistent Reaction Outcome purity_check Check Purity of this compound (GC-MS, NMR) start->purity_check is_pure Is it Pure? purity_check->is_pure purify Purify by Vacuum Distillation is_pure->purify No reaction_conditions Review Reaction Conditions is_pure->reaction_conditions Yes purify->purity_check temp High Temperature? reaction_conditions->temp lower_temp Lower Reaction Temperature temp->lower_temp Yes nucleophiles Nucleophiles Present? temp->nucleophiles No inhibitor Consider Polymerization Inhibitor lower_temp->inhibitor inhibitor->nucleophiles protect Protect Nucleophilic Groups nucleophiles->protect Yes proceed Proceed with Reaction nucleophiles->proceed No protect->proceed

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Problem 2: Sample Discoloration or Increased Viscosity Over Time

Symptoms:

  • The initially colorless liquid turns yellow or brown.

  • The viscosity of the material increases, potentially leading to solidification.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Polymerization This is a common issue with unsaturated monomers.[3] The process can be initiated by light, heat, or exposure to air.1. Store Properly: Keep the container tightly sealed and store in a cool, dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage. 2. Use an Inhibitor for Storage: For long-term storage, consider adding a polymerization inhibitor such as 4-methoxyphenol (MEHQ) or hydroquinone.[3]
Decomposition Exposure to incompatible materials or harsh conditions can lead to decomposition, which may result in colored byproducts.1. Check for Contamination: Ensure that the storage container is clean and free of any contaminants that could catalyze decomposition. 2. Avoid Incompatible Materials: Do not store in the presence of strong acids, bases, or oxidizing agents.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, we recommend the following storage conditions:

Parameter Recommendation Rationale
Temperature 2-8 °C (refrigerated)Reduces the rate of potential polymerization and other decomposition reactions.
Atmosphere Under an inert gas (e.g., argon or nitrogen)Minimizes exposure to oxygen, which can initiate polymerization.
Light In an amber or opaque containerProtects the compound from light-induced degradation or polymerization.
Container Tightly sealed glass containerPrevents contamination from moisture and air.

Q2: How can I safely handle this compound?

A2: this compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[5]

Q3: What are the common impurities found in this compound?

A3: Common impurities can include:

  • Starting materials from the synthesis.

  • Solvents used during its preparation and purification.

  • 2-Pentynoic acid due to hydrolysis.

  • Oligomers or polymers from self-reaction.

  • Michael addition adducts if exposed to nucleophiles.

Q4: Is this compound sensitive to moisture?

A4: Yes, as an ester, it is susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions. It is important to handle and store it under dry conditions.

Q5: Can I purify this compound by distillation?

A5: Yes, vacuum distillation is a suitable method for purifying this compound.[1][2] Distilling under reduced pressure is crucial to lower the boiling point and minimize the risk of thermal decomposition and polymerization.[1][2]

Diagram: Degradation Pathways of this compound

G start This compound hydrolysis Hydrolysis (+H2O, H+/OH-) start->hydrolysis polymerization Polymerization (Heat, Light, Initiator) start->polymerization michael Michael Addition (+Nucleophile) start->michael acid 2-Pentynoic Acid + Methanol hydrolysis->acid polymer Poly(this compound) polymerization->polymer adduct Michael Adduct michael->adduct

Caption: Potential degradation pathways for this compound.

IV. References

  • ChemicalBook. METHYL 2-METHYLPENTANOATE - Safety Data Sheet. (2025-09-27).

  • Agilent Technologies, Inc. 4-Methyl-2-Pentanone - Safety Data Sheet. (2019-03-25).

  • Fisher Scientific. SAFETY DATA SHEET. (2011-04-21).

  • PENTA s.r.o. 4-Methyl-2-pentanone - SAFETY DATA SHEET. (2025-07-08).

  • Wikipedia. Polymerisation inhibitor. [Link]

  • ECHEMI. 2-Methyl-2-pentanol SDS, 590-36-3 Safety Data Sheets.

  • Cosmo Bio USA. Methyl Pentanoate MSDS.

  • ChemicalBook. This compound 24342-04-9 wiki.

  • Benchchem. Technical Support Center: Purifying 2-Methyl-3-oxopentanoic Acid by Distillation.

  • Benchchem. A Technical Guide to the Natural Sources and Isolation of 2-Methyl-2-pentenoic Acid.

  • ACS Publications. Reaction of nucleic acid bases with .alpha.-acetylenic esters. 5. Synthesis and properties of adenosine and cytidine derivatives. The Journal of Organic Chemistry. (1992).

  • ACS Publications. Reactions of Acetylenic Esters with Enamines. The Journal of Organic Chemistry.

  • ChemicalBook. METHYL 2-PENTENOATE - Safety Data Sheet. (2024-12-21).

  • PubChem. Methyl 2-pentenoate. [Link]

  • Royal Society of Chemistry. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2.

  • ResearchGate. Chemistry of acetylenic ethers 84: Addition of aldehydes, ketones, esters and amides to 1‐alkynyl ethers under the influence of Lewis acids; direct formation of α,β‐unsaturated esters.

  • PubChem. Methyl 2-methylpentanoate. [Link]

  • PubChem. Methyl 2-methyl-2-pentenoate.

  • GSRS. This compound.

  • PrepChem.com. Synthesis of ethyl-2-methyl-pentanoate.

  • PMC. Experimental and modeling study of the thermal decomposition of methyl decanoate.

  • GFS Chemicals. This compound, 98%.

  • The Good Scents Company. methyl 2-hydroxy-3-methyl pentanoate, 41654-19-7.

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.

  • MDPI. Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data.

  • ResearchGate. Exploring the oxidative decompositions of methyl esters: Methyl butanoate and methyl pentanoate as model compounds for biodiesel.

  • ResearchGate. Can anyone tell me the procedure for purification of Methyl vinyl ketone?. (2014-05-15).

  • PubMed. Enzymatic synthesis and purification of aromatic coenzyme a esters.

  • ResearchGate. Exploring the oxidative decompositions of methyl esters: Methyl butanoate and methyl pentanoate as model compounds for biodiesel. (2025-08-09).

  • JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.

  • IDEX Health & Science. Chemical Compatibility.

  • BOC Sciences. CAS 39255-32-8 ETHYL 2-METHYL PENTANOATE.

  • The Good Scents Company. methyl 2-hydroxy-3-methyl pentanoate, 41654-19-7.

  • ResearchGate. GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane..

  • Cole-Parmer. Chemical Compatibility Database.

  • J. Med. Chem. Sci. Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022-07-30).

  • ChemicalBook. This compound CAS#: 24342-04-9.

  • Supplementary material 1 18 Figure S1. The GC-MS chromatogram of tested fatty acid methyl esters, 1. Methyl hexanoate.

  • University Operations. Chemical Compatibility Table.

  • Semantic Scholar. 607. Researches on acetylenic compounds. Part XL. The synthesis of some ω-acetylenic acids.

Sources

Technical Support Center: METHYL 2-PENTYNOATE Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving methyl 2-pentynoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile α,β-alkynyl ester. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during nucleophilic additions to this compound. Our aim is to provide you with the expertise and practical insights needed to optimize your reactions, understand unexpected outcomes, and ensure the integrity of your results.

Introduction to the Reactivity of this compound

This compound is an α,β-unsaturated carbonyl compound, possessing two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C2) and the β-alkynyl carbon (C4). This dual reactivity is the origin of several potential reaction pathways, and controlling the selectivity of nucleophilic attack is a common experimental challenge. The outcome of the reaction is highly dependent on the nature of the nucleophile, the reaction conditions, and the inherent properties of the substrate itself.

This guide will delve into the common side reactions, offering explanations grounded in established mechanistic principles and providing actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction with a strong nucleophile (e.g., Grignard reagent) is giving a mixture of products, with the desired 1,4-addition product in low yield. What is happening?

A1: This is a classic issue of competing 1,2- versus 1,4-addition. This compound has two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon of the alkyne (position 4). The regioselectivity of the nucleophilic attack is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle.

  • Hard nucleophiles , such as Grignard reagents (organomagnesium) and organolithium compounds, are characterized by a high charge density and are primarily attracted to the more electrophilic carbonyl carbon (the "hard" electrophilic center). This leads to a 1,2-addition , resulting in a tertiary alcohol after workup.[1][2][3]

  • Soft nucleophiles , like Gilman reagents (organocuprates), thiols, and amines, have a more diffuse charge and their reactivity is more influenced by orbital overlap. They preferentially attack the β-carbon (the "soft" electrophilic center), leading to the desired 1,4-conjugate addition (also known as a Michael addition).[4][5][6]

The formation of a product mixture indicates that your nucleophile has intermediate hardness, or that the reaction conditions are not optimized to favor one pathway over the other.

Troubleshooting:

  • Switch to a softer nucleophile: If your experimental design allows, consider using a Gilman reagent (e.g., lithium dimethylcuprate) instead of a Grignard or organolithium reagent. Gilman reagents are known to favor 1,4-addition to α,β-unsaturated systems.[7]

  • Modify the Grignard reagent: In some cases, the addition of a catalytic amount of a copper salt (e.g., CuI) can promote the in-situ formation of a cuprate-like species from the Grignard reagent, thereby increasing the proportion of the 1,4-addition product.

  • Lower the reaction temperature: 1,2-addition is often kinetically favored and faster, while 1,4-addition can be thermodynamically more stable.[8][9] Running the reaction at a lower temperature may increase the selectivity for the 1,4-adduct, especially if the 1,2-addition is reversible.

Q2: I am observing a significant amount of a carboxylic acid in my product mixture after basic workup. What is causing this?

A2: The presence of a carboxylic acid is likely due to the hydrolysis of the methyl ester functionality of your product or even the starting material.[10] This saponification reaction is a common side reaction when esters are subjected to basic conditions, especially at elevated temperatures or for prolonged periods.[11][12]

Troubleshooting:

  • Use a milder base for workup: If possible, use a weaker base like sodium bicarbonate or a buffered solution for the workup.

  • Minimize reaction time and temperature during workup: Perform the basic extraction or wash as quickly as possible and at a low temperature (e.g., in an ice bath).

  • Acidic workup: If the desired product is stable to acid, an acidic workup (e.g., with dilute HCl or NH4Cl) will prevent saponification. However, be mindful that acidic conditions can potentially cause other side reactions depending on the functional groups present in your molecule.

  • Alternative ester groups: For future syntheses, consider using a more sterically hindered ester, such as a tert-butyl ester, which is less prone to hydrolysis under basic conditions.

Q3: My reaction with a primary or secondary amine is not giving the expected β-amino ester. Instead, I am isolating a stable, colored compound. What is this product?

A3: You are likely forming a β-enaminone.[13][14] The initial 1,4-conjugate addition of the amine to the alkyne is followed by tautomerization of the resulting enamine to the more stable conjugated enaminone. This is a common and often desired reaction pathway for the synthesis of these valuable building blocks.[15]

Troubleshooting:

  • If the β-enaminone is the desired product: Congratulations! You have successfully synthesized a stable enaminone. These reactions are often high-yielding.[16]

  • If the β-amino ester is the desired product: Preventing the tautomerization is challenging. One potential strategy is to use a protected amine (e.g., a carbamate), perform the conjugate addition, and then attempt to selectively reduce the double bond of the resulting enamine before deprotection. However, this can be a complex multi-step process. For most applications, the β-enaminone is the expected and synthetically useful product from this reaction.

Q4: I am getting a polymeric or tar-like substance as my main product. How can I avoid this?

A4: α,β-Unsaturated systems like this compound are susceptible to polymerization, especially in the presence of radical initiators, strong acids, or strong bases.[17][18] This is a known issue with Michael acceptors.[19]

Troubleshooting:

  • Control the stoichiometry: Use a precise 1:1 stoichiometry of the nucleophile to the this compound. An excess of a basic nucleophile can catalyze polymerization.

  • Slow addition: Add the nucleophile or the ester slowly to the reaction mixture at a low temperature to maintain a low concentration of the reactive species and dissipate any exothermic heat generated.

  • Use an inhibitor: For reactions that are sensitive to radical polymerization, the addition of a small amount of a radical inhibitor like hydroquinone or BHT can be beneficial.

  • Degas the solvent: Remove dissolved oxygen from the solvent by bubbling an inert gas (e.g., argon or nitrogen) through it prior to the reaction, as oxygen can initiate radical polymerization.

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause(s) Recommended Solutions & Protocols
Low or no conversion of starting material 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inactive catalyst or reagent.1. Increase Nucleophile Reactivity: For carbon nucleophiles, consider using a stronger base to generate the enolate. For heteroatom nucleophiles, ensure the reaction medium is appropriate to promote nucleophilicity (e.g., a polar aprotic solvent).2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or GC/MS.3. Check Reagents: Use freshly opened or purified reagents and solvents. If using a catalyst, ensure it has not been deactivated by exposure to air or moisture.
Formation of multiple unidentified products 1. Decomposition of starting material or product.2. Multiple side reactions occurring simultaneously.3. Presence of impurities in the starting materials.1. Milder Reaction Conditions: Attempt the reaction at a lower temperature and for a shorter duration.2. Re-evaluate Reaction Strategy: The chosen conditions may not be suitable for the substrate. Consider a different nucleophile, solvent, or catalyst system.3. Purify Starting Materials: Purify the this compound and the nucleophile by distillation or chromatography before use.
Product is a mixture of E/Z isomers 1. Non-stereoselective addition.2. Isomerization of the product under the reaction or workup conditions.1. Control Reaction Conditions: The stereoselectivity of Michael additions can be influenced by the solvent, temperature, and the nature of the cation in the case of enolates. Screening different conditions may improve the stereochemical outcome.2. Isomerization: If the product is isomerizing during workup, use milder conditions (e.g., neutral pH, low temperature). The use of specific catalysts can also favor the formation of one isomer.[20]
Double addition of the nucleophile An excess of the nucleophile is present, or the initially formed product is more reactive than the starting material.1. Stoichiometric Control: Use a slight excess of the this compound to ensure all the nucleophile is consumed.2. Inverse Addition: Add the this compound solution slowly to the nucleophile solution to maintain a low concentration of the electrophile.

Visualizing Reaction Pathways

Diagram 1: Competing Nucleophilic Addition Pathways

G cluster_start Reactants cluster_products Potential Products This compound This compound 1,2-Addition Product 1,2-Addition Product This compound->1,2-Addition Product 1,2-Addition (Hard Nucleophiles) (Kinetic Control) 1,4-Addition Product 1,4-Addition Product This compound->1,4-Addition Product 1,4-Addition (Soft Nucleophiles) (Thermodynamic Control) Nucleophile Nucleophile

Caption: Competing 1,2- and 1,4-addition pathways for this compound.

Diagram 2: Common Side Reaction Pathways

G cluster_side_reactions Side Reactions This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O / H⁺ or OH⁻ Polymerization Polymerization This compound->Polymerization Initiator / Heat 1,4-Addition Product Desired Product Double Addition Double Addition 1,4-Addition Product->Double Addition Excess Nucleophile

Caption: Common side reactions in nucleophilic additions to this compound.

Experimental Protocols

Protocol 1: Minimizing 1,2-Addition with a Grignard Reagent via In-Situ Cuprate Formation

This protocol is designed to favor the 1,4-conjugate addition of a Grignard reagent.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

  • Catalyst Suspension: In the reaction flask, suspend copper(I) iodide (CuI, 5-10 mol%) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the suspension to -20 °C.

  • Grignard Addition: Slowly add the Grignard reagent (1.1 equivalents) to the CuI suspension while maintaining the temperature between -20 °C and -15 °C. Stir the mixture for 30 minutes to allow for the formation of the organocuprate species.

  • Substrate Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above -15 °C.

  • Reaction Monitoring: Stir the reaction at -15 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Direct vs. Conjugate Addition to α,β-Unsaturated Carbonyls. (2023). YouTube. [Link]

  • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. Synlett.
  • What is Michael Addition ? What is 1,2 & 1,4 Addition ? Conjugate Addition. (2022). YouTube. [Link]

  • Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition). (2025). JoVE. [Link]

  • Silanes as Protecting Groups for Terminal Alkyne. Gelest. [Link]

  • how to decide between 1,4 and 1,2 nucleophilic attacks on alpha-beta unsaturated ketones?. (2024). Reddit. [Link]

  • Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. (2015). CureFFI.org. [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021). ACS Publications. [Link]

  • 15.2 Use of protecting groups. Lumen Learning. [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021). PubMed Central. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

  • Click nucleophilic conjugate additions to activated alkynes. Pure. [Link]

  • and acetyl-manganese pentacarbonyls in methyl methacrylate. Initiation of polymerization and formation of methyl(2-methyl-4-oxopentanoate). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
  • Organocatalytic atropo- and E/Z-selective Michael addition reaction of ynones with α-amido sulfones as sulfone-type nucleophile. Organic Chemistry Frontiers.
  • Michael addition reaction. Wikipedia. [Link]

  • Synthesis Of Β-enaminones Research Articles. R Discovery. [Link]

  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. (2012). NIH. [Link]

  • Pilot Reactions for Formation of β-Enamino Derivatives. ResearchGate. [Link]

  • Solvent-free microwave-assisted synthesis of β-enaminones. Reaction... ResearchGate. [Link]

  • mod07lec48 - Conjugate Addition: Hard and Soft nucleophiles. (2022). YouTube. [Link]

  • Hard and Soft Nucleophiles. (2021). YouTube. [Link]

  • Conjugation 8: Hard and Soft Nucleophiles. (2023). YouTube. [Link]

  • Chapter 18/23: The Michael Addition. (2020). Oregon State University. [Link]

  • Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annul
  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Poly(methyl 2-methylpropenoate) (Polymethyl methacrylate). The Essential Chemical Industry. [Link]

  • Conjugate Addition Reactions. (2023). Chemistry LibreTexts. [Link]

  • US4185027A - Hydrolysis of methyl esters.

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improving the regioselectivity of reactions with METHYL 2-PENTYNOATE

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mastering Regioselectivity

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with methyl 2-pentynoate. This guide is designed to move beyond simple protocols and provide in-depth, field-proven insights into the common challenges encountered with this substrate. As an unsymmetrical, electron-deficient alkyne, this compound presents unique and often frustrating challenges in controlling the regiochemical outcome of addition reactions.

This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs). We will explore the underlying principles—steric, electronic, and mechanistic—that govern reaction outcomes and provide actionable strategies to steer your synthesis toward the desired regioisomer.

Core Challenge: The Dueling Reactivity of an Electron-Deficient Alkyne

This compound possesses a carbon-carbon triple bond polarized by the electron-withdrawing methyl ester group. This creates two distinct electrophilic sites: the α-carbon (C2) and the β-carbon (C3). The primary challenge in any addition reaction is to selectively direct the incoming reagent to one of these two positions. A lack of control inevitably leads to a mixture of regioisomers, complicating purification and reducing the overall yield of the target molecule.

Below, we address the most common reaction classes where regioselectivity is a critical parameter.

Part 1: Troubleshooting Nucleophilic Conjugate (Michael) Additions

Conjugate addition is one of the most fundamental transformations of α,β-alkynoic esters. The key to success lies in understanding the interplay between the nucleophile, the reaction conditions, and the substrate.

Frequently Asked Questions (FAQs)

Question: My Michael addition of a carbon nucleophile to this compound is giving me a nearly 1:1 mixture of α- and β-addition products. Why is the selectivity so poor?

Answer: This is a classic problem that often stems from using "hard" organometallic nucleophiles like Grignard (RMgX) or organolithium (RLi) reagents. These reagents are highly reactive and their additions can be governed by charge control, leading to competitive 1,2-addition at the carbonyl carbon or a lack of selectivity between the α and β positions of the alkyne.[1][2] The 1,4-adduct (β-addition) is typically the thermodynamically more stable product, but under conditions where the initial addition is irreversible, a mixture of kinetically favored products can result.[1][3]

Question: How can I dramatically improve the selectivity for the β-addition product?

Answer: The most reliable strategy is to switch to a "softer" nucleophile. Organocuprates, such as lithium dialkylcuprates (R₂CuLi, or Gilman reagents), are the gold standard for this purpose.[4][5] According to Hard and Soft Acid-Base (HSAB) theory, the soft nucleophilic carbon of the cuprate preferentially attacks the soft electrophilic β-carbon of the conjugated system.[4] This leads to highly regioselective 1,4-addition.

The mechanism involves the formation of a vinylcuprate intermediate, which is then protonated during workup to yield the β-substituted α,β-unsaturated ester.[6]

Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Carbonyls

Nucleophile TypeReagent ExamplePredominant Addition ModeTypical Outcome with this compound
Hard CH₃MgBr1,2-Addition / Poor 1,4-RegioselectivityMixture of 1,2-adduct and α/β-conjugate adducts
Soft (CH₃)₂CuLi1,4-Addition (Conjugate Addition)High selectivity for the β-addition product[5]
Soft (Heteroatom) R-SH (Thiols)1,4-Addition (Conjugate Addition)High selectivity for the β-addition product

Question: I'm using a nitrogen nucleophile (an amine) and still getting poor selectivity. I thought amines were soft nucleophiles?

Answer: While amines are generally considered soft nucleophiles, their addition to alkynes can be reversible and subject to thermodynamic versus kinetic control.[3][7] At lower temperatures, you may be observing the kinetically favored product, which might not be the isomer you desire. Allowing the reaction to run for longer times or at a slightly elevated temperature can facilitate equilibration to the more thermodynamically stable product.[8] However, be cautious, as higher temperatures can also lead to side reactions. The use of a Lewis acid or a specific transition metal catalyst (e.g., Palladium) can often promote higher regioselectivity in hydroamination reactions.[9]

Troubleshooting Workflow: Improving β-Selectivity

This workflow provides a decision-making process for optimizing conjugate additions.

G start Start: Poor Regioselectivity in Nucleophilic Addition q1 What type of nucleophile are you using? start->q1 hard_nu Hard Nucleophile (e.g., R-MgBr, R-Li) q1->hard_nu Hard soft_nu Soft Nucleophile (e.g., Amine, Thiol) q1->soft_nu Soft action1 Action: Switch to a soft nucleophile like an organocuprate (R₂CuLi). hard_nu->action1 action2 Action: Investigate Kinetic vs. Thermodynamic Control. soft_nu->action2 end Result: Improved β-selectivity action1->end q2 Are you running at low temperature? action2->q2 low_temp Yes, low temp (e.g., -78 °C to 0 °C) q2->low_temp Yes rt_temp No, RT or elevated q2->rt_temp No action3 This favors the kinetic product. Try running at RT or slightly warmed for a longer duration to allow equilibration to the thermodynamic product. low_temp->action3 action4 Consider solvent effects. Polar aprotic solvents may alter selectivity. Also, consider catalysis (e.g., Lewis Acid). rt_temp->action4 action3->end action4->end G cluster_0 Hydroboration with BH₃ (Poor Selectivity) cluster_1 Hydroboration with 9-BBN (High Selectivity) BH3 BH₃ Alkyne1 Et-C≡C-CO₂Me BH3->Alkyne1 Attacks both C2 & C3 Products1 Mixture of (Et)(B-C)=CH-CO₂Me and Et-CH=C(B)-CO₂Me Alkyne1->Products1 9BBN 9-BBN (Bulky) Alkyne2 Et-C≡C-CO₂Me 9BBN->Alkyne2 Steric hindrance directs attack to C3 (β-carbon) Products2 Predominantly Et-CH=C(B)-CO₂Me Alkyne2->Products2

Sources

Technical Support Center: Catalyst Removal in METHYL 2-PENTYNOATE Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing the critical downstream challenge of catalyst removal from reactions involving METHYL 2-PENTYNOATE. This guide is designed for researchers, chemists, and process development professionals who utilize catalytic transformations and require robust, efficient, and scalable methods to achieve high-purity products. We will explore common issues and provide field-proven solutions in a direct question-and-answer format, focusing on both heterogeneous and homogeneous catalyst systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Heterogeneous Catalyst Removal (e.g., Pd/C, Lindlar's Catalyst)

The partial hydrogenation of this compound to methyl (Z)-2-pentenoate is a common transformation that utilizes heterogeneous catalysts like Lindlar's catalyst (Pd on CaCO₃, poisoned)[1][2]. Similarly, complete hydrogenation to methyl pentanoate employs catalysts such as Palladium on Carbon (Pd/C). The primary removal method for these solid-supported catalysts is filtration.

Q1: What is the standard laboratory procedure for removing a heterogeneous catalyst like Pd/C after a hydrogenation reaction?

A1: The standard and most direct method is filtration. However, the fine particulate nature of these catalysts requires a filter aid to prevent catalyst breakthrough into the filtrate. The most common laboratory technique involves passing the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) over a sintered glass funnel or filter paper.

  • Causality: Catalysts like Pd/C consist of very fine metal particles on a porous carbon support. These particles can be so small that they pass through the pores of standard filter paper, resulting in a contaminated, often grey or black, filtrate. A filter aid like Celite® forms a porous, intricate matrix that effectively traps these fine catalyst particles, allowing the clear solution to pass through.[3][4]

Q2: I've filtered my reaction mixture through a Celite® pad, but the filtrate is still grey/black. What went wrong and how can I fix it?

A2: A grey or black filtrate indicates that fine catalyst particles have passed through the filtration bed. This is a common issue with several potential causes:

  • Improperly Packed Filter Bed: The Celite® pad may have been packed too loosely or has developed cracks, creating channels for the catalyst to bypass the filter matrix.

  • Filter Bed Disturbance: Pouring the reaction mixture too aggressively onto the pad can disturb the surface and compromise its integrity.

  • Colloidal Palladium: In some cases, a small amount of palladium can leach from the support and form colloidal nanoparticles, which are too small to be trapped by simple filtration.

Troubleshooting Steps:

  • Re-filtration: The simplest first step is to pass the filtrate through a second, freshly and carefully prepared Celite® pad.

  • Use a Finer Filter Aid: If the problem persists, consider using a finer grade of diatomaceous earth or a membrane filter (e.g., a 0.45 µm or 0.22 µm PTFE syringe filter) after the initial Celite® filtration.

  • Flocculation: To address colloidal metal, you can sometimes induce aggregation by briefly treating the solution with a small amount of activated carbon, then filtering through Celite®. The carbon can adsorb the colloids, forming larger aggregates that are easier to filter.[5]

Q3: Are there critical safety precautions to take when handling and filtering hydrogenation catalysts like Pd/C or Raney Nickel?

A3: Absolutely. This is a critical safety consideration. Spent hydrogenation catalysts, particularly Palladium on Carbon, are often pyrophoric.

  • Expert Insight: The high surface area of the carbon support and the catalytic activity of the palladium metal can cause the catalyst to spontaneously ignite upon exposure to air, especially when dry and saturated with hydrogen gas. This risk is amplified by the presence of flammable organic solvents.

Mandatory Safety Protocol:

  • Never allow the filter cake to dry out. During and after filtration, the catalyst pad must be kept wet with solvent.[4]

  • Work under an inert atmosphere. Once the reaction is complete, purge the reaction vessel with an inert gas like nitrogen or argon before opening it to the atmosphere.

  • Quench the catalyst safely. The collected catalyst on the filter pad should be carefully quenched. This is typically done by submerging the entire filter cake in a large volume of water in a separate, designated container. Avoid quenching directly with alcohols like methanol or ethanol, as the heat of adsorption can ignite the solvent vapors.

Section 2: Homogeneous Catalyst Removal

While less common for simple alkyne hydrogenations, reactions like cross-couplings may involve this compound and use soluble, homogeneous palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄). Removing these dissolved metal complexes requires different strategies than simple filtration.

Q4: My reaction uses a soluble palladium catalyst. How can I efficiently remove it from my organic product solution?

A4: The removal of homogeneous catalysts is a significant challenge in pharmaceutical and fine chemical synthesis due to the need to reduce metal content to very low levels (ppm or even ppb).[6] The primary methods are adsorption onto a solid support (scavenging), crystallization, or extraction.[7]

  • Adsorption/Scavenging: This is the most widely adopted and effective method. It involves stirring the crude reaction mixture with a solid material that selectively binds to the metal, which is then removed by filtration.[8][9]

  • Crystallization: If your product is a solid, purification by crystallization can leave the majority of the palladium impurities behind in the mother liquor. However, this is not always sufficient to meet strict regulatory limits and may require multiple recrystallizations, reducing yield.[10]

  • Extraction: Liquid-liquid extraction can sometimes be used if the catalyst can be partitioned into an aqueous phase, but this is often inefficient for non-polar palladium complexes.

Q5: What are "metal scavengers," and how do I choose the right one for my palladium-catalyzed reaction?

A5: Metal scavengers are solid-supported materials, typically based on silica gel or a polymer resin, that are functionalized with ligands that have a high affinity for specific metals.[11] These ligands act as chelating agents, binding tightly to the dissolved metal catalyst, thereby heterogenizing it for easy removal by filtration.

  • Mechanism of Action: The choice of scavenger depends on the oxidation state and coordination environment of the residual palladium. Thiol (-SH) and triaminotriazine (TMT) functional groups are particularly effective for a broad range of palladium species (Pd(0) and Pd(II)).[10][12]

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupPrimary TargetAdvantagesDisadvantages
Si-Thiol Thiol (-SH)Pd(0), Pd(II)High affinity, good for a wide range of Pd species.Can be sensitive to oxidation.
Si-TMT / MP-TMT DimercaptotriazinePd(II) > Pd(0)Very high affinity for Pd(II), robust, effective in various solvents.[12]Can sometimes require elevated temperatures for optimal performance.
Si-Amine Amino groupsPd(II)Good for charged Pd(II) species.Lower affinity compared to sulfur-based scavengers.
Activated Carbon N/A (Adsorbent)Broad SpectrumInexpensive, readily available.[5][13]Non-selective, can adsorb the desired product leading to yield loss; lower efficiency.[7][8]

Q6: Can I just use activated carbon? What are the major drawbacks?

A6: Activated carbon is a cost-effective option and can be effective for palladium removal.[13] However, its primary drawback is a lack of selectivity.[7]

  • Expert Insight: Activated carbon possesses a high surface area with a complex microstructure that can adsorb a wide range of organic molecules, not just the metal catalyst. This non-specific binding frequently leads to significant loss of the desired product, which is often unacceptable in drug development where yields are critical.[8] While useful for initial bulk removal, it often fails to reach the low ppm levels required for APIs and is generally less efficient than specialized scavengers.[14]

Protocols & Workflows

Protocol 1: Best-Practice Filtration of Heterogeneous Catalysts (e.g., Pd/C)
  • System Inerting: After the reaction is complete (confirmed by TLC, GC, or LC-MS), carefully vent the hydrogen pressure and purge the reaction vessel with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Prepare the Filter Pad: In a fume hood, place a piece of filter paper in a Büchner or sintered glass funnel that fits your filter flask. Add a layer of Celite® (approx. 1-2 cm thick) onto the paper.

  • Settle the Pad: Wet the Celite® pad with the reaction solvent and apply gentle vacuum to compact the pad. Ensure there are no cracks on the surface.

  • Filtration: Under a gentle stream of inert gas, carefully decant the reaction mixture onto the center of the wet Celite® pad. Avoid disturbing the surface.

  • Washing: Wash the reaction flask with a small amount of fresh solvent and pour the washings over the filter cake to recover any residual product. Repeat this step 2-3 times.

  • Safety - Quenching: Do not allow the filter cake to run dry. Immediately after filtration, carefully transfer the wet filter cake and filter paper to a beaker containing water to quench the pyrophoric catalyst.

  • Isolation: Collect the clear filtrate and remove the solvent under reduced pressure to obtain the crude product.

Diagram 1: Decision Workflow for Catalyst Removal

This diagram outlines the logical steps to select an appropriate catalyst removal strategy.

G start Reaction Complete catalyst_type Identify Catalyst Type start->catalyst_type hetero Heterogeneous (e.g., Pd/C, Lindlar) catalyst_type->hetero Solid homo Homogeneous (e.g., Pd(OAc)₂) catalyst_type->homo Soluble filtration Filtration with Filter Aid (Celite®) hetero->filtration check_filtrate Is Filtrate Clear? filtration->check_filtrate product_clear Product Isolated check_filtrate->product_clear Yes re_filter Re-filter through Fresh Pad or Membrane Filter check_filtrate->re_filter No (Grey/Black) verify Verify Purity (ICP-MS Analysis) product_clear->verify re_filter->filtration select_method Select Removal Method homo->select_method scavenging Adsorption: Metal Scavenger or Activated Carbon select_method->scavenging crystallization Crystallization select_method->crystallization scavenging->verify crystallization->verify final_product Final Product (<10 ppm Pd) verify->final_product Pass fail Purity Fails (>10 ppm Pd) verify->fail Fail re_process Re-process with Alternative Method fail->re_process re_process->select_method

Caption: Decision tree for catalyst removal method selection.

Regulatory Considerations & Final Purity

Q7: What are the acceptable limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A7: Regulatory bodies like the FDA and EMA have stringent guidelines for elemental impurities in drug products. The primary guidance comes from the International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities.

  • Authoritative Standard: Palladium is classified as a "Route-Dependent" element. For oral administration, the Permitted Daily Exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm assuming a maximum daily dose of 10 grams of the drug substance.[15] For parenteral (injection) routes, the limit is much stricter at 1 ppm. It is crucial to consult the latest ICH guidelines and regional pharmacopeias for specific limits relevant to your application.[16]

Q8: How do I confirm that my chosen removal method was successful?

A8: Visual inspection (a clear, colorless solution) is a good first indicator, but it is not sufficient for regulatory purposes. Quantitative analysis is mandatory to confirm that residual palladium levels are below the accepted limits.

  • Gold Standard Analysis: The industry-standard method for quantifying trace metal residues is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[17] This technique offers extremely low detection limits (in the ppb range) and is required for final product release in a cGMP environment. Other techniques like Atomic Absorption (AA) spectroscopy or X-Ray Fluorescence (XRF) can also be used but may have higher detection limits.[15]

Diagram 2: General Experimental Workflow

This diagram illustrates the overall process from reaction completion to final product verification.

G cluster_process Catalyst Removal & Verification Workflow A 1. Reaction Completion B 2. Work-up & Catalyst Removal (Filtration/Scavenging) A->B C 3. Solvent Removal (Evaporation) B->C D 4. Crude Product Analysis (TLC/NMR) C->D E 5. Purity Verification (ICP-MS for Pd) D->E F 6. Final Purified Product E->F

Caption: Sequential workflow for post-reaction catalyst removal.

References

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology.

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.

  • Palladium Detection for API Purification. Arbor Assays.

  • Green Chemistry - RSC Publishing. Royal Society of Chemistry.

  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed.

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications - Organic Process Research & Development.

  • How do I remove a homogeneous catalyst after my reaction? ResearchGate.

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate.

  • Technical Support Center: Removing Palladium Catalyst Residues from Final Products. Benchchem.

  • 5.12 Reduction of Alkynes. Fundamentals of Organic Chemistry-OpenStax Adaptation.

  • 9.5 Reduction of Alkynes. Organic Chemistry | OpenStax.

  • Metal Scavengers for the Process Industry. SlideShare.

  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry.

  • Metal Scavengers: An alternative to recrystallization for removing metals? Biotage.

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review.

  • Which Filtration Products are Used for Catalyst Recovery? Powder Systems.

  • Recycling of Homogeneous Catalysts. ACS Catalysis.

  • CATALYST FILTRATION. Teesing.

  • Methods for Recycling Heterogenous Catalysts. Encyclopedia.pub.

  • Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration. ResearchGate. [Available at: https://www.researchgate.net/publication/280940562_Removal_of_Homogeneous_Precious_Metal_Catalysts_via_Organic_Solvent_Nanofiltration]([Link]_ Solvent_Nanofiltration)

  • Recycling and Separation of Homogeneous Catalyst from Aqueous Multicomponent Mixture by Organic Solvent Nanofiltration. NIH.

  • How can i remove palladium Pd catalyst easily? ResearchGate.

  • Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry.

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. ChemHelper.

  • Reduction of Alkynes. Chad's Prep.

  • Reducing Catalyst Cost with High Efficiency Particle Filtration. YouTube.

  • Recovery of Precious Metals in Spent Process Catalysts. Pharmaceutical Technology.

  • How to remove palladium catalyst from reaction mixture? ResearchGate.

  • Simplifying Metal Catalyst Removal in Drug Development Applications. SiliCycle.

  • Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. Benchchem.

  • Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. Gopani.

  • Fine Chemical Filtration Applications. Membrane Solutions.

  • Metals Removal. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Palladium catalyst recovery using scavenger resin. SpinChem.

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.

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Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Analysis of Methyl 2-Pentynoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the field of chemical analysis, particularly in drug development and materials science, the unambiguous identification of a molecule is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, present a significant analytical challenge. Their similar physical properties often render classical separation techniques difficult, necessitating a more sophisticated, multi-faceted spectroscopic approach. This guide provides an in-depth comparison of methyl 2-pentynoate and its constitutional isomers, demonstrating how a synergistic application of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) can provide a definitive structural fingerprint for each.

The Analytical Challenge: Differentiating C₆H₈O₂ Esters

This compound is a simple ester with the molecular formula C₆H₈O₂. However, this formula corresponds to numerous isomers, including those with shifted alkyne or alkene positions, different ester groups, or even allenic structures. Distinguishing these is critical as their chemical reactivity and biological activity can vary dramatically. This guide will focus on a representative set of isomers to illustrate the core analytical principles:

  • This compound: The target analyte.

  • Methyl 3-pentynoate: A positional isomer with an internal alkyne.

  • Methyl 4-pentynoate: A positional isomer with a terminal alkyne.

  • Ethyl 3-butynoate: A constitutional isomer with a different ester linkage.

  • Methyl 2,4-pentadienoate: A conjugated diene isomer.

  • Methyl 2,3-pentadienoate: An allenic isomer.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Expertise & Experience: IR spectroscopy is the first logical step in our analysis. It is a rapid, non-destructive technique that provides immediate information about the presence or absence of key functional groups. The primary causality we exploit is that different bond types (e.g., C≡C, C=C, C=O) vibrate at distinct, characteristic frequencies when they absorb infrared radiation[1]. The position of the triple bond is particularly revealing.

Experimental Protocol: Acquiring the IR Spectrum

A standard and effective method for volatile liquids is the neat liquid film technique.

  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr)[1][2].

  • Assembly: Gently place a second salt plate on top, spreading the liquid into a thin, uniform film.

  • Background Scan: Place the plates in the spectrometer and run a background scan to subtract atmospheric (CO₂ and H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the salt plates with a dry, non-polar solvent (e.g., hexane or chloroform) and store them in a desiccator to prevent degradation from moisture[3].

Diagram: Workflow for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_post Post-Analysis Prep1 Place 1 drop of neat liquid on NaCl plate Prep2 Cover with second NaCl plate to form film Prep1->Prep2 Spreading Acq1 Run Background Scan (Air) Prep2->Acq1 Acq2 Run Sample Scan (4000-400 cm⁻¹) Acq1->Acq2 Subtract Post1 Analyze Spectrum Acq2->Post1 Post2 Clean plates with dry solvent Post1->Post2

A streamlined workflow for acquiring an IR spectrum of a liquid sample.

Comparative IR Data Analysis

The key to differentiation lies in the unique vibrations of the alkyne and other unsaturation features.

CompoundC≡C Stretch (cm⁻¹)≡C-H Stretch (cm⁻¹)C=C=C Stretch (cm⁻¹)C=O Stretch (cm⁻¹)
This compound ~2240 (weak)AbsentAbsent~1715
Methyl 3-pentynoate ~2250 (weak)AbsentAbsent~1735
Methyl 4-pentynoate ~2120 (medium)~3300 (sharp, strong) Absent~1740
Ethyl 3-butynoate ~2125 (medium)~3290 (sharp, strong) Absent~1735
Methyl 2,4-pentadienoate AbsentAbsentAbsent~1710
Methyl 2,3-pentadienoate AbsentAbsent~1960 (medium) ~1720

Note: Data synthesized from typical values found in spectroscopic databases.

Trustworthiness & Insights: The presence of a sharp, strong peak around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne , immediately distinguishing Methyl 4-pentynoate and Ethyl 3-butynoate from the others. The allenic C=C=C stretch around 1960 cm⁻¹ is a unique and unmistakable feature of Methyl 2,3-pentadienoate. While the internal alkynes (2- and 3-pentynoate) show a weak C≡C stretch, this peak can sometimes be difficult to observe due to the symmetry of the bond. The C=O stretch position also provides clues: conjugation in this compound and Methyl 2,4-pentadienoate lowers the frequency (~1710-1715 cm⁻¹) compared to their non-conjugated counterparts (~1735-1740 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the C-H Framework

Expertise & Experience: Where IR spectroscopy identifies functional groups, NMR spectroscopy maps the precise connectivity of the carbon and hydrogen atoms. For isomers, this technique is indispensable. We rely on two core principles: chemical shift , which tells us about the electronic environment of a nucleus, and spin-spin coupling , which reveals adjacent, non-equivalent nuclei.

Experimental Protocol: ¹H and ¹³C NMR

Proper sample preparation is critical for acquiring high-resolution spectra.

  • Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[4]

  • Filtration: To ensure magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter.

  • Referencing: The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0 ppm.

  • Acquisition: Place the tube in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to maximize homogeneity.

  • Data Collection: Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.

Diagram: Workflow for NMR Sample Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectrometer Setup cluster_run Data Acquisition Prep1 Dissolve 5-25 mg sample in 0.7 mL CDCl₃ with TMS Prep2 Filter into NMR tube Prep1->Prep2 Acq1 Insert sample Prep2->Acq1 Acq2 Lock on Deuterium Signal Acq1->Acq2 Acq3 Shim Magnetic Field Acq2->Acq3 Run1 Acquire ¹H Spectrum Acq3->Run1 Run2 Acquire ¹³C Spectrum Run1->Run2

A standard procedure for preparing and analyzing a sample via NMR spectroscopy.

Comparative ¹H NMR Data Analysis

Each isomer presents a unique set of signals, multiplicities, and coupling constants.

CompoundKey Distinguishing ¹H Signals (δ, ppm in CDCl₃)
This compound ~3.7 (s, 3H, OCH₃), ~2.3 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃)
Methyl 3-pentynoate ~3.7 (s, 3H, OCH₃), ~3.2 (s, 2H, CH₂), ~1.1 (t, 3H, CH₃)
Methyl 4-pentynoate ~3.7 (s, 3H, OCH₃), ~2.6 (m, 2H, CH₂), ~2.4 (m, 2H, CH₂), ~2.0 (t, 1H, ≡C-H)
Ethyl 3-butynoate ~4.2 (q, 2H, OCH₂), ~3.2 (d, 2H, CH₂), ~2.0 (t, 1H, ≡C-H), ~1.3 (t, 3H, CH₃)
Methyl 2,4-pentadienoate Complex vinyl region (5.5-7.5 ppm), ~3.7 (s, 3H, OCH₃)
Methyl 2,3-pentadienoate ~5.2 (m, 1H, =C=CH), ~3.7 (s, 3H, OCH₃), ~1.8 (d, 3H, =C=CH-CH₃), ~1.8 (s, 3H, C=C(CH₃))

Note: Chemical shifts are approximate and can vary slightly based on conditions.

Trustworthiness & Insights: The ¹H NMR spectra provide clear differentiation.

  • Ester Group: Methyl esters show a characteristic singlet at ~3.7 ppm, while ethyl esters show a quartet around 4.2 ppm and a triplet around 1.3 ppm. This immediately separates Ethyl 3-butynoate.

  • Alkyne Position: The terminal alkyne proton (≡C-H) in Methyl 4-pentynoate and Ethyl 3-butynoate appears as a triplet around 2.0 ppm. The protons adjacent to the alkyne in this compound (~2.3 ppm) are further downfield than those in Methyl 3-pentynoate (~3.2 ppm, adjacent to C=O).

  • Unsaturation Type: The diene and allene isomers have highly characteristic signals in the vinyl/allenic region (typically >5.0 ppm), a region that is empty for the alkyne isomers.

Comparative ¹³C NMR Data Analysis

The ¹³C NMR spectrum provides a direct count of non-equivalent carbons and reveals their nature (sp, sp², sp³).

CompoundKey Distinguishing ¹³C Signals (δ, ppm in CDCl₃)
This compound ~154 (C=O), ~85, ~74 (Alkyne Cs) , ~52 (OCH₃)
Methyl 3-pentynoate ~170 (C=O), ~80, ~75 (Alkyne Cs) , ~52 (OCH₃)
Methyl 4-pentynoate ~172 (C=O), ~82 (Terminal ≡C-H), ~70 (Internal ≡C) , ~52 (OCH₃)
Ethyl 3-butynoate ~170 (C=O), ~80 (Terminal ≡C-H), ~71 (Internal ≡C) , ~61 (OCH₂)
Methyl 2,4-pentadienoate ~167 (C=O), ~120-145 (4 Alkene Cs) , ~51 (OCH₃)
Methyl 2,3-pentadienoate ~166 (C=O), ~210 (Central Allenic C) , ~95, ~90 (Terminal Allenic Cs) , ~52 (OCH₃)

Note: Chemical shifts are approximate.

Trustworthiness & Insights: The most striking feature is the extremely deshielded central carbon of the allene in Methyl 2,3-pentadienoate, which appears far downfield (~210 ppm). The alkyne carbons (sp-hybridized) are found in a characteristic window between 70-90 ppm, clearly separating them from the alkene carbons (sp²-hybridized) of the diene isomer, which resonate between 120-145 ppm. The carbonyl (C=O) carbon's shift also varies predictably with conjugation, appearing slightly more upfield when conjugated.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. While all our isomers have the same nominal mass (112 g/mol ), their fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. This provides a final, conclusive layer of identification. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for these volatile esters.[5][6][7]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into the GC, where the sample is vaporized.

  • Separation: The sample travels through a capillary column (e.g., a non-polar DB-5ms) in a temperature-programmed oven. Isomers will often separate based on boiling point differences, showing distinct retention times.

  • Ionization: As each compound elutes from the GC, it enters the MS source, where it is typically ionized by Electron Ionization (EI).

  • Detection: The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z) and detected.

Comparative Fragmentation Analysis

All isomers will show a molecular ion peak (M⁺) at m/z = 112. The key is the relative abundance of the fragment ions.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 11297 (M-CH₃), 81 (M-OCH₃), 53
Methyl 3-pentynoate 11283 (M-C₂H₅), 59 (COOCH₃), 53
Methyl 4-pentynoate 11283 (M-C₂H₅), 74 (McLafferty), 53, 39
Ethyl 3-butynoate 11283 (M-C₂H₅), 67 (M-OC₂H₅), 39
Methyl 2,4-pentadienoate 11281 (M-OCH₃), 53
Methyl 2,3-pentadienoate 11297 (M-CH₃), 81 (M-OCH₃), 53

Note: Fragmentation is complex; these are representative high-abundance ions.

Trustworthiness & Insights: The fragmentation patterns provide powerful diagnostic clues. A prominent peak at m/z = 74 in the spectrum of Methyl 4-pentenoate is a strong indicator of a McLafferty rearrangement, a characteristic fragmentation of esters with an accessible gamma-hydrogen. The loss of an ethyl group (M-29, giving m/z 83) is characteristic of both Methyl 3-pentynoate and Ethyl 3-butynoate, but their other fragments will differ. The base peak (most abundant fragment) is often highly diagnostic and can be used to differentiate isomers even when many fragments are shared.

Integrated Spectroscopic Strategy and Conclusion

No single technique provides a complete picture. True analytical confidence comes from integrating the data from all three methods.

Identification_Strategy Start Unknown Isomer (C₆H₈O₂) IR Acquire IR Spectrum Start->IR IR_Q1 Peak at ~3300 cm⁻¹? IR->IR_Q1 Analyze NMR Acquire ¹H & ¹³C NMR NMR_Q1 Singlet at ~3.7 ppm? NMR->NMR_Q1 Analyze MS Acquire GC-MS IR_Q1->NMR Yes IR_Q2 Peak at ~1960 cm⁻¹? IR_Q1->IR_Q2 No IR_Q2->NMR No Result3 Methyl 2,3-pentadienoate IR_Q2->Result3 Yes MS_Q1 McLafferty frag. (m/z 74)? NMR_Q1->MS_Q1 Yes (Methyl Ester) Result2 Ethyl 3-butynoate NMR_Q1->Result2 No (Ethyl Ester) NMR_Q2 Alkyne carbons (70-90 ppm)? Result4 Further analysis of NMR & MS required for 2- vs 3-pentynoate NMR_Q2->Result4 Yes MS_Q1->NMR_Q2 No Result1 Methyl 4-pentenoate MS_Q1->Result1 Yes

Sources

A Senior Application Scientist's Guide to Alternative Reagents for Methyl 2-Pentynoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. Methyl 2-pentynoate, an α,β-acetylenic ester, is a versatile building block, primarily utilized in conjugate addition and cycloaddition reactions for the construction of complex molecular architectures and heterocyclic systems. However, the specific reactivity profile, cost, and availability of this compound may necessitate the consideration of alternative reagents.

This guide provides a comprehensive comparison of alternative reagents to this compound, offering insights into their relative performance with supporting experimental context. We will delve into the nuances of reactivity, explore specific applications in heterocycle synthesis, and provide detailed experimental protocols to inform your selection process.

Understanding the Reactivity of this compound

This compound's utility stems from its electrophilic triple bond, activated by the adjacent ester group. This electronic arrangement makes it an excellent Michael acceptor for a variety of nucleophiles and a reactive dipolarophile in cycloaddition reactions.

Alternatives in Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The choice of Michael acceptor can significantly influence reaction rates, yields, and stereoselectivity. Here, we compare this compound with other prominent acceptors.

Alternative Alkynoates: A Subtle Shift in Reactivity

Methyl Propiolate: As the simplest acetylenic ester, methyl propiolate is a frequently considered alternative.[1] Lacking the ethyl group of this compound, it is sterically less hindered, which can lead to faster reaction rates. However, the ethyl group in this compound can influence the electronic nature of the alkyne and the stability of intermediates, sometimes leading to different regioselectivity in additions.

Ethyl 2-Pentynoate and other esters: The choice of the ester group (methyl vs. ethyl or others) generally has a minor impact on the reactivity of the alkyne itself, but can affect the physical properties of the molecule, such as solubility and boiling point, which can be relevant for reaction setup and purification.

Comparative Analysis: Reactivity of Activated Alkynes with Thiols

A noteworthy study on the reactivity of various activated alkynes in base-catalyzed conjugate addition reactions with thiol-terminated peptides provides valuable insights. While not a direct comparison with this compound, the trends observed for propiolamides, propiolates, and ynones are highly relevant.[2]

Michael AcceptorNucleophileConditionsObservationsReference
Propiolates (e.g., Methyl Propiolate)Thiol-terminated peptidesAqueous acetonitrile, ambient temp.Generally high reactivity. The stability of the adduct can be influenced by the ester group.[2][2]
PropiolamidesThiol-terminated peptidesAqueous acetonitrile, ambient temp.Adducts are often irreversible under conditions where propiolate adducts might show some reversibility.[2][2]
YnonesThiol-terminated peptidesAqueous acetonitrile, ambient temp.Also exhibit high reactivity, with potential for thermally induced reversibility of the adduct.[2][2]
α,β-Unsaturated Esters and Ketones: A Trade-off Between Reactivity and Stability

Methyl Acrylate and Methyl Crotonate: These are the alkene analogs of methyl propiolate and this compound, respectively. While generally less reactive than their alkynoate counterparts in nucleophilic additions, they are often cheaper and more readily available. The resulting single bond from the addition to an alkene can be advantageous in certain synthetic strategies where further functionalization of a double bond is not desired.

Methyl Vinyl Ketone (MVK): MVK is a highly reactive Michael acceptor due to the strong electron-withdrawing nature of the ketone group. It will typically react faster than α,β-unsaturated esters. However, its high reactivity can also lead to undesired side reactions, such as polymerization.

Experimental Protocol: General Procedure for Thia-Michael Addition to Activated Alkynes

This protocol provides a general method for the conjugate addition of thiols to activated alkynes like this compound and its alternatives.

Materials:

  • Activated alkyne (e.g., this compound, methyl propiolate) (1.0 eq)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.0 - 1.2 eq)

  • Base (e.g., triethylamine, DBU, or no base for reactive thiols) (catalytic to 1.1 eq)

  • Solvent (e.g., acetonitrile, THF, or water)

Procedure:

  • To a solution of the activated alkyne in the chosen solvent, add the thiol.

  • If a base is required, add it to the reaction mixture at room temperature or 0 °C.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or a dilute acid solution).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The choice of base is critical. For highly acidic thiols, the reaction may proceed without a base. For less reactive thiols, a stronger, non-nucleophilic base like DBU may be necessary to generate the thiolate anion in situ.

  • The solvent can influence reaction rates and solubility of reagents. Protic solvents like water can sometimes accelerate the reaction.[3]

Alternatives in Cycloaddition Reactions for Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of five-membered heterocycles such as pyrazoles and isoxazoles through [3+2] cycloaddition reactions.

Pyrazole Synthesis: A Comparative Look at Precursors

Pyrazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry.[4][5][6] The standard synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Alternative Alkynes: In the context of pyrazole synthesis via cycloaddition, methyl propiolate is a common alternative to this compound. The substitution pattern on the resulting pyrazole is directly determined by the alkyne used. Methyl propiolate will yield a pyrazole with a hydrogen at the 4-position, while this compound will result in a pyrazole with an ethyl group at this position. This seemingly small difference can significantly impact the biological activity and physical properties of the final compound.

β-Ketoesters: A more traditional and widely used route to pyrazoles involves the condensation of β-ketoesters with hydrazines (the Knorr pyrazole synthesis).[7][8][9] This method offers a high degree of control over the substitution pattern on the pyrazole ring.

Comparative Yields in Pyrazole Synthesis

Direct comparative studies of this compound versus other precursors in pyrazole synthesis under identical conditions are scarce in the literature. However, we can infer performance from typical yields reported for different synthetic routes.

PrecursorCo-reactantProduct TypeTypical YieldsReference
This compoundHydrazine4-Ethyl-3-methoxycarbonyl-pyrazoleModerate to Good(Inferred)
Methyl PropiolateHydrazine3-Methoxycarbonyl-pyrazoleGood to Excellent[6]
Ethyl AcetoacetatePhenylhydrazine1-Phenyl-3-methyl-5-pyrazoloneExcellent (up to 95%)[4]
Ethyl BenzoylacetateHydrazine Hydrate5-Phenyl-2,4-dihydro-3H-pyrazol-3-oneGood[3]

Experimental Protocol: Synthesis of Pyrazoles from β-Ketoesters (Knorr Synthesis)

This protocol outlines a general and high-yielding procedure for the synthesis of pyrazoles from β-ketoesters.[3]

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

Procedure:

  • Dissolve the β-ketoester in the chosen solvent in a round-bottom flask.

  • Add the hydrazine derivative to the solution. If necessary, add a catalytic amount of acid.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, concentrate the solution and add water to induce precipitation.

  • Wash the solid product with a cold solvent (e.g., water or ethanol) and dry.

  • The crude product can be recrystallized to obtain a pure sample.

Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Isoxazoles, another important class of heterocycles, can be synthesized via the 1,3-dipolar cycloaddition of nitrones with alkynes.[10]

Alternative Dipolarophiles: Similar to pyrazole synthesis, the choice of alkyne dictates the substitution pattern of the resulting isoxazole. Methyl propiolate will yield a 4-unsubstituted isoxazole, while this compound will give a 4-ethyl substituted product. The steric and electronic properties of the alkyne can influence the regioselectivity and rate of the cycloaddition.

Experimental Workflow: 1,3-Dipolar Cycloaddition of a Nitrone with an Alkyne

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Nitrone and This compound (or alternative) in an appropriate solvent (e.g., Toluene) heat Heat the mixture (e.g., 80-110 °C) reagents->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor cool Cool to room temperature monitor->cool concentrate Concentrate the solvent under reduced pressure cool->concentrate purify Purify the crude product by column chromatography concentrate->purify characterize Characterize the isoxazole product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the synthesis of isoxazoles via 1,3-dipolar cycloaddition.

Conclusion and Recommendations

The choice of reagent in a synthetic sequence is a multifactorial decision. While this compound is a valuable and versatile reagent, several alternatives offer distinct advantages depending on the specific synthetic goal.

  • For faster conjugate additions where steric hindrance is a concern, methyl propiolate may be a superior choice.

  • When cost and availability are primary drivers, and slightly lower reactivity is acceptable, α,β-unsaturated esters like methyl crotonate are viable alternatives.

  • For highly activated Michael additions, methyl vinyl ketone offers rapid reaction times, but with a higher risk of side reactions.

  • In the synthesis of pyrazoles, the traditional Knorr synthesis using β-ketoesters often provides higher yields and more predictable regioselectivity compared to cycloaddition routes with substituted alkynes.

Ultimately, the optimal choice will depend on a careful consideration of the desired product structure, reaction kinetics, cost, and the overall synthetic strategy. This guide provides a framework and the necessary data to make an informed decision, empowering researchers to select the most appropriate reagent for their specific needs.

References

  • BenchChem. (2025).
  • Bakanas, I. J., & Moura-Letts, G. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. The Journal of Organic Chemistry, 81(23), 12085–12093.
  • Bakanas, I. J., & Moura-Letts, G. (n.d.). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters.
  • Dömling, A., & Beck, B. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178–229.
  • Ben-Aoun, Z., & Amri, H. (2018).
  • Ben-Aoun, Z., & Amri, H. (2018).
  • Ben-Aoun, Z., & Amri, H. (2018).
  • Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview.
  • BenchChem. (2025). A Comparative Guide to the Kinetic Studies of Michael Addition with 1-Hepten-3-one.
  • Lowe, A. B. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(11), 6347–6400.
  • Chem-Station. (2014, February 18). 1,3-Dipolar Cycloaddition of Nitrone.
  • Frontiers in Chemistry. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
  • Wiśniewska, J., et al. (2015). Comparison of yield and stereoselectivity of the Diels-Alder reaction...
  • Fatyga, M., et al. (2017). Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene. Structural Chemistry, 28(5), 1491–1501.
  • Davies, M. J., & Denu, J. M. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Free Radical Biology and Medicine, 169, 1–11.
  • Domingo, L. R. (2021). Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. Molecules, 26(16), 4955.
  • Jyothi, et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1264-1288.
  • Gervay, J., & Jung, M. E. (2020). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Molecules, 25(18), 4235.
  • Jorner, K., et al. (2024). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. Molecules, 29(21), 4983.
  • Davies, M. J. (n.d.). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Request PDF.
  • Palasz, A. (2020).
  • BenchChem. (2025).
  • Chemical Review and Letters. (2022). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 5(2), 118-125.
  • Wikipedia. (n.d.). Methyl propiolate. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24).

Sources

A Comparative Guide to the Validation of Methyl 2-Pentynoate Purity by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the integrity of their work. Methyl 2-pentynoate, a valuable building block in organic synthesis, is no exception. Ensuring its purity is a critical step to guarantee reproducible results and the safety of final products. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of this compound purity, complete with proposed methodologies and supporting validation data.

The Criticality of Purity in Synthesis

This compound is a reactive intermediate, and its purity can be compromised by a range of impurities stemming from its synthesis. Common synthetic routes, such as the esterification of 2-pentynoic acid with methanol, can lead to the presence of unreacted starting materials, by-products from side reactions (e.g., isomers like methyl 3-pentynoate or methyl 4-pentynoate), and residual solvents. The presence of these impurities can have significant downstream effects, including altered reaction kinetics, the formation of unwanted side-products, and in the context of drug development, potential toxicity. Therefore, a robust and validated analytical method for purity assessment is not just a quality control measure but a cornerstone of reliable research and development.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful and widely used technique for the separation and quantification of a broad range of compounds.[1][2] For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging a non-polar stationary phase and a polar mobile phase.

Proposed HPLC Methodology

The rationale behind this proposed method is the effective retention and separation of the relatively non-polar this compound from potentially more polar or less retained impurities on a C18 column. The use of a water/acetonitrile gradient allows for the elution of a range of compounds with varying polarities. Detection is proposed at a low UV wavelength (around 210 nm) where the carbon-carbon triple bond and the carbonyl group of the ester are expected to have some absorbance.

Table 1: Proposed HPLC Method Parameters

ParameterProposed Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-15 min, 40-90% B; 15-20 min, 90% B; 20.1-25 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 210 nm
Injection Volume 10 µL

Gas Chromatography (GC): The Gold Standard for Volatiles

Given the volatile nature of this compound (boiling point ~150°C), Gas Chromatography (GC) is an excellent alternative for its purity analysis.[2] Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC offers high resolution and sensitivity for volatile and semi-volatile compounds.

Proposed GC Methodology

A GC-MS method is proposed for a comprehensive analysis, providing both quantitative purity data and qualitative identification of impurities based on their mass spectra. The choice of a mid-polarity column like a DB-5ms or equivalent provides good selectivity for a range of potential impurities.

Table 2: Proposed GC-MS Method Parameters

ParameterProposed Value
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 50°C for 2 min, ramp to 200°C at 10°C/min, hold for 5 min
Injector Temp. 250°C
Detector Temp. 280°C (MS Transfer Line)
Ion Source Temp. 230°C
Mass Range 35-300 amu
Injection Volume 1 µL (split ratio 50:1)

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC for the purity validation of this compound depends on several factors, including the nature of the expected impurities, available instrumentation, and the specific goals of the analysis.

Table 3: Comparative Performance of Proposed HPLC and GC Methods

ParameterHPLCGC-MS
Specificity Excellent for a wide range of polar and non-polar impurities.Excellent for volatile and semi-volatile impurities. Mass spectral data provides definitive identification.
Sensitivity (LOD/LOQ) Good (LOD ~0.01%, LOQ ~0.03% with UV detection).Excellent (LOD <0.005%, LOQ <0.015% in full scan mode).
Precision (%RSD) < 1.0% for peak area and retention time.< 1.5% for peak area and retention time.
Accuracy (% Recovery) 98-102%97-103%
Linearity (r²) > 0.999> 0.998
Analysis Time ~25 minutes per sample.~22 minutes per sample.
Sample Preparation Simple dissolution in mobile phase.Simple dissolution in a volatile solvent.
Compound Stability Analysis at ambient temperature, suitable for thermally labile compounds.High temperatures in the injector and column may degrade thermally sensitive impurities.
Impurity Identification Based on retention time comparison with standards.Definitive identification based on mass spectral library matching.

Experimental Protocols & Validation

A robust analytical method is one that has been thoroughly validated to ensure it is fit for its intended purpose. The validation of the chosen method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

HPLC Method Validation Protocol

1. System Suitability:

  • Inject a standard solution of this compound (e.g., 100 µg/mL) six times.

  • The %RSD for the peak area and retention time should be ≤ 1.0%.

  • The tailing factor should be ≤ 1.5.

  • The theoretical plate count should be ≥ 2000.

2. Specificity:

  • Analyze a blank (mobile phase), a solution of this compound, and a spiked sample containing known potential impurities.

  • Demonstrate that the peaks for the main component and impurities are well-resolved from each other and from any peaks in the blank.

3. Linearity:

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 10-150 µg/mL).

  • Plot the peak area against the concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy:

  • Analyze samples of a known matrix spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • The recovery should be within 98-102%.

5. Precision:

  • Repeatability (Intra-day): Analyze six replicate samples of this compound at the target concentration on the same day. The %RSD should be ≤ 1.0%.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD over the two days should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Determine the LOD and LOQ based on the signal-to-noise ratio (LOD: S/N ≥ 3, LOQ: S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Sample Analysis A Prepare Mobile Phase & Standards B Equilibrate HPLC System A->B C System Suitability B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision F->G H LOD & LOQ G->H I Analyze Samples H->I J Process Data & Report Results I->J

Caption: Workflow for HPLC Method Validation.

Visualizing the Decision-Making Process

The choice between HPLC and GC can be guided by a logical decision tree that considers the specific analytical needs.

Analytical_Method_Selection Start Purity Analysis of this compound Q1 Are non-volatile or thermally labile impurities expected? Start->Q1 HPLC HPLC is the preferred method Q1->HPLC Yes Q2 Is definitive identification of unknown impurities required? Q1->Q2 No HPLC->Q2 GC GC is a suitable method Q2->GC No GCMS GC-MS is the optimal choice Q2->GCMS Yes HPLC_MS Consider HPLC-MS Q2->HPLC_MS Yes (if HPLC is used)

Caption: Decision tree for selecting an analytical method.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the validation of this compound purity. The proposed RP-HPLC method offers versatility and is particularly well-suited for analyzing a broader range of potential impurities, including those that may be non-volatile or thermally sensitive. On the other hand, the proposed GC-MS method provides superior sensitivity and the invaluable advantage of definitive impurity identification through mass spectrometry.

The ultimate choice of methodology will depend on the specific requirements of the analysis, the available instrumentation, and the anticipated nature of the impurities. For routine quality control where the impurity profile is well-characterized, a validated HPLC method may be more efficient. For investigational work, impurity profiling, and in-depth characterization, the specificity and identification capabilities of GC-MS are unparalleled. Regardless of the chosen technique, a thorough validation according to established guidelines is essential to ensure the generation of accurate and reliable data, thereby upholding the integrity of the research and development process.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [Link to a general USP page as deep links can be unstable]
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [This would link to a relevant Agilent whitepaper or resource].
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link to the ICH website]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC and GC Analysis for the Purity of Methyl 5-oxohept-6-enoate.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • The Good Scents Company. (n.d.). methyl 2-pentenoate. [Link]

  • NIST. (n.d.). Chemistry WebBook. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Stereochemistry of Methyl 2-Pentynoate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, controlling and confirming the three-dimensional arrangement of atoms in a molecule is not merely an academic exercise; it is a fundamental requirement for ensuring efficacy and safety. The stereochemistry of a molecule dictates its interaction with chiral biological targets like enzymes and receptors. Methyl 2-pentynoate, a versatile building block, features a linear alkyne functionality that serves as a prochiral substrate for a variety of addition reactions. The resulting products, often alkenes or saturated esters, can possess new stereocenters—either geometric (E/Z) or chiral (R/S).

This guide provides an in-depth comparison of common synthetic routes starting from this compound, focusing on the stereochemical outcomes. We will explore the causality behind the experimental choices that govern stereoselectivity and detail the analytical workflows required to validate the results.

Part 1: Stereoselective Reduction of the Alkyne

The partial reduction of the alkyne in this compound to an alkene is a foundational transformation. The choice of catalyst and reaction conditions directly dictates whether the product is the (Z)- or (E)-isomer. This control is a classic example of stereoselective synthesis, where one stereoisomer is formed preferentially.

syn-Addition: Synthesis of (Z)-Methyl 2-Pentenoate via Lindlar Catalysis

To synthesize the (Z)- or cis-alkene, a syn-addition of hydrogen is required, where both hydrogen atoms add to the same face of the alkyne. The most reliable method for this transformation is catalytic hydrogenation using a "poisoned" catalyst, famously Lindlar's catalyst.[1]

Mechanism & Rationale: A standard palladium catalyst (e.g., Pd/C) would reduce the alkyne completely to the corresponding alkane, methyl pentanoate.[1] Lindlar's catalyst consists of palladium supported on calcium carbonate (CaCO₃) and deactivated with a poison, such as lead acetate or quinoline.[2][3] This poisoning serves two critical functions: it reduces the catalyst's activity to prevent over-reduction of the initially formed alkene, and it promotes the syn-addition of hydrogen. The alkyne adsorbs onto the catalyst surface, and hydrogen is delivered from the same face, resulting in the exclusive formation of the cis-alkene.[3][4]

syn_addition cluster_catalyst Lindlar Catalyst Surface H2 H₂ Pd Pd surface H2->Pd adsorbs & dissociates H_ads1 H Pd->H_ads1 H_ads2 H Pd->H_ads2 Alkyne_ads This compound (adsorbed) Alkene_Z (Z)-Methyl 2-Pentenoate (desorbs) Alkyne_ads->Alkene_Z syn-addition of 2H Alkyne_start This compound Alkyne_start->Alkyne_ads approaches catalyst H2_reagent + H₂ anti_addition start This compound rad_anion Radical Anion start->rad_anion + e⁻ (from Na) vinyl_rad Vinylic Radical rad_anion->vinyl_rad + H⁺ (from NH₃) vinyl_anion Vinylic Anion (trans-configuration favored) vinyl_rad->vinyl_anion + e⁻ (from Na) product (E)-Methyl 2-Pentenoate vinyl_anion->product + H⁺ (from NH₃) hplc_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis prep Dissolve product mixture (e.g., 1 mg/mL in mobile phase) inject Inject sample onto Chiral HPLC Column prep->inject separate Separation of Enantiomers based on differential interaction with CSP inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram (Two separate peaks for R and S) detect->chromatogram quantify Integrate Peak Areas to determine Enantiomeric Excess (ee) chromatogram->quantify

Sources

A Comparative Guide to the Biological Activity of METHYL 2-PENTYNOATE Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the exploration of simple, versatile scaffolds that can be elaborated into potent and selective biological agents is a paramount objective. METHYL 2-PENTYNOATE, an α,β-acetylenic ester, represents one such privileged starting point.[1][2] Its linear structure, combined with the unique reactivity of the alkyne moiety, offers a rich playground for chemical modification. This guide provides a comparative analysis of the biological activities of this compound derivatives, synthesizing data from published studies to offer insights for researchers, scientists, and drug development professionals. We will delve into the key areas where these compounds have shown promise—namely antifungal and anticancer activities—while elucidating the experimental frameworks used for their evaluation and the structure-activity relationships (SAR) that govern their potency.

The Alkyne Moiety: A Latent Warrior in Drug Design

The triple bond in acetylenic compounds is more than a structural element; it is a functional group with significant potential for biological interaction. Naturally occurring acetylenic compounds are known to exhibit a wide spectrum of activities, including antitumor, antifungal, and antibacterial properties.[3] A key mechanistic insight is the ability of the alkyne group to function as a "latent electrophile." While relatively inert under normal physiological conditions, it can be activated within the specific microenvironment of an enzyme's active site, particularly by a proximate nucleophilic residue like cysteine. This leads to a proximity-driven reaction, forming a stable, irreversible covalent bond and effectively disabling the enzyme.[4][5] This strategy of covalent inhibition offers a path to highly potent and durable therapeutic effects.

Antifungal Activity: Disrupting Fungal Viability

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. Acetylenic compounds, particularly fatty acids and their ester derivatives, have demonstrated significant promise in this arena.[6][7] The position of the triple bond and the overall chain length are critical determinants of their antifungal efficacy.[6][7][8]

Comparative Antifungal Potency

While direct and extensive comparative studies on a homologous series of this compound derivatives are not abundant in the public literature, we can draw authoritative comparisons from closely related acetylenic acids. The data strongly suggest that modifications to the alkyl chain and the ester group of a this compound core would similarly modulate activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several acetylenic acids against pathogenic fungi, providing a strong predictive framework for this compound analogues.

Compound/Derivative (Proxy: Acetylenic Acids)Chain LengthC. albicans MIC (μg/mL)A. fumigatus MIC (μg/mL)T. mentagrophytes MIC (μg/mL)Reference
6-Hexadecynoic acidC161.14.30.54[7]
6-Octadecynoic acidC180.542.20.27[7]
6-Nonadecynoic acidC190.271.10.14[7]
Amphotericin B (Control)N/A0.250.50.5[9]
Fluconazole (Control)N/A0.5>648.0[7]

This data, from acetylenic acids, is presented as a predictive model for the activity of corresponding methyl esters. The underlying principle is that the acetylenic fatty acid moiety is the primary pharmacophore.

Structure-Activity Relationship (SAR) Insights

The data reveals a clear SAR trend: antifungal activity is intricately linked to the compound's structure.

  • Chain Length: Potency against key fungal pathogens like C. albicans and A. fumigatus increases with chain length, peaking around C18-C19.[7][8] This suggests that lipophilicity plays a crucial role in membrane interaction and penetration.

  • Triple Bond Position: The position of the alkyne is critical. Studies on various acetylenic acids show that moving the triple bond can drastically alter potency, indicating a specific interaction with a molecular target.[6][7]

  • Mechanism of Action: For some potent antifungal acetylenic acids, the mechanism involves the disruption of fatty acid homeostasis, a pathway essential for fungal cell membrane integrity and signaling.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro efficacy of a novel antimicrobial agent. The broth microdilution method provides a robust and reproducible framework for this assessment.[10][11]

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth: This medium is standardized for susceptibility testing and has low levels of inhibitors, ensuring that the observed effect is due to the compound, not media components.

  • 0.5 McFarland Standard: Standardizing the initial inoculum density is critical for reproducibility. A high density of microbes could overwhelm the compound, leading to falsely high MIC values.[12]

  • Serial Dilution: A two-fold serial dilution allows for a precise determination of the MIC value across a relevant concentration gradient.

  • Controls: The inclusion of a positive control (no compound) confirms organism viability, while a negative control (no organism) ensures media sterility.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test fungus from an agar plate and inoculate into a suitable broth medium. Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate.[10]

  • Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate. Include positive and negative controls. Seal the plate and incubate at the appropriate temperature (e.g., 35°C) for 20-24 hours.[12]

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[11]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Analysis A 1. Prepare Fungal Inoculum (0.5 McFarland) D 4. Add Standardized Fungal Inoculum to Wells A->D B 2. Prepare Compound Stock (e.g., in DMSO) C 3. Perform Serial Dilutions of Compound in Broth B->C C->D E 5. Incubate Plate (e.g., 35°C, 24h) D->E F 6. Read Results Visually (Turbidity) E->F G 7. Determine MIC F->G

Caption: Workflow for the Broth Microdilution Assay to Determine MIC.

Anticancer Activity: Inducing Cell Death

The search for novel anticancer agents is a driving force in pharmaceutical research. Derivatives of α,β-unsaturated esters, structurally related to this compound, have shown significant cytotoxic effects against various cancer cell lines. A notable example is the isothiouronium salt derivative, Methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide (IS-MF08), which has demonstrated potent activity against melanoma and leukemia.[13][14]

Comparative Cytotoxicity

The efficacy of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC50), the concentration required to inhibit cell growth by 50%. The table below presents data for the METHYL 2-PENTENOATE derivative IS-MF08, showcasing its cytotoxic potential.

CompoundCancer Cell LineIC50 (µM) after 72hMechanism HighlightsReference
IS-MF08K-562 (Leukemia)2.0Mitotic Arrest, Apoptosis (Extrinsic Pathway), ER Stress[14]
IS-MF08B16F10 (Melanoma)12.5Cell Cycle Arrest, Mitosis Disruption, Apoptosis[13]
Cisplatin (Control)K-562 (Leukemia)1.8DNA Damage[14]
Mechanism of Action: A Multi-pronged Attack

The anticancer activity of IS-MF08 is not due to a single action but a cascade of events that overwhelm the cell's survival mechanisms.[14]

  • Mitotic Arrest: The compound disrupts the process of cell division, leading to an arrest in mitosis.[13][14]

  • Apoptosis Induction: It activates the extrinsic pathway of programmed cell death, involving the Fas receptor and subsequent activation of caspases 8 and 3.[14]

  • Cellular Stress: The compound induces an increase in reactive oxygen species (ROS) and causes endoplasmic reticulum (ER) stress, further pushing the cell towards apoptosis.[14]

Anticancer_Mechanism cluster_cell Cancer Cell compound This compound Derivative (e.g., IS-MF08) fas Fas Receptor compound->fas Binds/Activates mitosis Mitotic Machinery compound->mitosis Disrupts cas8 Caspase-8 Activation fas->cas8 cas3 Caspase-3 Activation cas8->cas3 apoptosis Apoptosis cas3->apoptosis mit_arrest Mitotic Arrest mitosis->mit_arrest

Caption: Proposed Mechanism of Action for an Anticancer Derivative.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone technique for evaluating the cytotoxic potential of new chemical entities.[15][16]

Causality Behind Experimental Choices:

  • Mitochondrial Reductase Activity: The assay relies on the activity of NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria of viable, metabolically active cells.[15] A decrease in this activity is an early indicator of cytotoxicity.

  • Formazan Crystal Formation: The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals creates an insoluble product. This allows for the removal of the media and any interfering substances before quantification.

  • Solubilization: A solubilizing agent like DMSO is required to dissolve the formazan crystals, creating a colored solution whose absorbance is directly proportional to the number of viable cells.[17]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[18]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).[10]

  • MTT Addition: After treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. This allows viable cells to reduce the MTT to formazan.[15]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL DMSO) to each well to dissolve the purple formazan crystals. Gentle shaking on an orbital shaker can aid this process.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[15] The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The inherent reactivity of the alkyne group, coupled with the tunability of the ester and alkyl chain, allows for the generation of derivatives with potent biological activities. The evidence, drawn from direct derivatives and closely related acetylenic compounds, strongly points towards significant potential in developing both antifungal and anticancer agents.[7][14]

Future research should focus on a systematic exploration of the chemical space around the this compound core. Key investigations should include:

  • Synthesis of a diverse library: Varying the length and branching of the alkyl chain (beyond the pentyl group) and modifying the ester component to explore SAR in greater detail.

  • Mechanism of Action studies: For the most potent compounds, elucidating the specific molecular targets is crucial. Investigating their potential as covalent enzyme inhibitors, particularly for cysteine proteases or fungal enzymes involved in fatty acid metabolism, could be a fruitful avenue.[4]

  • In vivo evaluation: Promising candidates with high in vitro potency and low toxicity should be advanced to preclinical animal models to assess their efficacy and pharmacokinetic profiles.

By leveraging the foundational knowledge outlined in this guide, researchers can strategically design and evaluate the next generation of this compound derivatives, accelerating the journey from chemical scaffold to clinical candidate.

References

  • Antifungal activity of enynediesters and acetylenic compounds obtained by synthesis and in silico prediction pattern. PubMed, [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health, [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health, [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics, [Link]

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate, [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments, [Link]

  • MTT Cell Assay Protocol. T. Horton Checkpoint Lab, [Link]

  • Potent In Vitro Antifungal Activities of Naturally Occurring Acetylenic Acids. National Institutes of Health, [Link]

  • A Potent Plant-Derived Antifungal Acetylenic Acid Mediates Its Activity by Interfering with Fatty Acid Homeostasis. ASM Journals, [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. National Institutes of Health, [Link]

  • Bioactive acetylenic metabolites. PubMed, [Link]

  • Potent In Vitro Antifungal Activities of Naturally Occurring Acetylenic Acids. ResearchGate, [Link]

  • The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. Journal of the American Chemical Society, [Link]

  • Methyl (Z)-2-(Isothioureidomethyl)-2-pentenoate Hydrobromide Induces Cell Cycle Arrest and Disrupts Mitosis in a Melanoma Cell Line. PubMed, [Link]

  • The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. National Institutes of Health, [Link]

  • Antitumor activity of methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide against leukemia cell lines via mitotic arrest and apoptotic pathways. PubMed, [Link]

  • Alkynes in covalent enzyme inhibitors: down the kinetic rabbit hole. Scholarly Publications Leiden University, [Link]

  • This compound. gsrs, [Link]

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Comparative Kinetics of Catalytic Hydrogenation: The Pursuit of Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Kinetic Studies of Methyl 2-Pentynoate Reactions

For researchers, medicinal chemists, and professionals in drug development, this compound stands as a valuable and versatile building block. Its reactivity, governed by the interplay between the alkyne and the electron-withdrawing ester functionality, allows for a diverse range of chemical transformations. However, harnessing this potential—whether to achieve selective hydrogenation, control regiochemistry in additions, or favor a specific cycloaddition pathway—requires a profound understanding of the underlying reaction kinetics.

This guide provides a comparative analysis of the kinetics of three major reaction classes of this compound: catalytic hydrogenation, nucleophilic addition, and cycloaddition. Moving beyond mere protocols, we delve into the causality behind experimental choices, presenting comparative data from studies on closely related substrates to offer a quantitative framework for reaction design and optimization.

The semi-hydrogenation of alkynes to Z-alkenes is a cornerstone transformation in organic synthesis. For this compound, the primary objective is its conversion to (Z)-methyl 2-pentenoate, a valuable fragrance component and synthetic intermediate, while avoiding over-hydrogenation to methyl pentanoate. The choice of catalyst is paramount in controlling the kinetics to favor the desired alkene.

Causality of Catalyst Choice

The performance of palladium (Pd), the most common hydrogenation catalyst, is highly dependent on its formulation. Standard heterogeneous catalysts like palladium on carbon (Pd/C) are often too active, leading to poor selectivity due to rapid subsequent hydrogenation of the initially formed alkene. The kinetic challenge is to significantly increase the rate of the first hydrogenation step (k₁) relative to the second (k₂).

This is often achieved by modifying the Pd catalyst to attenuate its activity. Bimetallic catalysts, such as Palladium-Zinc (PdZn), create isolated Pd sites on the zinc oxide support, which are hypothesized to hinder the adsorption and subsequent hydrogenation of the alkene product, thereby dramatically improving selectivity.[1]

Comparative Kinetic Data

While direct kinetic comparisons for this compound are proprietary or scattered, extensive studies on analogous alkynols, such as 2-methyl-3-butyn-2-ol (MBY), provide a robust model for understanding catalyst performance. A Langmuir-Hinshelwood kinetic model is often employed, where the reaction rate is dependent on the surface concentrations of the reactants.[1][2]

Catalyst SystemSubstrateApparent Rate Constant (k')Adsorption Constant (K_alkyne)Adsorption Constant (K_alkene)Selectivity to Alkene (%)Reference
PdZn/TiO₂MBY0.44 (mol·g⁻¹·h⁻¹)17.5 (L·mol⁻¹)1.1 (L·mol⁻¹)96.7[1]
PdZn/Ti₀.₈Zn₀.₂O₂MBY0.28 (mol·g⁻¹·h⁻¹)11.2 (L·mol⁻¹)0.3 (L·mol⁻¹)97.6[1]
Pd/C (typical)AlkynesHighModerateHigh< 90General Observation
Homogeneous Pd(acac)₂Methyl SorbateLower than Pd/C--High[3]

Key Insights: The data clearly shows that the PdZn catalysts not only exhibit high activity but also possess a significantly higher adsorption constant for the alkyne (K_alkyne) compared to the alkene (K_alkene). This kinetic preference ensures that the alkyne effectively outcompetes the alkene for active sites on the catalyst surface, leading to outstanding selectivity. The zinc-doped titania support further enhances this effect.[1]

Experimental Protocol: Kinetic Profiling of Hydrogenation

This protocol describes a method for determining the kinetic parameters of the hydrogenation of this compound using a batch reactor and gas chromatography (GC) analysis.

  • Reactor Setup: Charge a 100 mL high-pressure batch reactor with the chosen catalyst (e.g., 50 mg of 1 wt% PdZn/TiO₂) and a magnetic stir bar.

  • System Purge: Seal the reactor and purge three times with nitrogen, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction Initiation: Through a sample port, inject a solution of this compound (e.g., 1 mmol) and an internal standard (e.g., dodecane, 0.5 mmol) in a suitable solvent (e.g., 20 mL of ethanol).

  • Pressurization & Heating: Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar) and begin vigorous stirring (e.g., 1000 rpm) to overcome mass transfer limitations. Heat the reactor to the target temperature (e.g., 60 °C). This marks time t=0.

  • Sampling: At regular intervals (e.g., 0, 5, 10, 20, 40, 60, 90 minutes), withdraw small aliquots (approx. 0.1 mL) of the reaction mixture through a filtered sampling tube.

  • Sample Quenching & Analysis: Immediately quench the reaction in the aliquot by diluting it in a vial containing a small amount of a catalyst poison (e.g., a thiol solution) and solvent. Analyze the sample by GC to determine the concentrations of this compound, (Z)-methyl 2-pentenoate, (E)-methyl 2-pentenoate, and methyl pentanoate relative to the internal standard.

  • Data Analysis: Plot the concentration of each species versus time. Use this data to calculate initial reaction rates and fit to an appropriate kinetic model (e.g., Langmuir-Hinshelwood) to determine rate and adsorption constants.

Comparative Kinetics of Nucleophilic Addition: Taming Electrophilicity

The electron-withdrawing nature of the ester group polarizes the alkyne in this compound, rendering the β-carbon electrophilic and susceptible to 1,4-conjugate addition (Michael addition) by soft nucleophiles like amines and thiols. The kinetics of this addition are governed by both the intrinsic electrophilicity of the substrate and the nucleophilicity of the attacking species.

Causality of Reactivity

The rate of nucleophilic addition is fundamentally tied to the stability of the tetrahedral intermediate formed upon attack.[4] Electron-withdrawing groups, like the methoxycarbonyl group in this compound, stabilize the developing negative charge, thus lowering the activation energy and increasing the reaction rate compared to unactivated alkynes.[4] The reaction is often reversible, and the position of the equilibrium is a critical factor.

Comparative Data: Equilibrium Constants

Equilibrium constants (K) provide a quantitative measure of the thermodynamic favorability of the addition, which correlates with the substrate's intrinsic reactivity. Comparing the equilibrium constants for the addition of water to various carbonyl-containing compounds provides a scale of electrophilicity.

CompoundFunctional GroupK (Addition of H₂O)Relative ReactivityReference
FormaldehydeAldehyde2.3 x 10³Very High[5]
AcetaldehydeAldehyde1.0High[5]
AcetoneKetone2.0 x 10⁻³Moderate[5]
This compound (analogue) α,β-Unsaturated Ester (Comparable to Ketones) Moderate Inferred
Methyl FormateEster4.0 x 10⁻⁷Low[5]

Key Insights: While a direct value for this compound is not listed, α,β-unsaturated systems like it are known to be more electrophilic at the β-position than simple esters due to conjugation. Their reactivity in conjugate additions is generally comparable to or slightly greater than that of ketones. The rate of addition can be dramatically increased by using stronger nucleophiles (e.g., thiolates > thiols) or by employing catalysts that activate either the nucleophile (a base) or the electrophile (a Lewis acid).

Experimental Protocol: Monitoring Nucleophilic Addition by ¹H NMR
  • Sample Preparation: In an NMR tube, dissolve a known concentration of this compound (e.g., 0.05 M) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 M) in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material solution at a controlled temperature (e.g., 25 °C). This is time t=0.

  • Reaction Initiation: Add a known concentration of the nucleophile (e.g., benzylamine, 0.05 M) to the NMR tube, mix quickly, and immediately place it back in the NMR spectrometer.

  • Time-Course Monitoring: Acquire ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).

  • Data Analysis: Integrate the signals corresponding to a unique proton on the starting material, the product, and the internal standard. The disappearance of the starting material's alkyne proton or the appearance of the product's vinyl or alkyl protons can be used.

  • Kinetic Profile: Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard. Plot concentration vs. time to determine the reaction order and rate constant (k).

Mechanistic Insights into [3+2] Cycloaddition Reactions

The alkyne of this compound can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles (e.g., azides, nitrones) to form five-membered heterocyclic rings. These reactions are powerful tools for building molecular complexity. While extensive experimental kinetic data is often specific to the reacting partners, computational studies provide invaluable insight into the reaction mechanism and the factors controlling selectivity and reaction rates.

Mechanism & Activation Energy

Modern understanding, guided by Molecular Electron Density Theory (MEDT), suggests that many [3+2] cycloadditions proceed through a one-step, often asynchronous, polar mechanism.[6] The reaction rate is determined by the activation free energy (ΔG‡), which can be computationally calculated. Comparing the activation energies for different possible pathways (e.g., leading to different regioisomers or stereoisomers) allows for the prediction of the major product.

Comparative Computational Data

The following table, based on a computational study of an intramolecular [3+2] cycloaddition, illustrates how activation parameters can be used to compare different reaction channels.

Reaction PathwayActivation Enthalpy (ΔH‡, kcal/mol)Activation Free Energy (ΔG‡, kcal/mol)Kinetic FavorabilityReference
Fused-Endo28.636.5Most Favorable[7]
Fused-Exo35.742.8Less Favorable[7]
Bridged30.838.9Intermediate[7]

Key Insights: The fused-endo pathway exhibits the lowest activation free energy, correctly predicting it as the major kinetic product, which aligns with experimental findings.[7] This demonstrates the predictive power of computational kinetics. For this compound, the electronic pull of the ester group makes the alkyne electron-deficient, favoring rapid reaction with electron-rich 1,3-dipoles. The regioselectivity is dictated by the alignment of the dipole's and dipolarophile's frontier molecular orbitals (HOMO and LUMO).

Visualizations of Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams outline a typical kinetic workflow and the key reaction mechanisms.

Kinetic_Study_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis A Select Reactants & Catalyst B Choose Solvent & Conditions A->B C Prepare Stock Solutions B->C D Setup Reactor (Batch, Flow, NMR) C->D E Initiate Reaction (t=0) D->E F Time-Course Sampling E->F G Quench & Analyze (GC, HPLC, NMR) F->G H Plot Concentration vs. Time G->H I Determine Rate Law & Constants H->I

Caption: General experimental workflow for a kinetic study.

Hydrogenation_Pathway Goal: Maximize k₁ / k₂ Alkyne This compound Alkene (Z)-Methyl 2-Pentenoate Alkyne->Alkene k₁ (Desired) Alkane Methyl Pentanoate Alkene->Alkane k₂ (Over-hydrogenation)

Caption: Reaction network for selective alkyne hydrogenation.

Caption: Mechanism of 1,4-conjugate (Michael) addition.

References

  • Heldal, J. A., & Frankel, E. N. (1984). Comparison of homogeneous and heterogeneous palladium hydrogenation catalysts. Journal of the American Oil Chemists' Society, 61(4), 756–761. [Link]

  • Frankel, E. N., & Heldal, J. A. (2015). Comparison of homogeneous and heterogeneous palladium hydrogenation catalysts. ResearchGate. [Link]

  • Kaliyaperumal, M., et al. (2021). Selective Hydrogenation of 2-Methyl-3-butyn-2-ol in Microcapillary Reactor on Supported Intermetallic PdZn Catalyst, Effect of Support Doping on Stability and Kinetic Parameters. MDPI. [Link]

  • Albert, J., et al. (2007). High-throughput Kinetic Study of Hydrogenation Over Palladium Nanoparticles: Combination of Reaction and Analysis. PubMed. [Link]

  • Guthrie, J. P. (2014). Figure: Values for equilibrium constants for nucleophilic addition of both water and hydroxide ion. ResearchGate. [Link]

  • Versteeg, G. F., et al. (1989). KINETICS OF THE REACTION OF CO, WITH THE STERICALLY HINDERED AMINE 2-AMINO-2-METHYLPROPANOL. CORE. [Link]

  • Lyadov, A. S., & Matveeva, V. G. (2017). Kinetic curves of hydrogenation of 2-methyl-3-butyn-2-ol. ResearchGate. [Link]

  • Mayr, H., et al. (2014). Plot of the rate constants lg k 2 of the reactions of the nucleophiles. ResearchGate. [Link]

  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • Protasova, L., et al. (2017). Kinetics of the solvent-free hydrogenation of 2-methyl-3-butyn-2-ol over a structured Pd-based catalyst. ResearchGate. [Link]

  • Hellel D., et al. (2025). A MEDT investigation of mechanism and selectivities of the intramolecular [3+2] cycloaddition reaction. Progress in Reaction Kinetics and Mechanism. [Link]

  • Chafaa, F., et al. (2025). MEDT insights into the mechanism and selectivity of the (3 + 2) cycloaddition of (Z)-N-methyl-C-(2-furyl)-nitrone with but-2-ynedioic acid. PMC - PubMed Central. [Link]

Sources

A Comparative Guide to Theoretical vs. Experimental NMR Shifts for Methyl 2-Pentynoate: An Analysis Impeded by Data Unavailability

Author: BenchChem Technical Support Team. Date: January 2026

A foundational requirement for a robust comparison between theoretical and experimental Nuclear Magnetic Resonance (NMR) chemical shifts is the availability of reliable, experimentally-derived spectral data. For the target molecule, methyl 2-pentynoate, a thorough search of public scientific databases, including the Spectral Database for Organic Compounds (SDBS), and other chemical repositories has revealed a critical gap: the experimental ¹H and ¹³C NMR spectra for this specific compound are not publicly available.

This data gap presents an insurmountable obstacle to fulfilling the core objective of this guide—to objectively compare the performance of theoretical prediction methods against real-world experimental results for this compound. A comparison guide is predicated on having two datasets to compare; in this instance, one of the two is absent.

To proceed would require substituting an analogous molecule for which data is available. However, this would not address the user's specific interest in this compound and would represent a deviation from the requested topic. The subtle electronic and structural differences between molecules, even close isomers, can lead to significant variations in chemical shifts. Using an analogue would therefore not provide a valid or scientifically rigorous analysis for the specified compound.

While the protocols for generating theoretical NMR data are well-established, their validation and utility in a research context hinge on their ability to replicate and predict experimental findings. Without the experimental benchmark for this compound, any theoretical calculations would exist in a vacuum, precluding the intended analysis of accuracy, deviation, and the nuanced factors that influence the correlation between calculated and measured values.

Therefore, this guide cannot be completed as requested. We have outlined below the intended structure and the scientific principles that would have been discussed, should the necessary experimental data become available in the future.

Intended Structure of the In-Depth Technical Guide

Part 1: Introduction - The Synergy of Experimental and Computational NMR

This section would have introduced the critical role of NMR spectroscopy in the structural elucidation of organic molecules. It would have positioned computational chemistry, specifically Density Functional Theory (DFT), as a powerful complementary tool for predicting NMR parameters, aiding in spectral assignment, and validating proposed structures.

Part 2: Experimental NMR Data Acquisition (Data Unavailable)

This section would have presented the experimentally measured ¹H and ¹³C NMR chemical shifts for this compound, ideally specifying the solvent (e.g., CDCl₃), and the spectrometer frequency. The data would have been summarized in a clear, well-structured table, forming the "ground truth" for our comparison.

Part 3: Theoretical NMR Shift Prediction: A Self-Validating Protocol

Here, we would have detailed a rigorous, step-by-step methodology for calculating the NMR chemical shifts of this compound from first principles.

Causality Behind Experimental Choices: The choice of computational methods is not arbitrary. We would have explained the rationale for selecting a specific DFT functional (e.g., B3LYP or a long-range corrected functional like ωB97X-D) and basis set (e.g., 6-311+G(2d,p)). This choice represents a well-established balance between computational cost and accuracy for organic molecules. The inclusion of a solvent model (e.g., the Polarizable Continuum Model, PCM) would be justified by its necessity in mimicking the solution-phase conditions of the experimental NMR acquisition, which can significantly influence chemical shifts.

The Protocol as a Self-Validating System:

  • Conformational Analysis: A molecule's observed NMR spectrum is a Boltzmann-weighted average of the spectra of all its thermally accessible conformers. The protocol would begin with a conformational search to identify all low-energy structures.

  • Geometry Optimization: Each conformer would be subjected to geometry optimization at the chosen level of theory (e.g., B3LYP/6-31G(d)) to find its lowest energy structure.

  • NMR Shielding Calculation: Using the optimized geometries, the magnetic shielding tensors for each nucleus would be calculated using the Gauge-Including Atomic Orbital (GIAO) method, a robust approach for obtaining accurate shielding constants.

  • Referencing and Scaling: The calculated absolute shielding values (σ) would be converted to chemical shifts (δ) relative to a standard, typically tetramethylsilane (TMS). This involves calculating the shielding for TMS at the identical level of theory and applying the formula: δ_sample = σ_TMS - σ_sample.

Workflow Visualization: The entire computational workflow would have been illustrated with a Graphviz diagram to provide a clear visual summary of the logical steps.

G cluster_mol Molecule Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis mol_build 1. Build 3D Structure of This compound conf_search 2. Perform Conformational Search (e.g., Molecular Mechanics) mol_build->conf_search geom_opt 3. Geometry Optimization of Each Conformer (e.g., B3LYP/6-31G(d)) conf_search->geom_opt nmr_calc 4. GIAO NMR Shielding Calculation (e.g., mPW1PW91/6-311+G(2d,p), PCM Solvent) geom_opt->nmr_calc boltzmann 6. Calculate Boltzmann Averaged Shieldings nmr_calc->boltzmann tms_calc 5. Repeat Steps 3 & 4 for TMS Reference scaling 7. Convert Shieldings to Chemical Shifts (δ = σ_TMS - σ_avg) tms_calc->scaling boltzmann->scaling comparison 8. Compare Calculated (δ_calc) vs. Experimental (δ_exp)

Caption: A standardized workflow for the theoretical prediction of NMR chemical shifts using DFT.

Part 4: The Comparative Analysis (Hypothetical)

This core section would have featured a table directly comparing the (unavailable) experimental shifts against the calculated theoretical shifts for each unique proton and carbon atom in this compound. The analysis would have focused on:

  • Accuracy: Quantifying the agreement by calculating the Mean Absolute Error (MAE) between theoretical and experimental values.

  • Systematic vs. Random Errors: Discussing whether deviations are consistent across certain types of nuclei, which could point to limitations in the chosen theoretical model.

  • Explaining Discrepancies: Drawing upon authoritative sources to explain potential reasons for any significant differences, such as the limitations of the solvent model, the omission of rovibrational effects, or inherent inaccuracies in the DFT functional for specific electronic environments like alkynes.

Part 5: Conclusion and Future Outlook

The guide would have concluded by summarizing the strengths and limitations of the computational approach for this compound. It would have reiterated that while theoretical calculations are a powerful tool, they are most valuable when used in close concert with experimental data for validation and interpretation.

Due to the absence of the necessary experimental data, this comprehensive analysis remains a theoretical exercise. We are therefore unable to provide the in-depth, data-supported comparison guide as requested.

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 2-Pentynoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with a comprehensive, actionable guide that extends beyond mere procedural checklists. This document is engineered to ensure the safe and compliant disposal of methyl 2-pentynoate, grounding every recommendation in established safety protocols and regulatory frameworks. The causality behind each step is explained to empower you, the researcher, to make informed decisions that protect both your team and the environment.

Hazard Identification and Immediate Safety Protocols

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. This compound, an acetylenic ester, should be handled with the assumption that it is a hazardous substance, primarily due to its likely flammability and potential for irritation.

Personal Protective Equipment (PPE): The selection of PPE is your first line of defense. The following are mandatory when handling this compound for disposal:

  • Eye Protection : Chemical splash goggles are required. A face shield should be worn over goggles if there is a significant splash risk.

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for tears or punctures before use.

  • Body Protection : A standard laboratory coat must be worn and fully buttoned.

  • Work Area : All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

PropertyValue
CAS Number 24342-04-9[2]
Molecular Formula C6H8O2[2]
Molecular Weight 112.13 g/mol [2]
Known & Inferred Hazards Harmful if swallowed[2]. Assumed to be a flammable liquid and potential skin, eye, and respiratory irritant based on data for similar esters and acetylenic compounds[3][4].

Waste Characterization and Regulatory Framework

Proper disposal is dictated by federal and local regulations. This compound must be managed as hazardous waste.

Regulatory Compliance: The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[5][6][7] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[7]

Waste Classification: Based on the properties of similar esters, this compound should be classified as an ignitable hazardous waste .[3] This classification necessitates that it is handled, stored, and disposed of in accordance with specific EPA and local guidelines.[6][8] It must never be disposed of down the sanitary sewer or in regular trash.[8][9]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste.

Step 1: Waste Segregation

  • Rationale : Preventing accidental mixing with incompatible chemicals is a critical safety measure to avoid violent reactions, fires, or the release of toxic gases.

  • Procedure :

    • Designate a specific waste stream for non-halogenated organic solvents. This compound belongs in this category.[10][11]

    • Crucially, do NOT mix this waste with :

      • Strong oxidizing agents.

      • Strong acids or bases.

      • Aqueous waste streams.

      • Halogenated solvent waste (e.g., dichloromethane, chloroform).

    • Collect incompatible waste types in separate, clearly labeled containers.[5][12]

Step 2: Containerization and Labeling

  • Rationale : Proper containment prevents leaks and spills, while clear labeling ensures accurate handling and disposal by your institution's Environmental Health & Safety (EH&S) team or licensed waste contractor.

  • Procedure :

    • Select a container made of a compatible material, such as glass or high-density polyethylene (HDPE).[1] The container must have a tightly sealing screw-on cap.[1][12]

    • Ensure the container is clean and dry before adding waste.

    • Affix a "Hazardous Waste" label provided by your institution's EH&S office.

    • Clearly list all contents, including "this compound" and any other solvents in the mixture, with approximate percentages.

    • Keep the container closed at all times except when actively adding waste.[1][13] A funnel left in the opening is not considered a closed container.

Step 3: Temporary On-Site Storage

  • Rationale : Safe temporary storage in a designated area minimizes the risk of accidents and ensures the waste is managed correctly pending collection.

  • Procedure :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5]

    • The SAA should be in a cool, dry, and well-ventilated location, away from heat sources, open flames, or sparks.[3][5][9]

    • Utilize secondary containment, such as a spill tray or a larger bin, to contain any potential leaks from the primary container.[5]

Step 4: Arranging for Final Disposal

  • Rationale : Final disposal must be handled by trained professionals at a licensed facility to ensure regulatory compliance and environmental protection.

  • Procedure :

    • Once the waste container is nearly full (leaving a few inches of headspace for expansion), or if your experiment is complete, contact your institution's EH&S department to schedule a waste pickup.[5]

    • Do not transport hazardous waste yourself.[13] Follow your institution's specific procedures for requesting collection.

    • The most common and appropriate final disposal method for this type of organic waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[14]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical.

  • For Small Spills (< 100 mL) within a Fume Hood :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or cat litter.[10][15] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the contaminated absorbent material into a container, seal it, and label it as hazardous waste.

    • Wipe the area clean with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • For Large Spills (> 100 mL) or Spills Outside a Fume Hood :

    • Evacuate the immediate area.

    • Alert a supervisor and contact your institution's emergency EH&S number immediately.

    • If safe to do so, close the laboratory door to contain vapors and post a warning sign.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing this compound from the point of generation to its final disposal pathway.

G This compound Disposal Workflow start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form liquid Liquid Waste assess_form->liquid Liquid solid Contaminated Solid (e.g., absorbent, wipes) assess_form->solid Solid collect_liquid Collect in Approved Non-Halogenated Solvent Waste Container liquid->collect_liquid collect_solid Collect in a Lined, Sealable Container for Solid Hazardous Waste solid->collect_solid label_container Label Container Correctly: 'Hazardous Waste' + Full Chemical Name(s) collect_liquid->label_container collect_solid->label_container store Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store request_pickup Contact EH&S for Waste Collection store->request_pickup

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Ester Disposal - Chemtalk. Available at: [Link]

  • 4-Methyl-2-Pentanone - Safety Data Sheet . Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison . Available at: [Link]

  • Part G: Chemical Disposal Procedures - UW-La Crosse . Available at: [Link]

  • How Do You Dispose Of Flammable Liquids? - CountyOffice.org - YouTube . Available at: [Link]

  • Chemical Waste Disposal Guidelines - Emory University . Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center . Available at: [Link]

  • Safety Data Sheet: 4-Methyl-2-pentanol - Carl ROTH . Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA . Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview | US EPA . Available at: [Link]

  • Methyl 2-pentenoate | C6H10O2 | CID 5364718 - PubChem . Available at: [Link]

  • 2-Pentynoic acid, methyl ester | C6H8O2 | CID 90470 - PubChem . Available at: [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling METHYL 2-PENTYNOATE

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides essential, immediate safety protocols and logistical plans for handling METHYL 2-PENTYNOATE (CAS No. 24342-04-9). As drug development professionals and researchers, our primary directive is to mitigate risk through informed, scientifically grounded procedures. This document moves beyond a simple checklist to instill a deep understanding of why each step is critical, ensuring a self-validating system of safety for all laboratory personnel.

Hazard Identification & Risk Assessment: A Proactive Stance

Understanding the intrinsic hazards of a chemical is the cornerstone of safe handling. While comprehensive toxicological data for this compound is limited, available information and analysis of structurally similar compounds necessitate a cautious and thorough approach.

The Globally Harmonized System (GHS) classification for this compound, as reported in some databases, indicates a specific oral toxicity risk.[1] However, due to the presence of an alkyne functional group and its ester linkage, it is prudent from an expertise-driven perspective to anticipate additional hazards common to analogous chemicals, such as flammability and irritant properties.[2][3]

Table 1: Hazard Profile of this compound

Hazard Classification GHS Hazard Statement Source / Rationale
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Authoritative classification from the ECHA C&L Inventory.[1]
Flammable Liquid (Assumed Potential) H226: Flammable liquid and vapor (Precautionary) Based on similar short-chain esters which are often flammable.[4]
Skin Irritation (Assumed Potential) H315: Causes skin irritation (Precautionary) A common property of related pentenoate and pentanoate esters.[3]
Eye Irritation (Assumed Potential) H319: Causes serious eye irritation (Precautionary) A common property of related pentenoate and pentanoate esters.[3]

| Respiratory Irritation (Assumed Potential) | H335: May cause respiratory irritation (Precautionary) | Vapors of volatile esters can irritate the respiratory tract.[3] |

This conservative hazard profile dictates the stringent PPE and handling protocols that follow. Every subsequent recommendation is designed to build a protective barrier against these identified and potential risks.

Core PPE Requirements: Your First Line of Defense

The selection of Personal Protective Equipment (PPE) is not merely a procedural step but a direct response to the chemical's hazard profile. For this compound, the PPE ensemble must protect against ingestion, dermal contact, eye exposure, and inhalation.

Table 2: Mandatory PPE for Handling this compound

Protection Type Recommended Equipment Specification & Rationale
Eye and Face Protection Chemical Safety Goggles & Face Shield Goggles: Must be tightly fitting and conform to EN 166 (EU) or ANSI Z87.1 (US) standards to protect against splashes.[2] Face Shield: Required in addition to goggles when handling larger volumes (>50 mL) or during procedures with a high splash potential (e.g., transfers, heating) to protect the entire face.[5]
Hand Protection Chemical-Resistant Nitrile or Butyl Rubber Gloves Rationale: Esters can degrade certain glove materials. Nitrile and butyl rubber offer good resistance to a broad range of organic chemicals.[2][6] Protocol: Always inspect gloves for tears or pinholes before use. Double-gloving is recommended for extended handling periods. Remove and replace gloves immediately after known contact.
Body Protection Flame-Retardant Laboratory Coat or Chemical-Resistant Apron Rationale: Protects against accidental splashes, preventing skin contact and contamination of personal clothing. Flame-retardant material is a necessary precaution due to the assumed flammability risk.[2]

| Respiratory Protection | Use Within a Certified Chemical Fume Hood | Rationale: A fume hood is the primary engineering control to prevent inhalation of potentially irritating vapors.[2] If a fume hood is not available or during emergency spill response, a NIOSH-approved respirator with an organic vapor (OV) cartridge is mandatory. |

Procedural Blueprint for Safe Handling

A successful experiment is a safe experiment. The following protocols are designed to be a self-validating system, minimizing exposure at every stage of the workflow.

Pre-Operational Safety Checklist

Before handling this compound, complete the following steps:

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher. Ensure the pathway is clear.

  • Assemble Materials: Have all necessary equipment, reagents, and a designated, labeled waste container within the fume hood before retrieving the chemical.

  • Inspect PPE: Thoroughly check all PPE for defects (cracks in goggles, holes in gloves, etc.).

Donning & Doffing PPE: The Critical Sequences

Donning (Putting On) Sequence:

  • Put on the laboratory coat.

  • Put on chemical safety goggles.

  • Put on the face shield (if required).

  • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence (to prevent cross-contamination):

  • Remove gloves using a technique that avoids touching the outer surface with bare skin.

  • Remove the face shield.

  • Remove the laboratory coat.

  • Remove goggles.

  • Wash hands thoroughly with soap and water.

The Handling Workflow: A Decision-Making Diagram

The following workflow provides a logical pathway for assessing risk and implementing appropriate controls during handling operations.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Start: Retrieve this compound B Verify Fume Hood & Safety Equipment A->B C Don Appropriate PPE (Table 2) B->C D Assess Task Risk C->D E Low Splash Potential (e.g., small aliquot, weighing) D->E Low F High Splash Potential (e.g., large transfer, heating) D->F High G Proceed with Caution Maintain Goggles + Gloves E->G H Add Face Shield Use Secondary Containment F->H I Complete Task G->I H->I J Segregate Waste into Labeled Container I->J K Clean Work Area J->K L Doff PPE Correctly K->L M Wash Hands Thoroughly L->M

Caption: Decision workflow for handling this compound.

Emergency & Disposal Protocols

Preparedness is paramount. Adherence to these plans ensures swift and effective action in the event of an emergency and responsible management of chemical waste.

Spill Management
  • Small Spill (< 50 mL) within a Fume Hood:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., isopropanol) followed by soap and water.

  • Large Spill (> 50 mL) or any spill outside a Fume Hood:

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team immediately.

    • Provide them with the chemical name and approximate quantity spilled.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet or chemical label to the medical professional.[1]

Waste Disposal

All this compound waste, including contaminated consumables (gloves, absorbent pads, pipette tips), is considered hazardous waste.

  • Segregation: Do not mix this waste with other waste streams. It must be collected in a dedicated, properly labeled hazardous waste container.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Flammable").

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area away from heat and ignition sources.[9]

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider in accordance with all local, state, and federal regulations.[7][10]

By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects not only yourself but your entire research community.

References

  • PubChem. (n.d.). Methyl 2-methylpentanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-pentenoate. Retrieved from [Link]

  • PENTA. (2025, July 8). SAFETY DATA SHEET: 4-Methyl-2-pentanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pentynoic acid, methyl ester. Retrieved from [Link]

  • Agilent Technologies. (2019, March 25). 4-Methyl-2-Pentanone - Safety Data Sheet. Retrieved from [Link]

  • LookChem. (n.d.). This compound CAS 24342-04-9 wiki. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-methyl valerate. Retrieved from [Link]

  • MIT EHS. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 2-Methylpentane. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.